molecular formula C5H6O4 B044195 Cyclopropane-1,1-dicarboxylic acid CAS No. 598-10-7

Cyclopropane-1,1-dicarboxylic acid

Cat. No.: B044195
CAS No.: 598-10-7
M. Wt: 130.1 g/mol
InChI Key: FDKLLWKMYAMLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropane-1,1-dicarboxylic acid is a highly versatile and valuable synthetic building block prized for its strained cyclopropane ring and dual carboxylic acid functionalities. Its primary research value lies in medicinal chemistry and organic synthesis, where it serves as a key precursor for the construction of cyclopropane-containing scaffolds. The high ring strain of the cyclopropane moiety imparts unique electronic and steric properties, making it an excellent isostere for olefins, peptides, and other functional groups, thereby enabling the modulation of a compound's conformational flexibility, metabolic stability, and potency. Researchers utilize this dicarboxylic acid to synthesize cyclopropane amino acids, nucleoside analogues, and other bioactive molecules. Its mechanism of action as a final compound is context-dependent, but as an intermediate, it functions by readily undergoing decarboxylation, amidation, esterification, and ring-opening reactions, allowing for the strategic introduction of the cyclopropane ring into complex target structures. This compound is instrumental in the discovery and development of novel pharmaceuticals, agrochemicals, and materials science applications, providing a critical tool for probing structure-activity relationships and enhancing the physicochemical profiles of lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKLLWKMYAMLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208526
Record name 1,1-Cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-10-7
Record name 1,1-Cyclopropanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclopropanedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropane-1,1-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Genesis of a Strained Ring: A Technical History of Cyclopropane-1,1-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid, a cornerstone in the synthesis of complex organic molecules and pharmaceuticals, possesses a unique strained three-membered ring system that imparts valuable reactivity. Its derivatives are pivotal intermediates in the production of a range of bioactive compounds. This in-depth technical guide explores the historical evolution of the synthesis of this crucial molecule, from its initial discovery to modern, high-yield methodologies. We will provide a comparative analysis of key synthetic approaches, detailed experimental protocols, and visualizations of the underlying chemical transformations.

Historical Evolution of Synthetic Methodologies

The synthesis of this compound has undergone significant refinement since its inception in the late 19th century. Early methods were characterized by low yields and challenging purifications, while subsequent innovations have focused on improving efficiency, safety, and scalability.

The Pioneering Work of Perkin (1884)

The first synthesis of a cyclopropane-1,1-dicarboxylate ester was reported by W. H. Perkin in 1884.[1] This seminal work involved the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of sodium ethoxide. The reaction proceeds through a double alkylation mechanism, where the enolate of diethyl malonate first displaces one bromide and then undergoes an intramolecular cyclization to displace the second.

However, this method was plagued by low yields, typically in the range of 27-29%.[1] A significant side reaction was the intermolecular Wurtz-type coupling, leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate.

Early 20th Century Improvements: Dox and Yoder (1921)

In 1921, A. W. Dox and L. Yoder reported an improvement on Perkin's original method, achieving a higher yield of 40% for diethyl cyclopropane-1,1-dicarboxylate.[1] While the fundamental chemistry remained the same, their modifications likely involved optimization of reaction conditions such as temperature and stoichiometry, demonstrating a growing understanding of the factors influencing this cyclization.

A Shift in Base: The Use of Potassium Carbonate (White, 1977)

A notable advancement came in 1977 when D. A. White introduced the use of potassium carbonate as the base in dimethylformamide (DMF) for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate.[1][2] This approach offered a milder and more practical alternative to sodium ethoxide, leading to a significantly improved yield of 73%.[1][2] The use of a solid, less-hygroscopic base simplified the experimental setup and workup.

The Advent of Phase-Transfer Catalysis (Singh and Danishefsky, 1981)

A major breakthrough in the synthesis of this compound was the application of phase-transfer catalysis (PTC) by R. K. Singh and S. Danishefsky, as reported in Organic Syntheses in 1981. This one-pot reaction utilizes a phase-transfer catalyst, such as triethylbenzylammonium chloride, to facilitate the reaction between diethyl malonate and 1,2-dibromoethane in a biphasic system of concentrated aqueous sodium hydroxide (B78521) and an organic solvent.[3]

This method offers several advantages:

  • High Yield: It provides good yields of the diacid directly (66-73%) without the need to isolate the diester intermediate.[3]

  • One-Pot Procedure: The reaction and subsequent saponification of the ester occur in a single step, streamlining the process.[3]

  • Milder Conditions: The reaction proceeds at a manageable temperature.[3]

Comparative Summary of Synthetic Methods

The following table summarizes the key quantitative data for the historical and modern methods of synthesizing this compound and its esters.

MethodInvestigatorsYearBaseReactantsProductYield (%)
Classical SynthesisW. H. Perkin1884Sodium EthoxideDiethyl Malonate, 1,2-DibromoethaneDiethyl cyclopropane-1,1-dicarboxylate27-29[1]
Improved ClassicalA. W. Dox & L. Yoder1921Sodium EthoxideDiethyl Malonate, 1,2-DibromoethaneDiethyl cyclopropane-1,1-dicarboxylate40[1]
Carbonate MethodD. A. White1977Potassium CarbonateDimethyl Malonate, 1,2-DibromoethaneDimethyl cyclopropane-1,1-dicarboxylate73[1][2]
Phase-Transfer CatalysisR. K. Singh & S. Danishefsky1981Sodium HydroxideDiethyl Malonate, 1,2-DibromoethaneThis compound66-73[3]

Detailed Experimental Protocols

Perkin's Synthesis of Diethyl cyclopropane-1,1-dicarboxylate (Reconstructed from historical data)

Disclaimer: The following protocol is a reconstruction based on available information and may not reflect the exact experimental details of the original 1884 publication.

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve metallic sodium in absolute ethanol (B145695) to generate a solution of sodium ethoxide.

  • Reaction: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the formation of the sodium salt of diethyl malonate, add 1,2-dibromoethane.

  • Reflux: Heat the reaction mixture under reflux for several hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract with water, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation.

White's Synthesis of Dimethyl cyclopropane-1,1-dicarboxylate (Based on a comparative example in US Patent 5,510,509)[2]
  • Reaction Setup: In a glass reaction vessel equipped with a stirrer, charge dimethylformamide (500 ml), dimethyl malonate (66 g, 0.5 mol), 1,2-dibromoethane (376 g, 2.0 mol), and finely comminuted potassium carbonate (166 g, 1.2 mol).

  • Reaction: Stir the mixture for 22 hours at room temperature, followed by 2 hours at 100°C.

  • Workup: Filter the precipitated salts and wash with dimethylformamide.

  • Purification: The filtrate containing the product is then subjected to further purification, likely involving removal of the solvent and distillation of the product.

Singh and Danishefsky's Phase-Transfer Catalysis Synthesis of this compound[3]
  • Reaction Setup: To a 2-L, three-necked flask equipped with a mechanical stirrer, add a 1-L solution of aqueous 50% sodium hydroxide. At 25°C, add triethylbenzylammonium chloride (114.0 g, 0.5 mol).

  • Addition of Reactants: To this vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once.

  • Reaction: Vigorously stir the reaction mixture for 2 hours. An exothermic reaction will cause the temperature to rise to approximately 65°C.

  • Quenching and Acidification: Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water. Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extraction: Pour the aqueous layer into a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Purification: Combine the ether layers, wash with 1 L of brine, dry over magnesium sulfate, and decolorize with activated carbon. Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Crystallization: Triturate the residue with 100 mL of benzene (B151609) and filter the mixture to obtain 43.1–47.9 g (66–73%) of this compound as white crystals.

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the key synthetic methods.

Perkin_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate 1,2-Dibromoethane 1,2-Dibromoethane Bromoethyl Malonate Bromoethyl Malonate 1,2-Dibromoethane->Bromoethyl Malonate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Malonate Enolate Deprotonation Malonate Enolate->Bromoethyl Malonate SN2 Attack Diethyl cyclopropane-1,1-dicarboxylate Diethyl cyclopropane-1,1-dicarboxylate Bromoethyl Malonate->Diethyl cyclopropane-1,1-dicarboxylate Intramolecular SN2 Cyclization PTC_Synthesis cluster_phases Biphasic System cluster_catalysis Catalytic Cycle Aqueous Phase Aqueous Phase NaOH (aq) [Q+]X- Ion Exchange Ion Exchange Aqueous Phase:f0->Ion Exchange Q+ transfers OH- Organic Phase Organic Phase Diethyl Malonate 1,2-Dibromoethane Deprotonation Deprotonation Organic Phase:f0->Deprotonation Ion Exchange->Deprotonation [Q+]OH- Alkylation & Cyclization Alkylation & Cyclization Deprotonation->Alkylation & Cyclization Malonate Enolate Saponification Saponification Alkylation & Cyclization->Saponification Diester Intermediate Product This compound Saponification->Product Diacid Product

References

Cyclopropane-1,1-dicarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclopropane-1,1-dicarboxylic acid, a valuable building block in organic synthesis and pharmaceutical development.[1][2][3] This document covers its historical synthesis, modern preparative methods, and key physicochemical properties, presenting the information in a format tailored for scientific professionals.

Physicochemical Properties

This compound, with a molecular weight of 130.10 g/mol , is a white crystalline solid.[1][4] It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2][3]

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
Molecular FormulaC₅H₆O₄[1][4]
Molecular Weight130.10 g/mol [1][4]
Melting Point134-136 °C[4]
134-138 °C[1]
137 °C[5]
137-140 °C[6]
CAS Number598-10-7[1][4]
Assay≥97%[4]

Synthesis of this compound

The synthesis of this compound has evolved since its initial discovery. The classical approach, developed by W. H. Perkin, involves the intramolecular condensation of a malonic ester with a dihaloalkane.[7] Modern procedures have improved upon this method, offering higher yields and simpler purification.

The foundational synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base, such as sodium ethoxide, to form diethyl cyclopropane-1,1-dicarboxylate. Subsequent hydrolysis of the diester yields the target diacid. This process, however, was known for its relatively low yields of 27-29%.[7]

A significant improvement in the synthesis is the use of phase-transfer catalysis, which allows for a one-pot conversion of diethyl malonate to this compound with yields reported to be in the range of 66-73%.[6] This method avoids the difficult separation of the product from unreacted starting material.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Diethyl Malonate Diethyl Malonate Vigorous Stirring\n(2 hours) Vigorous Stirring (2 hours) Diethyl Malonate->Vigorous Stirring\n(2 hours) 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Vigorous Stirring\n(2 hours) NaOH (50% aq.) NaOH (50% aq.) NaOH (50% aq.)->Vigorous Stirring\n(2 hours) Phase-Transfer Catalyst\n(e.g., Triethylbenzylammonium Chloride) Phase-Transfer Catalyst (e.g., Triethylbenzylammonium Chloride) Phase-Transfer Catalyst\n(e.g., Triethylbenzylammonium Chloride)->Vigorous Stirring\n(2 hours) Acidification\n(conc. HCl) Acidification (conc. HCl) Vigorous Stirring\n(2 hours)->Acidification\n(conc. HCl) Extraction\n(Ether) Extraction (Ether) Acidification\n(conc. HCl)->Extraction\n(Ether) Crystallization Crystallization Extraction\n(Ether)->Crystallization This compound This compound Crystallization->this compound

Figure 1: Synthesis workflow using phase-transfer catalysis.

Experimental Protocols

The following is a detailed experimental protocol adapted from the peer-reviewed procedure published in Organic Syntheses.[6]

Materials:

  • Diethyl malonate (0.5 mol, 80.0 g)

  • 1,2-Dibromoethane (0.75 mol, 141.0 g)

  • Sodium hydroxide (B78521) (50% aqueous solution, 1 L)

  • Triethylbenzylammonium chloride (0.5 mol, 114.0 g)

  • Concentrated hydrochloric acid (~1 L)

  • Ether

  • Sodium chloride

  • Magnesium sulfate (B86663) (anhydrous)

  • Activated carbon

  • Benzene (B151609)

Procedure:

  • To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

  • At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.

  • To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Continue to stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

  • Cool the mixture to 15°C using an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the mixture to obtain white crystals of this compound.

  • The reported yield is between 43.1–47.9 g (66–73%).[6]

Applications in Synthesis

This compound and its ester derivatives are versatile intermediates. They are used in the preparation of more complex molecules, including other cyclopropane (B1198618) derivatives and heterocyclic compounds containing thiadiazole and 1,2,4-triazole (B32235) moieties.[1] The strained cyclopropane ring can be opened under specific conditions, providing a route to various acyclic and cyclic compounds.

Conclusion

The discovery and optimization of the synthesis of this compound have provided chemists with a valuable and versatile building block. The modern phase-transfer catalysis method offers a robust and efficient route to this compound, enabling its use in a wide range of applications, from academic research to the industrial production of pharmaceuticals.

References

An In-depth Technical Guide on the Core Properties of Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of cyclopropane-1,1-dicarboxylic acid, a molecule of significant interest in organic synthesis and drug development. This document details its chemical, physical, and spectroscopic characteristics, supported by tabulated quantitative data for easy reference. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses its known biological activities. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, enhancing the understanding of the described processes.

Chemical and Physical Properties

This compound, also known as 1,1-dicarboxycyclopropane, is a geminal dicarboxylic acid featuring a strained three-membered carbocyclic ring. This unique structural motif imparts distinct chemical reactivity and physical properties.

General Properties
PropertyValueReference
CAS Number 598-10-7[1]
Molecular Formula C₅H₆O₄[2]
Molecular Weight 130.10 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 134-136 °C (lit.)[2]
Acid-Base and Solubility Properties
PropertyValueReference
pKa Not explicitly found in search results.
Solubility Soluble in methanol (B129727) (1 g/10 mL, clear, colorless)[1]
Spectroscopic Data

Note: Explicit ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound were not found in the provided search results. The following table is a placeholder for when such data becomes available.

Spectroscopic Data
¹H NMR Data not available.
¹³C NMR Data not available.
Mass Spectrometry (MS) Data not available.
Infrared (IR) Data available for derivatives, but not explicitly for the parent acid.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the cyclization of a malonic ester derivative with a 1,2-dihaloethane, followed by hydrolysis. Several protocols have been reported, with variations in catalysts, bases, and reaction conditions.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis and Hydrolysis

This one-pot method provides a convenient route from diethyl malonate to this compound.

Materials:

Procedure:

  • To a vigorously stirred 1 L solution of 50% aqueous sodium hydroxide in a 2 L three-necked flask, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25 °C.

  • To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents to a 4 L Erlenmeyer flask, rinsing the reaction flask with three 75 mL portions of water.

  • Cool the mixture to 15 °C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.

  • Transfer the aqueous layer to a 4 L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the mixture to obtain white crystals of this compound. The reported yield is 43.1–47.9 g (66–73%) with a melting point of 137–140 °C.

Visualization of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_workup Workup cluster_purification Purification Diethyl_Malonate Diethyl Malonate Reaction_Vessel Reaction: Cyclization & In situ Hydrolysis Diethyl_Malonate->Reaction_Vessel Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction_Vessel NaOH 50% aq. NaOH NaOH->Reaction_Vessel PTC Triethylbenzylammonium Chloride (PTC) PTC->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Extraction Ether Extraction Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Trituration Trituration (Benzene) Evaporation->Trituration Filtration Filtration Trituration->Filtration Final_Product Cyclopropane-1,1- dicarboxylic Acid Filtration->Final_Product

Synthesis workflow for this compound.

Biological Activity and Applications

This compound and its derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery and agrochemical research.

Enzyme Inhibition

This compound is a known inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase.[4] ACC oxidase is a key enzyme in the biosynthesis of ethylene (B1197577), a plant hormone that regulates various aspects of plant growth and development, including fruit ripening and senescence. By inhibiting this enzyme, this compound can modulate ethylene production in plants.

Visualization of the ACC Oxidase Inhibition Pathway:

ACC_Oxidase_Inhibition cluster_pathway Ethylene Biosynthesis Pathway SAM S-Adenosyl methionine (SAM) ACC_Synthase ACC Synthase SAM->ACC_Synthase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACC_Synthase->ACC ACC_Oxidase ACC Oxidase ACC->ACC_Oxidase Ethylene Ethylene ACC_Oxidase->Ethylene Inhibitor Cyclopropane-1,1- dicarboxylic Acid Inhibitor->ACC_Oxidase

Inhibition of ACC oxidase by this compound.
Precursor for Bioactive Molecules

The rigid cyclopropane (B1198618) scaffold is a desirable feature in medicinal chemistry for constraining the conformation of molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as a versatile starting material for the synthesis of a variety of biologically active compounds, including:

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

  • Herbicides: Analogues of this compound have been investigated as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants, making them potential herbicides.

  • Antifungal Agents: Derivatives incorporating thiadiazole and 1,2,4-triazole (B32235) moieties have been synthesized and show promise as antifungal agents.[2]

Conclusion

This compound is a fundamentally important molecule with a rich chemistry and diverse range of applications. Its unique structural and chemical properties make it a valuable building block in organic synthesis, leading to the development of novel pharmaceuticals and agrochemicals. This guide has provided a consolidated resource of its core properties, synthesis, and biological significance to aid researchers and professionals in their scientific endeavors. Further investigation into its spectroscopic characterization will undoubtedly provide deeper insights into the nature of this intriguing molecule.

References

An In-depth Technical Guide to Cyclopropane-1,1-dicarboxylic Acid: Structure, Bonding, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane-1,1-dicarboxylic acid (CPDA), a unique geminally disubstituted cyclopropane (B1198618), possesses a strained three-membered ring system that imparts distinct chemical reactivity and conformational rigidity. These characteristics make it a valuable building block in organic synthesis and a compelling scaffold for the design of bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and spectroscopic profile of CPDA. Furthermore, it delves into its synthetic methodologies and explores its role as an enzyme inhibitor, particularly targeting the ketol-acid reductoisomerase (KARI) pathway, which is crucial for the biosynthesis of branched-chain amino acids in plants. Detailed experimental protocols and data are presented to serve as a practical resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Bonding

This compound (CAS No: 598-10-7, Molecular Formula: C₅H₆O₄, Molecular Weight: 130.10 g/mol ) is characterized by a cyclopropane ring with two carboxylic acid groups attached to the same carbon atom.[1][2][3] The strained three-membered ring significantly influences the molecule's geometry and electronic properties. The internal bond angles of the cyclopropane ring deviate substantially from the ideal sp³ tetrahedral angle of 109.5°, leading to bent "banana" bonds. This strain energy contributes to the unique reactivity of the cyclopropane ring.

The molecular structure of this compound has been elucidated by X-ray crystallography.[4] The crystal structure reveals a triclinic system with notable variations in the C-C bond lengths within the cyclopropane ring. The bond opposite the two carboxylic acid groups is shorter than the two bonds adjacent to the substituted carbon. This asymmetry is attributed to the electronic effects of the carboxyl substituents.

Molecular Geometry

The precise bond lengths and angles of this compound, as determined by X-ray diffraction, are summarized in the table below.[4] The data highlights the distorted geometry of the cyclopropane ring. The C2-C3 bond, opposite to the C1 atom bearing the carboxylic groups, is significantly shorter (1.462 Å) than the C1-C2 and C1-C3 bonds (1.531 Å and 1.538 Å, respectively).[4]

Table 1: Bond Lengths and Angles for this compound [4]

Bond Length (Å) Angle Degree (°)
C1-C21.531C2-C1-C358.0
C1-C31.538C1-C2-C361.0
C2-C31.462C1-C3-C261.0
C1-C41.510O1-C4-O2123.5
C1-C51.515O3-C5-O4123.3
C4-O11.215C1-C4-O1121.0
C4-O21.305C1-C4-O2115.5
C5-O31.218C1-C5-O3120.8
C5-O41.302C1-C5-O4115.7

Data from the crystal structure determination by Meester, Schenk, and MacGillavry (1971).

Spectroscopic Properties

The structural features of this compound can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the methylene (B1212753) protons (CH₂) of the cyclopropane ring. Due to the geminal dicarboxylic substitution, these protons are chemically equivalent and would likely appear as a singlet. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift, which can vary with concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The quaternary carbon of the cyclopropane ring (C1) will be shifted downfield due to the attachment of two electron-withdrawing carboxylic acid groups. The methylene carbons (C2 and C3) of the cyclopropane ring will appear at a characteristic upfield chemical shift, a hallmark of cyclopropyl (B3062369) carbons.[5] The carbonyl carbons of the carboxylic acids will resonate at the most downfield positions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in a suitable deuterated solvent

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
C1-~40-50
C2, C3~1.5-2.0 (s, 4H)~15-25
C4, C5 (C=O)-~170-180
OH~10-12 (br s, 2H)-
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid functional groups and the cyclopropane ring. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹ due to hydrogen bonding. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700 cm⁻¹.[6] The C-O stretching and O-H bending vibrations will also be present. The cyclopropane ring itself will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation (scissoring) vibrations in the fingerprint region.

Table 3: Predicted Major FTIR Absorption Bands (cm⁻¹)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (cyclopropane)~3100 - 3000Medium
C=O stretch (carboxylic acid)~1720 - 1680Strong
C-O stretch (carboxylic acid)~1300 - 1200Medium
O-H bend (carboxylic acid)~1440 - 1395Medium
CH₂ scissoring (cyclopropane)~1450Medium

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of a malonic ester, such as diethyl malonate, with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909), in the presence of a base. This is followed by hydrolysis of the resulting diester.

Synthesis_Workflow DiethylMalonate Diethyl Malonate Intermediate Diethyl cyclopropane-1,1-dicarboxylate DiethylMalonate->Intermediate Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate Base Base (e.g., NaH, NaOEt) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product This compound Intermediate->Product Acid_or_Base Acid or Base (e.g., HCl, NaOH) Acid_or_Base->Product Water Water Water->Product

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from Diethyl Malonate

The following protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Diethyl malonate

  • 1,2-dibromoethane

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Triethylbenzylammonium chloride (phase-transfer catalyst)

  • Concentrated hydrochloric acid

  • Ether

  • Benzene (B151609)

  • Magnesium sulfate (B86663) (anhydrous)

  • Activated carbon

  • Sodium chloride

Procedure:

  • To a 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

  • To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

  • Cool the mixture to 15°C in an ice bath while stirring magnetically.

  • Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract three times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the mixture to obtain white crystals of this compound.

Applications in Drug Development: Inhibition of Ketol-Acid Reductoisomerase (KARI)

This compound and its analogues have been identified as inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[7] This pathway is absent in mammals, making KARI an attractive target for the development of herbicides and antimicrobial agents.

The inhibition of KARI disrupts the production of essential amino acids, leading to the cessation of growth and eventual death of the plant or microorganism. The rigid cyclopropane scaffold of CPDA likely plays a crucial role in its binding to the active site of the KARI enzyme.

KARI_Inhibition Pyruvate Pyruvate Acetolactate_Synthase Acetolactate Synthase Pyruvate->Acetolactate_Synthase Acetolactate α-Acetolactate Acetolactate_Synthase->Acetolactate KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI Intermediate α,β-Dihydroxyisovalerate KARI->Intermediate Dehydratase Dihydroxy-acid Dehydratase Intermediate->Dehydratase Ketoisovalerate α-Ketoisovalerate Dehydratase->Ketoisovalerate Valine Valine Ketoisovalerate->Valine CPDA This compound CPDA->KARI Inhibition

Figure 2: Inhibition of the KARI pathway by this compound.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. The strained three-membered ring provides a rigid scaffold that is valuable in the design of conformationally constrained molecules for various applications, including as enzyme inhibitors in drug and herbicide development. This guide has provided a detailed overview of its structure, bonding, and spectroscopic characteristics, along with a practical synthesis protocol. The exploration of its inhibitory activity against KARI highlights its potential as a lead compound for the development of novel therapeutic agents and agrochemicals. Further research into the derivatives of this compound is warranted to fully exploit the potential of this versatile chemical entity.

References

Spectroscopic Analysis of Cyclopropane-1,1-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropane-1,1-dicarboxylic acid, a key building block in the synthesis of various pharmaceutical and bioactive molecules. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document details the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with relevant experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some experimental data is available, particularly for IR spectroscopy, some of the NMR and mass spectrometry data are predicted based on the analysis of similar structures and general spectroscopic principles, as direct experimental spectra are not widely published.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~12-13Singlet (broad)2HCarboxylic acid (-COOH)Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.
~1.5-1.7Singlet4HCyclopropane (B1198618) (-CH₂-CH₂-)The two methylene (B1212753) groups are chemically equivalent, resulting in a singlet. The gem-dicarboxylic acid substitution causes a downfield shift compared to unsubstituted cyclopropane (δ ≈ 0.22 ppm).

Table 2: ¹³C NMR Spectroscopic Data (Predicted & Reported Reference)

Chemical Shift (δ) ppmAssignmentNotes
~170-175Carboxylic acid (-COOH)Typical range for dicarboxylic acids.
~25-30Quaternary cyclopropane (C1)Substituted carbon of the cyclopropane ring. A ¹³C labeled spectrum has been reported in DMSO-d₆ (Stocker, M., Org. Magn. Resonance 20, 175, 1982).[1]
~15-20Methylene cyclopropane (C2, C3)Methylene carbons of the cyclopropane ring. Expected to be shifted downfield from unsubstituted cyclopropane (δ ≈ -2.9 ppm).[2]

Table 3: IR Spectroscopic Data (Experimental & Predicted)

Wavenumber (cm⁻¹)IntensityAssignmentNotes
2500-3300Strong, very broadO-H stretchCharacteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.
~1700StrongC=O stretchCarbonyl stretch of the carboxylic acid. May show some splitting due to the two carboxyl groups.
~1420MediumCH₂ scissoringDeformation of the cyclopropane ring methylene groups.
~1200-1300StrongC-O stretchCoupled with O-H in-plane bending.
~900-950Medium, broadO-H out-of-plane bendCharacteristic of carboxylic acid dimers.

Table 4: Mass Spectrometry Data (Predicted & Reported Reference)

m/zFragmentationNotes
131.034[M+H]⁺Protonated molecular ion, observable with soft ionization techniques like electrospray ionization (ESI).
113.024[M+H-H₂O]⁺Loss of a water molecule from the protonated molecular ion has been reported in ion spray tandem MS.[3]
86.037[M-CO₂]⁺•Decarboxylation is a common fragmentation pathway for carboxylic acids.
41.039[C₃H₅]⁺Cyclopropyl cation, a likely fragment from the cleavage of the cyclopropane ring.

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline standard experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often preferred for dicarboxylic acids due to its ability to dissolve polar compounds and the acidic protons are readily observed.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • D₂O Exchange: To confirm the assignment of the carboxylic acid protons, a drop of deuterium (B1214612) oxide (D₂O) can be added to the NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The signal corresponding to the acidic protons will disappear.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low and quaternary carbons have long relaxation times.

    • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

Mass Spectrometry

Due to the low volatility of dicarboxylic acids, direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source is often more suitable for direct analysis.

LC-MS (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile (B52724), often with a small amount of formic acid to promote protonation.

  • Instrumentation:

    • A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Parameters:

    • Ionization Mode: Positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) can be effective, although positive ion mode ([M+H]⁺) has also been reported.[3]

    • Scan Range: m/z 50-300.

    • Tandem MS (MS/MS): For structural confirmation, the parent ion of interest can be selected and fragmented to produce a characteristic fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Cyclopropane-1,1- dicarboxylic Acid (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in LC-MS Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS LC-MS System Prep_MS->MS Data_NMR NMR Spectra (¹H, ¹³C) NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of cyclopropane-1,1-dicarboxylic acid. The document details the reaction's complexities, including the propensity for low yields of the desired cyclopropanecarboxylic acid and the prevalence of ring-opening side reactions. This guide summarizes the available quantitative data, provides a detailed experimental protocol adapted from analogous reactions, and presents visualizations of the proposed reaction mechanism and experimental workflow to aid in understanding and practical application.

Introduction

This compound is a valuable building block in organic synthesis, notably in the preparation of various pharmaceutical intermediates. Its thermal decomposition to cyclopropanecarboxylic acid is a seemingly straightforward decarboxylation reaction. However, the inherent ring strain of the cyclopropane (B1198618) moiety significantly influences the reaction pathway, leading to challenges in achieving high yields and selectivity. This guide aims to provide researchers with a thorough understanding of the factors governing this transformation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₅H₆O₄[1]
Molecular Weight130.10 g/mol [1]
Melting Point134-136 °C (lit.)[1]
Decomposition Temperature249 °C (dec.) (lit.)[1]
AppearanceWhite crystalline solid
SolubilitySoluble in methanol[1]

Thermal Decomposition: Mechanism and Side Reactions

The thermal decomposition of gem-dicarboxylic acids typically proceeds through a cyclic transition state, leading to the elimination of one molecule of carbon dioxide and the formation of a monocarboxylic acid.[2][3] In the case of this compound, this process is complicated by the significant ring strain of the three-membered ring.

At elevated temperatures, an alternative reaction pathway involving the opening of the cyclopropane ring becomes competitive. This leads to the formation of various unsaturated acyclic dicarboxylic acids, which can subsequently undergo further decarboxylation or other rearrangements, contributing to the observed low yields of cyclopropanecarboxylic acid.[4]

Proposed Reaction Mechanism

The proposed mechanism for the thermal decomposition of this compound involves two main competing pathways: decarboxylation and ring-opening.

G A This compound B Cyclic Transition State (Decarboxylation) A->B Heat D Ring-Opening Transition State A->D High Heat C Cyclopropanecarboxylic Acid + CO2 B->C Concerted E Unsaturated Acyclic Intermediates D->E F Side Products E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Diethyl Malonate, 1,2-Dibromoethane, and Phase-Transfer Catalyst B Add to 50% aq. NaOH A->B C Vigorous Stirring (2 hours) B->C D Acidify with conc. HCl C->D E Extract with Ether D->E F Dry and Concentrate E->F G Triturate with Benzene F->G H Filter and Dry G->H G cluster_0 Setup cluster_1 Reaction cluster_2 Product Collection cluster_3 Analysis A Assemble Short-Path Distillation Apparatus B Charge Flask with This compound A->B C Heat Gradually (e.g., 160-220 °C) B->C D Monitor CO₂ Evolution (Limewater Test) C->D E Distill Product (Vacuum Optional) C->E F Collect Cyclopropanecarboxylic Acid E->F G Characterize Product (NMR, IR, GC-MS) F->G

References

Isomerization of Cyclopropane-1,1-dicarboxylic Acid to 2-Carboxybutyrolactone: A Theoretical and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide explores the theoretical underpinnings of the isomerization of cyclopropane-1,1-dicarboxylic acid to 2-carboxybutyrolactone. While direct experimental evidence for this specific transformation is not prominently documented in scientific literature, this paper constructs a plausible mechanistic pathway based on established principles of organic chemistry, particularly the acid-catalyzed ring-opening of cyclopropane (B1198618) derivatives and subsequent intramolecular lactonization. This document provides a proposed reaction mechanism, a hypothetical experimental protocol, and a summary of quantitative data from analogous reactions to serve as a foundational resource for researchers interested in exploring this novel transformation.

Introduction

This compound is a readily available and versatile building block in organic synthesis, valued for the inherent strain in its three-membered ring which can be harnessed for various chemical transformations. Its potential isomerization to 2-carboxybutyrolactone, a substituted γ-butyrolactone, is of significant interest due to the prevalence of the γ-butyrolactone motif in numerous natural products and pharmacologically active compounds. This guide delineates a theoretical framework for this isomerization, providing a basis for future experimental investigation.

Proposed Reaction Pathway and Mechanism

The proposed isomerization is envisioned to proceed via an acid-catalyzed ring-opening of the cyclopropane ring, followed by an intramolecular nucleophilic attack by one of the carboxylic acid groups to form the five-membered lactone ring.

Mechanistic Steps:
  • Protonation of a Carboxyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

  • Ring Opening to Form a Carbocation: The strained cyclopropane ring undergoes cleavage of the C1-C2 (or C1-C3) bond. This is facilitated by the electron-withdrawing character of the protonated carboxyl group, leading to the formation of a more stable secondary carbocation at the C2 (or C3) position.

  • Intramolecular Cyclization (Lactonization): The lone pair of electrons on the oxygen of the second carboxylic acid group acts as a nucleophile, attacking the carbocation to form a five-membered ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, 2-carboxybutyrolactone.

The proposed mechanism is visually represented in the following diagram:

Experimental_Workflow start Start setup Reaction Setup: - this compound - Anhydrous aprotic solvent start->setup catalyst Add Acid Catalyst (e.g., H2SO4, p-TsOH, BF3·OEt2) setup->catalyst reaction Heat to Reflux Monitor by TLC/HPLC catalyst->reaction workup Aqueous Work-up: - Quench with NaHCO3 - Extract with organic solvent reaction->workup purification Purification: - Dry over MgSO4 - Concentrate - Column Chromatography workup->purification product 2-Carboxybutyrolactone purification->product

The Strained Ring's Potential: A Technical Guide to the Reactivity of Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical architecture of cyclopropane-1,1-dicarboxylic acid, a molecule featuring a highly strained three-membered ring flanked by two carboxylic acid groups, offers a fascinating landscape for chemical exploration and a versatile platform for the synthesis of complex molecular entities. Its inherent ring strain of approximately 27 kcal/mol is not a liability but a driving force for a variety of chemical transformations, making it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals. This technical guide provides an in-depth analysis of the reactivity of the cyclopropane (B1198618) ring in this molecule, focusing on its synthesis, ring-opening reactions, and applications in drug discovery, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of a malonic ester, such as diethyl malonate, with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909), in the presence of a base. The reaction proceeds via a double alkylation of the malonate, followed by saponification of the resulting diester to yield the dicarboxylic acid. Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous base and the organic reactants.

Quantitative Data for Synthesis
Starting MaterialsBase/CatalystSolventReaction TimeYield (%)Melting Point (°C)Reference
Diethyl malonate, 1,2-dibromoethaneNaOH / Triethylbenzylammonium chlorideWater2 hours66-73137-140[1]
Dimethyl malonate, 1,2-dichloroethaneSodium methylateDimethylformamide8 hours~87 (based on converted DMM)-[2]
Experimental Protocol: Synthesis via Phase-Transfer Catalysis[1]

Materials:

  • Diethyl malonate (0.5 mol)

  • 1,2-Dibromoethane (0.75 mol)

  • 50% Aqueous Sodium Hydroxide (1 L)

  • Triethylbenzylammonium chloride (0.5 mol)

  • Concentrated Hydrochloric Acid

  • Ether

  • Benzene (B151609)

  • Magnesium Sulfate (anhydrous)

  • Activated Carbon

Procedure:

  • To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

  • At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.

  • To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once. An exothermic reaction will occur, raising the temperature to approximately 65°C.

  • Continue vigorous stirring for 2 hours.

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

  • Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the mixture to obtain 43.1–47.9 g (66–73%) of this compound as white crystals.

Visualization of the Synthesis Workflow

Synthesis_Workflow reagents Diethyl Malonate + 1,2-Dibromoethane reaction_vessel Reaction with NaOH and Phase-Transfer Catalyst reagents->reaction_vessel Add to acidification Acidification with HCl reaction_vessel->acidification Transfer and extraction Ether Extraction acidification->extraction Proceed to purification Drying, Decolorization, and Crystallization extraction->purification Combine organic layers for product Cyclopropane-1,1- dicarboxylic Acid purification->product Yields

Caption: Workflow for the synthesis of this compound.

Reactivity of the Strained Ring: Nucleophilic Ring-Opening

The high degree of angle strain in the cyclopropane ring makes it susceptible to cleavage by nucleophiles. The presence of two electron-withdrawing carboxylate groups further activates the ring, facilitating a "homo-Michael" or 1,3-addition type reaction. This reactivity is a cornerstone of the synthetic utility of this compound and its derivatives.

The reaction is often catalyzed by Lewis acids, which coordinate to the carbonyl oxygen, further polarizing the C-C bonds of the cyclopropane ring and enhancing its electrophilicity. However, ring-opening can also occur under basic conditions, particularly with aryl-substituted cyclopropanes where desilylation of a siloxyaryl group can lead to a highly electron-rich phenolate (B1203915) that promotes ring cleavage.[3]

General Mechanism of Nucleophilic Ring-Opening

Ring_Opening_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product cyclopropane Cyclopropane-1,1-dicarboxylate (or derivative) intermediate Acyclic Carbanion Intermediate cyclopropane->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product Ring-Opened Adduct intermediate->product Protonation

Caption: General mechanism of nucleophilic ring-opening.

Quantitative Data for Ring-Opening Reactions
Cyclopropane DerivativeNucleophileConditionsProductYield (%)Reference
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dioneAnilineRoom Temperature, 24h2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid81[1]
Diethyl 2-phenylcyclopropane-1,1-dicarboxylatePiperidine110°CDiethyl 2-(piperidin-1-yl)-1-phenylethylmalonate-[1]
Diethyl 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylatesNitro compoundsTBAF, N-methylmorpholineNitroalkyl-substituted malonatesHigh[3]

Decarboxylation: A Competing Pathway

Thermal decarboxylation of this compound to form cyclopropanecarboxylic acid is a challenging transformation. The high temperatures required often lead to competing side reactions, most notably ring-opening to form unsaturated acyclic carboxylic acids. This is due to the inherent strain in the three-membered ring, which can be released through C-C bond cleavage. Performing the decarboxylation under vacuum can be beneficial as it allows for the removal of the desired product from the reaction mixture as it forms, minimizing thermal decomposition.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[4] Its rigid structure can impart favorable conformational constraints on a drug molecule, potentially enhancing its binding affinity to a biological target and improving its metabolic stability.

Intermediate in the Synthesis of Cabozantinib (B823)

Cabozantinib is a potent tyrosine kinase inhibitor used in the treatment of certain types of cancer. The synthesis of Cabozantinib utilizes this compound to construct the central dicarboxamide core of the molecule.[5][6][7]

Cabozantinib_Synthesis CPDA Cyclopropane-1,1- dicarboxylic Acid Intermediate1 1-(Methoxycarbonyl) cyclopropanecarboxylic acid CPDA->Intermediate1 SOCl₂, then MeOH Intermediate2 Methyl 1-(4-fluorophenylcarbamoyl) cyclopropanecarboxylate Intermediate1->Intermediate2 SOCl₂, then 4-fluoroaniline, Et₃N Intermediate3 1-[(4-Fluorophenyl)carbamoyl] cyclopropanecarboxylic acid Intermediate2->Intermediate3 Hydrolysis Cabozantinib Cabozantinib Intermediate3->Cabozantinib Condensation (e.g., EDC, DMAP) Aniline_deriv 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline Aniline_deriv->Cabozantinib Condensation (e.g., EDC, DMAP)

Caption: Synthetic pathway to Cabozantinib.

Intermediate in the Synthesis of Montelukast

Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. While not directly synthesized from this compound itself, a key intermediate, 1-(mercaptomethyl)cyclopropane acetic acid, is derived from diethyl 1,1-cyclopropanedicarboxylate.[8]

Enzyme Inhibition and Signaling Pathways

Derivatives of this compound have shown promise as enzyme inhibitors, demonstrating the potential of this scaffold in modulating biological pathways.

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase Inhibition: this compound itself is an inhibitor of ACC oxidase, a key enzyme in the biosynthesis of ethylene (B1197577) in plants.[2][9] This inhibition is of interest in agriculture for controlling fruit ripening and senescence. The ethylene biosynthesis pathway is a crucial signaling cascade in plants, regulating a wide range of developmental processes.

Ethylene_Pathway_Inhibition SAM S-Adenosyl- methionine ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC catalyzed by ACC_Synthase ACC Synthase Ethylene Ethylene ACC->Ethylene catalyzed by ACC_Oxidase ACC Oxidase CPDA Cyclopropane-1,1- dicarboxylic Acid CPDA->Inhibition Inhibition->ACC_Oxidase

Caption: Inhibition of the ethylene biosynthesis pathway.

  • O-Acetylserine Sulfhydrylase (OASS) Inhibition: Derivatives of cyclopropane-1,2-dicarboxylic acids have been investigated as inhibitors of OASS, an enzyme essential for cysteine biosynthesis in bacteria and plants but absent in mammals.[10] This makes OASS an attractive target for the development of novel antibiotics. Inhibition of this enzyme would disrupt the bacterial cysteine biosynthesis pathway, leading to bacterial cell death.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.46 (s, 4H)[11]

  • ¹³C NMR (DMSO-d₆, 75 MHz): δ 15.5 (2C), 31.4, 168.2 (2C)[11]

The singlet in the ¹H NMR spectrum for the cyclopropyl (B3062369) protons is a characteristic feature. The ¹³C NMR shows three distinct signals corresponding to the methylene (B1212753) carbons of the ring, the quaternary carbon, and the carboxyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for the O-H stretching of the carboxylic acid groups (broad band around 3000 cm⁻¹), C=O stretching of the carbonyls (around 1700 cm⁻¹), and C-H stretching of the cyclopropane ring.

Mass Spectrometry

Mass spectrometry of this compound and its derivatives can be used for their identification and quantification. For example, in electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ is typically observed.[12]

Conclusion

This compound is a molecule of significant interest due to the unique reactivity conferred by its strained three-membered ring. This inherent reactivity, coupled with the activating effect of the gem-dicarboxylic acid functionality, makes it a versatile tool for organic synthesis. Its application as a key building block in the synthesis of important pharmaceuticals like Cabozantinib and its potential for developing novel enzyme inhibitors highlight its importance in medicinal chemistry and drug development. A thorough understanding of its synthesis, ring-opening reactions, and other chemical transformations is crucial for harnessing its full potential in the creation of new and complex molecules with valuable biological activities.

References

A Technical Guide to the Solubility of Cyclopropane-1,1-dicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclopropane-1,1-dicarboxylic acid in various organic solvents. This information is critical for its application in pharmaceutical synthesis, formulation development, and materials science, where it serves as a versatile building block. This document compiles available quantitative and qualitative solubility data and outlines detailed experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For this compound, a molecule with two polar carboxylic acid groups and a nonpolar cyclopropane (B1198618) ring, its solubility is influenced by the polarity of the solvent, its ability to form hydrogen bonds, and the overall salvation energetics.

Quantitative and Semi-Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in selected organic solvents. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is not extensively available in the public domain, highlighting an area for further experimental investigation.

SolventTemperature (°C)SolubilityData Type
MethanolNot Specified1 g / 10 mLSemi-Quantitative
Chloroform/Ethanol (1:1)Not Specified50 mg / mLSemi-Quantitative
WaterNot SpecifiedSolubleQualitative
Ethers (e.g., diethyl ether)Not SpecifiedPartially SolubleQualitative

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various research and development applications. The following protocols describe common and reliable methods for quantifying the solubility of this compound.

Method 1: Shake-Flask Method (Equilibrium Solubility Determination)

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • Allow the suspension to settle for a defined period (e.g., 1-2 hours) at the equilibrium temperature.

    • Carefully withdraw a sample of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a filter or the sample can be drawn from the clear upper layer.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the concentration of the saturated solution by applying the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Method 2: Gravimetric Method

The gravimetric method is a straightforward approach that relies on the direct measurement of the mass of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Follow step 1 as described in the Shake-Flask Method.

  • Sample Collection and Solvent Evaporation:

    • Carefully filter a known volume or mass of the saturated solution into a pre-weighed evaporating dish or vial.

    • Gently evaporate the solvent under a stream of inert gas, in a fume hood, or in an oven at a temperature below the decomposition point of the acid. A vacuum desiccator can also be used for complete solvent removal.

  • Mass Determination:

    • Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue.

    • The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

    • Calculate the solubility by dividing the mass of the residue by the volume (or mass) of the solvent used.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_quant Quantification start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate settle Allow suspension to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter to remove undissolved solids withdraw->filter_sample dilute Dilute sample if necessary filter_sample->dilute analyze Analyze sample using a suitable analytical method (e.g., HPLC, Gravimetric) dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end End calculate->end

Caption: General workflow for determining the solubility of this compound.

Conclusion

This guide provides the currently available solubility data for this compound in organic solvents and outlines detailed experimental protocols for its determination. The provided information and methodologies will be valuable to researchers and professionals in the fields of drug development and chemical synthesis, enabling more informed decisions in experimental design and process optimization. Further quantitative studies are encouraged to expand the solubility profile of this important molecule in a broader range of solvents and conditions.

A Technical Guide to the Physical Characteristics of Cyclopropane-1,1-dicarboxylic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid (CAS No. 598-10-7) is a versatile dicarboxylic acid featuring a strained three-membered ring.[1] This unique structural motif imparts specific chemical reactivity and conformational constraints, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex molecules.[2][3] An in-depth understanding of its solid-state properties is crucial for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the physical characteristics of this compound crystals, including crystallographic data, thermal properties, and solubility, supported by experimental methodologies.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆O₄[1][3][4][5]
Molecular Weight 130.10 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 134-138 °C[3]
134-136 °C (lit.)[4][5][6]
137 °C[7]
137-140 °C[8]
129-140 °C[1]
pKa 1.82 (at 25°C)[5]

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The crystals are triclinic with the space group Pī.[9] This detailed structural information is vital for understanding intermolecular interactions and predicting crystal morphology.

Crystallographic ParameterValueReference
Crystal System Triclinic[9]
Space Group [9]
Unit Cell Dimensions
a12.045 (1) Å[9]
b13.822 (1) Å[9]
c5.286 (1) Å[9]
α137.53 (1)°[9]
β92.22 (5)°[9]
γ89.88 (3)°[9]
Volume Not explicitly stated
Z 4[9]
Density (measured) 1.43 g/cm³[9]
Density (calculated) 1.46 g/cm³[9]

The crystal structure reveals the presence of intramolecular hydrogen bonds.[9] The molecules are arranged in strings along the y-axis through intermolecular O···H-O hydrogen bonds of 2.641 Å.[9] The cyclopropane (B1198618) ring itself exhibits bond length variations, with the bond opposite the carboxylic groups being shorter (1.462 Å) than the other two (1.531 Å and 1.538 Å).[9]

Solubility

The solubility of this compound has been reported in various solvents. This information is critical for its purification by recrystallization and for its use in solution-phase reactions.

SolventSolubilityReference
Methanol 1 g/10 mL, clear, colorless[5][6]
Water Soluble[2][4][5]
Chloroform/Ethanol (1:1) 50 mg/mL, clear to slightly hazy, yellow to brown

Experimental Protocols

Synthesis and Crystallization of this compound

A common method for the synthesis of this compound involves the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a strong base and a phase-transfer catalyst.[8]

Procedure:

  • To a vigorously stirred solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride.

  • To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents to a larger flask, rinse with water, and cool in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extract the aqueous layer multiple times with ether.

  • Combine the ether layers, wash with brine, dry over magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with benzene (B151609) and filter the mixture to obtain white crystals of this compound.[8]

X-ray Crystallography

The determination of the crystal structure of this compound involves single-crystal X-ray diffraction.

Methodology:

  • Mount a suitable single crystal on a goniometer head.

  • Collect X-ray intensity data using an automatic single-crystal diffractometer at room temperature with Cu Kα radiation.

  • Process the collected data for Lorentz and polarization effects.

  • Solve the crystal structure using direct methods or Patterson techniques.

  • Refine the structure using a block-diagonal least-squares procedure to a final discrepancy index.[9]

Experimental Workflow for Crystal Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound crystals.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Crystal Characterization cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of Crude Product purification Recrystallization synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd dsc Differential Scanning Calorimetry (DSC) purification->dsc ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr structure Crystal Structure Determination xrd->structure thermal Melting Point & Purity Analysis dsc->thermal functional_groups Functional Group Identification ftir->functional_groups molecular_structure Molecular Structure Confirmation nmr->molecular_structure

Caption: Experimental workflow for the characterization of this compound crystals.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclopropane-1,1-dicarboxylic Acid from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopropane-1,1-dicarboxylic acid is a valuable building block in organic synthesis, utilized in the construction of a variety of complex molecules and pharmacologically active compounds. Its rigid, strained three-membered ring imparts unique conformational constraints and reactivity. This document provides detailed protocols for the synthesis of this compound from diethyl malonate, a widely used and cost-effective starting material. The primary method detailed is a one-pot reaction employing phase-transfer catalysis for a direct conversion, alongside alternative methods for the synthesis of the intermediate diester followed by saponification.

Reaction Workflow

The synthesis of this compound from diethyl malonate proceeds through a tandem alkylation-saponification sequence. The key steps involve the deprotonation of diethyl malonate, followed by a double nucleophilic substitution on a 1,2-dihaloethane, and subsequent hydrolysis of the resulting diester.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product diethyl_malonate Diethyl Malonate cyclopropanation Cyclopropanation & Saponification diethyl_malonate->cyclopropanation dibromoethane 1,2-Dibromoethane dibromoethane->cyclopropanation final_product Cyclopropane-1,1- dicarboxylic Acid cyclopropanation->final_product Purification ReactionMechanism cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Saponification start Diethyl Malonate enolate Enolate Intermediate start->enolate Base intermediate1 2-Bromoethylmalonate enolate->intermediate1 1,2-Dibromoethane (SN2) intermediate1_2 2-Bromoethylmalonate enolate2 Enolate intermediate1_2->enolate2 Base diester Diethyl Cyclopropane- 1,1-dicarboxylate enolate2->diester Intramolecular SN2 diester_2 Diethyl Cyclopropane- 1,1-dicarboxylate diacid Cyclopropane-1,1- dicarboxylic Acid diester_2->diacid 2 eq. NaOH, H3O+

Application Notes and Protocols for the Cyclopropanation of Malonic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of cyclopropane-1,1-dicarboxylates from malonic esters. The primary focus is on the Michael-Initiated Ring Closure (MIRC) reaction, a robust and widely used method for the formation of cyclopropane (B1198618) rings from malonic esters and 1,2-dihaloalkanes.[1][2] This application note includes a detailed reaction mechanism, step-by-step protocols for different base and solvent systems, a summary of reaction parameters in a tabular format, and process diagrams to ensure successful execution and reproducibility. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Cyclopropane rings are significant structural motifs in organic chemistry, present in numerous natural products and pharmaceutical agents. The strained three-membered ring imparts unique conformational and electronic properties that can influence biological activity. A key method for synthesizing cyclopropane-1,1-dicarboxylates, which are versatile synthetic intermediates, is the cyclopropanation of malonic esters. This is most commonly achieved through a double alkylation reaction with a 1,2-dihaloalkane, a process often referred to as a Michael-Initiated Ring Closure (MIRC).[3][4] In this reaction, the acidic α-protons of the malonic ester are sequentially removed by a base, and the resulting enolate undergoes nucleophilic substitution with the dihaloalkane, first in an intermolecular fashion and then intramolecularly to form the cyclopropane ring.[5]

Alternative, though less direct, methods for incorporating a cyclopropane ring into a malonic ester derivative include the Simmons-Smith reaction and transition-metal catalyzed cyclopropanations. These methods typically require the malonic ester to first be functionalized with an alkene moiety, which is then cyclopropanated.[6][7]

This document will provide detailed protocols for the more direct MIRC approach.

Reaction Mechanism: Michael-Initiated Ring Closure (MIRC)

The MIRC reaction for the cyclopropanation of malonic esters proceeds in a stepwise manner:

  • Deprotonation: A base abstracts an acidic α-proton from the malonic ester to form a stabilized enolate.

  • First Alkylation (Intermolecular SN2): The enolate acts as a nucleophile and attacks one of the electrophilic carbons of the 1,2-dihaloalkane in an SN2 reaction, displacing one of the halide leaving groups.

  • Second Deprotonation: The base abstracts the remaining acidic α-proton on the now-monoalkylated malonic ester, forming a new enolate.

  • Second Alkylation (Intramolecular SN2): The resulting enolate undergoes an intramolecular SN2 reaction, attacking the remaining carbon bearing a halide and closing the three-membered ring.

Experimental Protocols

Protocol 1: Cyclopropanation of Diethyl Malonate using Sodium Hydroxide and a Phase Transfer Catalyst

This protocol is adapted from a procedure for the synthesis of cyclopropane-1,1-dicarboxylic acid, where the diethyl ester is formed in situ and subsequently hydrolyzed.[8][9] The use of a phase transfer catalyst is crucial for reactions involving a water-soluble base and an organic-soluble substrate.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane (B42909)

  • 50% Aqueous Sodium Hydroxide (w/w)

  • Triethylbenzylammonium chloride (TEBAC)

  • Dichloromethane (B109758) (DCM) or Diethyl ether for extraction

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid (for workup to the dicarboxylic acid, if desired)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • To this, add triethylbenzylammonium chloride (1 equivalent based on the malonic ester).

  • With vigorous stirring, add a mixture of diethyl malonate (1 equivalent) and 1,2-dibromoethane (1.5 equivalents) all at once.

  • Continue to stir the mixture vigorously for 2 hours at room temperature. The reaction may be slightly exothermic.

  • After 2 hours, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL for a 0.5 mol scale reaction).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl cyclopropane-1,1-dicarboxylate.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Cyclopropanation of Dimethyl Malonate using Potassium Carbonate in DMF

This method utilizes a solid base in an organic solvent and is effective for the synthesis of dialkyl cyclopropane-1,1-dicarboxylates.[10]

Materials:

  • Dimethyl malonate

  • 1,2-Dibromoethane

  • Finely divided potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether for extraction

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add dimethylformamide, dimethyl malonate (1 equivalent), 1,2-dibromoethane (4 equivalents), and finely divided potassium carbonate (2.4 equivalents).

  • Stir the mixture at room temperature for 22 hours.

  • Heat the mixture to 100 °C and stir for an additional 2 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of DMF.

  • Combine the filtrate and the washings. The crude product can be isolated by distillation of the reaction mixture under vacuum.

  • Alternatively, for workup, the DMF can be removed under reduced pressure. The residue is then taken up in diethyl ether and washed with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation.

Data Presentation

ProtocolMalonic EsterDihaloalkaneBaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
1Diethyl malonate1,2-Dibromoethane50% aq. NaOHWaterTEBACRT2~70% (as dicarboxylic acid after hydrolysis)[8][9]
2Dimethyl malonate1,2-DibromoethaneK₂CO₃DMFNoneRT then 1002473%[10]

Visualizations

Experimental Workflow for Protocol 1

G reagents Combine Diethyl Malonate and 1,2-Dibromoethane reaction Mix and Stir Vigorously (2h, RT) reagents->reaction base_catalyst Prepare 50% NaOH (aq) with TEBAC base_catalyst->reaction dilution Dilute with Water reaction->dilution extraction Extract with Dichloromethane dilution->extraction wash Wash with Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify G cluster_0 Step 1 & 2: First Alkylation cluster_1 Step 3 & 4: Second Alkylation (Ring Closure) Malonic Ester Malonic Ester Enolate 1 Enolate 1 Malonic Ester->Enolate 1  Base Mono-alkylated Intermediate Mono-alkylated Intermediate Enolate 1->Mono-alkylated Intermediate  1,2-Dibromoethane Enolate 2 Enolate 2 Mono-alkylated Intermediate->Enolate 2  Base Cyclopropane Product Cyclopropane Product Enolate 2->Cyclopropane Product  Intramolecular SN2

References

Application Notes and Protocols: Cyclopropane-1,1-dicarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropane-1,1-dicarboxylic acid is a versatile and highly valuable building block in organic synthesis. Its strained three-membered ring and geminal carboxylic acid functionalities impart unique reactivity, making it a key starting material for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The rigid cyclopropane (B1198618) scaffold allows for the introduction of specific conformational constraints in target molecules, a desirable feature in drug design for enhancing biological activity and metabolic stability.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Application Note 1: Synthesis of Spiro-functionalized Heterocycles

This compound serves as an excellent precursor for the synthesis of spiro compounds, which are important scaffolds in medicinal chemistry. A key transformation involves the conversion of the diacid to a more reactive spiroacylal, which can then undergo nucleophilic ring-opening reactions to generate functionalized heterocyclic systems.

A prime example is the synthesis of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a versatile intermediate. This spiroacylal is significantly more reactive than simple dialkyl cyclopropane-1,1-dicarboxylates, readily undergoing ring-opening with a variety of nucleophiles such as amines, mercaptans, and enolates under mild conditions.[5] This enhanced reactivity is attributed to the conformational constraint of the carbonyl groups, which promotes overlap of their π-orbitals with the bent bonds of the cyclopropane ring.[5] This strategy has been successfully employed in the synthesis of pyrrolidine (B122466) derivatives.[5]

Experimental Protocol: Synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione[5]

This protocol describes the conversion of this compound to a reactive spiroacylal intermediate.

Materials:

  • This compound

  • Isopropenyl acetate (B1210297) (freshly distilled)

  • Concentrated sulfuric acid

  • Cold water

  • Diethyl ether (Et2O)

Procedure:

  • A suspension of 39.0 g (0.30 mol) of this compound and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate is stirred vigorously in a suitable flask.

  • To this suspension, 0.5 mL of concentrated sulfuric acid is added dropwise over a period of 30 minutes.

  • The mixture is stirred for an additional 30 minutes, during which the solution should become a clear yellow.

  • The solution is then kept at 5°C for 24 hours, which may result in partial solidification.

  • After 24 hours, 50 mL of cold water is added to the mixture.

  • The precipitated solid is collected by filtration, washed with 10 mL of cold water, and air-dried to yield the crude spiroacylal.

  • The filtrate is extracted three times with 30-mL portions of Et2O. The combined organic extracts are concentrated and washed with 40 mL of ice-cold water to afford additional product.

  • The product should be air-dried and not exposed to high vacuum due to its volatility.

Quantitative Data:

ProductStarting MaterialReagentsYield
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dioneThis compoundIsopropenyl acetate, H₂SO₄56%[5]

Logical Workflow for Spiroacylal Synthesis and Reaction:

workflow A This compound C 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione A->C Acetalization B Isopropenyl acetate, H₂SO₄ B->C E Ring-opened product (e.g., 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid) C->E Nucleophilic Ring Opening D Nucleophile (e.g., Aniline) D->E

Caption: Synthesis and reaction of the spiroacylal intermediate.

Application Note 2: Precursor for Bioactive Molecules - Herbicidal Agents

This compound and its derivatives have been investigated as potential herbicides. The mode of action for these compounds can involve the inhibition of key enzymes in plant metabolic pathways. For instance, analogues of this compound have been designed and synthesized to act as inhibitors of ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway in plants.[1]

The synthesis of these analogues typically involves the conversion of the carboxylic acid groups to amides. By varying the amine substituents, a library of compounds can be generated and screened for herbicidal activity.

Experimental Protocol: General Synthesis of N,N'-disubstituted-cyclopropane-1,1-dicarboxamides (Conceptual)

This protocol outlines a general procedure for the synthesis of dicarboxamide analogues of this compound.

Materials:

Procedure:

  • To a solution of this compound in anhydrous DCM, an excess of thionyl chloride is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the evolution of gas ceases, indicating the formation of the diacyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude diacyl chloride is redissolved in anhydrous DCM and cooled to 0°C.

  • To this solution, a slight excess (e.g., 2.2 equivalents) of the desired substituted aniline and an excess of triethylamine are added sequentially.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography or recrystallization.

Quantitative Data on Herbicidal Activity:

CompoundTarget SpeciesActivity Level
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideBentgrass (Agrostis stolonifera)Moderate[1]

Signaling Pathway Inhibition:

pathway A Pyruvate B α-Acetolactate A->B Acetolactate synthase C α,β-Dihydroxy isovalerate B->C KARI D Valine C->D ... E Cyclopropane-1,1-dicarboxylic acid analogue KARI KARI (Ketol-acid reductoisomerase) E->KARI Inhibition

Caption: Inhibition of the KARI enzyme in the branched-chain amino acid pathway.

Application Note 3: Synthesis of Conformationally Restricted GABA Analogues

The rigid framework of the cyclopropane ring makes this compound an attractive starting material for the synthesis of conformationally restricted analogues of neurotransmitters like γ-aminobutyric acid (GABA).[6][7] These analogues are valuable tools for probing the bioactive conformations of ligands at their receptors and can lead to the development of subtype-selective drugs. The synthesis of cyclopropyl (B3062369) GABA analogues often involves the decarboxylation of this compound to cyclopropanecarboxylic acid, followed by further functional group manipulations.

Experimental Protocol: Decarboxylation of this compound

This protocol describes the thermal decarboxylation to yield cyclopropanecarboxylic acid. It is important to note that this reaction is often reported to have low yields due to competing ring-opening side reactions at the required high temperatures.[8]

Materials:

  • This compound

Procedure:

  • This compound is placed in a distillation apparatus.

  • The solid is heated to a temperature above its melting point (134-136°C), typically in the range of 160-170°C, to initiate decarboxylation.[8][9]

  • The product, cyclopropanecarboxylic acid, is distilled directly from the reaction mixture as it is formed. The distillation may require temperatures up to 220°C.[8]

  • Performing the reaction under vacuum can facilitate the removal of the product and may improve the yield by reducing the time the product is exposed to high temperatures.[8]

Quantitative Data:

ProductStarting MaterialMethodReported Issues
Cyclopropanecarboxylic acidThis compoundThermal DecarboxylationLow yields, ring-opening side reactions[8]

Experimental Workflow for GABA Analogue Synthesis:

workflow A Cyclopropane-1,1- dicarboxylic acid B Cyclopropanecarboxylic acid A->B Thermal Decarboxylation C Functional Group Manipulation B->C e.g., Curtius Rearrangement D Cyclopropyl GABA Analogue C->D

Caption: General workflow for the synthesis of cyclopropyl GABA analogues.

Application Note 4: Synthesis of Spiro[cyclopropane-oxindole] Scaffolds

Spiro[cyclopropane-oxindole] derivatives are an important class of compounds with potential biological activities. The synthesis of these complex structures can be achieved through diastereoselective cyclopropanation reactions. Although not directly starting from this compound, the principles of forming the cyclopropane ring are central. For instance, the reaction of isatin-derived alkenes with sulfur ylides can afford these spiro compounds in good yields and with high diastereoselectivity.[10][11][12] This highlights the broader utility of cyclopropanation reactions in generating medicinally relevant scaffolds.

Quantitative Data for Spiro[cyclopropane-oxindole] Synthesis:

ProductCatalystSolventYieldEnantioselectivity (ee)
Spiro[cyclopropane-oxyindole]Chiral Thiourea (10 mol%)CHCl₃89%87%

Note: This synthesis does not start from this compound but is a relevant application of cyclopropane synthesis.

Summary

This compound is a cornerstone building block in modern organic synthesis. Its unique structural and electronic properties enable the construction of a wide range of complex and biologically relevant molecules. The protocols and application notes provided herein offer a glimpse into the synthetic utility of this versatile reagent, from the creation of reactive intermediates to its application in the synthesis of agrochemicals and pharmaceutical analogues. Further exploration of its reactivity is expected to continue to fuel innovation in chemical and pharmaceutical research.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various biologically relevant heterocyclic compounds derived from cyclopropane-1,1-dicarboxylic acid and its derivatives. The unique strained ring structure of this compound makes it a versatile building block for the creation of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery.

Synthesis of 1,3,4-Thiadiazoles and 1,2,4-Triazoles

This compound can be readily converted into bis-thiadiazolyl and bis-triazolyl cyclopropane (B1198618) derivatives. These heterocycles are known to possess a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1]

Synthesis of 1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane

Reaction Scheme:

Experimental Protocol:

A mixture of this compound (0.01 mol), thiosemicarbazide (B42300) (0.02 mol), and phosphorous oxychloride (5 mL) is gently refluxed for 30 minutes. After cooling, water (10 mL) is added, and the reaction mixture is refluxed for an additional four hours and then filtered. The resulting solution is neutralized with potassium hydroxide (B78521) (KOH), and the precipitate is filtered and recrystallized from ethanol (B145695) to yield 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane.[2]

Quantitative Data:

Starting MaterialReagentsProductYield (%)Reference
This compoundThiosemicarbazide, POCl31,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropaneGood[1]
Synthesis of 1,1-Bis(3-thio-1,2,4-triazol-5-yl)cyclopropane

Reaction Scheme:

This synthesis involves a two-step process starting with the formation of a thiosemicarbazide intermediate.

Step 1: Preparation of 1,1-Cyclopropane dicarboxylic acid thiosemicarbazide

A mixture of this compound (0.01 mol) and thionyl chloride (10 mL) is refluxed gently for 7 hours. Excess thionyl chloride is removed under vacuum to yield the acid chloride as a red-brown oil. This oil is dissolved in dry benzene (B151609) (25 mL), and thiosemicarbazide (0.02 mol) is added. The reaction mixture is then refluxed for 2-3 hours. The resulting product is filtered and recrystallized from ethanol.[1]

Step 2: Preparation of 1,1-Bis(3-thio-1,2,4-triazol-5-yl)cyclopropane

A stirring mixture of 1,1-cyclopropane dicarboxylic acid thiosemicarbazide (0.01 mol) and sodium hydroxide (0.01 mol, as a 4% solution) is refluxed for 4 hours. After cooling, the solution is decolorized with activated carbon and filtered. The filtrate is then acidified with hydrochloric acid, and the resulting precipitate is filtered and recrystallized from an ethanol-water mixture.[2]

Quantitative Data:

Starting MaterialReagentsProductYield (%)Reference
1,1-Cyclopropane dicarboxylic acid thiosemicarbazideNaOH, HCl1,1-Bis(3-thio-1,2,4-triazol-5-yl)cyclopropaneNot Specified[1]

Logical Relationship for Synthesis of Thiadiazoles and Triazoles

G Synthesis of Thiadiazoles and Triazoles from this compound A This compound D 1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane A->D + B + C, reflux F Acid Chloride Intermediate A->F + E, reflux B Thiosemicarbazide C POCl3 E Thionyl Chloride G 1,1-Cyclopropane dicarboxylic acid thiosemicarbazide F->G + B, reflux in Benzene I 1,1-Bis(3-thio-1,2,4-triazol-5-yl)cyclopropane G->I + H, reflux then HCl H NaOH

Caption: Synthetic pathways to thiadiazole and triazole derivatives.

Synthesis of Pyrrolidin-2-ones

Donor-acceptor cyclopropanes, readily prepared from this compound esters, undergo Lewis acid-catalyzed ring-opening with primary amines followed by lactamization to afford pharmacologically relevant 1,5-substituted pyrrolidin-2-ones.[3][4]

General One-Pot Procedure for Pyrrolidin-2-one Synthesis

Reaction Scheme:

Experimental Protocol:

To a 0.2 M solution of a primary amine (e.g., aniline (B41778) or benzylamine) (1.0–1.2 equiv.) in 1,2-dichloroethane (B1671644) (DCE) in the presence of 4 Å molecular sieves, a Lewis acid catalyst such as Ni(ClO₄)₂·6H₂O or Y(OTf)₃ (0.2 equiv.) is added under an argon atmosphere. Subsequently, the donor-acceptor cyclopropane (1.0 equiv.) is added. The resulting mixture is stirred at room temperature for 1–3 hours, then diluted with dichloromethane (B109758) (DCM) and filtered through a short pad of silica (B1680970) gel using ethyl acetate (B1210297) as the eluent. The filtrate is concentrated under vacuum, and the residue is dissolved in toluene (B28343) (0.13 M). Acetic acid (2.0 equiv.) is added, and the reaction mixture is stirred under reflux for 7 hours to effect lactamization and dealkoxycarbonylation.[5]

Quantitative Data for Pyrrolidin-2-one Synthesis:

Cyclopropane Donor (R)Amine (R')Lewis AcidProductYield (%)Reference
PhenylAnilineNi(ClO₄)₂·6H₂O1,5-diphenylpyrrolidin-2-one85[5]
4-MethoxyphenylAnilineNi(ClO₄)₂·6H₂O5-(4-methoxyphenyl)-1-phenylpyrrolidin-2-one82[5]
2-ThienylBenzylamineY(OTf)₃1-benzyl-5-(thiophen-2-yl)pyrrolidin-2-one75[5]
Phenyl4-FluoroanilineNi(ClO₄)₂·6H₂O1-(4-fluorophenyl)-5-phenylpyrrolidin-2-one88[5]

Experimental Workflow for Pyrrolidin-2-one Synthesis

G One-Pot Synthesis of Pyrrolidin-2-ones A Start: Donor-Acceptor Cyclopropane + Primary Amine in DCE B Add Lewis Acid (e.g., Ni(ClO4)2·6H2O) + 4Å Molecular Sieves A->B C Stir at Room Temperature (1-3 hours) B->C D Workup: Dilute with DCM, Filter through Silica Gel C->D E Solvent Switch to Toluene + Add Acetic Acid D->E F Reflux (7 hours) E->F G End: 1,5-Substituted Pyrrolidin-2-one F->G

Caption: Workflow for the one-pot synthesis of pyrrolidin-2-ones.

Synthesis of γ-Butyrolactones

The isomerization of 2-arylcyclopropane-1,1-dicarboxylates, catalyzed by Lewis acids, provides an efficient route to γ-butyrolactones.[6]

Lewis Acid-Catalyzed Synthesis of γ-Butyrolactones

Reaction Scheme:

Experimental Protocol:

A solution of the 2-arylcyclopropane-1,1-dicarboxylate in a suitable solvent such as dichloromethane or phenyl chloride is treated with a Lewis acid (e.g., SnCl₄, BF₃·OEt₂, or Sn(OTf)₂). The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then quenched, and the product is isolated and purified by column chromatography. The choice of Lewis acid and solvent can influence the product distribution and yield.

Quantitative Data for γ-Butyrolactone Synthesis:

Cyclopropane SubstituentLewis AcidSolventProductYield (%)Reference
2-PhenylBF₃·OEt₂Phenyl chlorideγ-Butyrolactone derivative78[6]
2-PhenylSnCl₄Dichloromethaneγ-Butyrolactone derivative81[6]
2-PhenylSn(OTf)₂CH₃NO₂γ-Butyrolactone derivative77[6]

Applications in Drug Development

Heterocyclic compounds derived from this compound have shown promise in various therapeutic areas.

Herbicidal Activity via KARI Inhibition

Analogues of this compound have been designed and synthesized as inhibitors of ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway in plants. This makes them attractive candidates for the development of novel herbicides.[7]

G A Pyruvate C Acetolactate Synthase A->C B α-Ketobutyrate B->C D α-aceto-α-hydroxybutyrate C->D E Ketol-Acid Reductoisomerase (KARI) D->E Substrate F α,β-dihydroxy-β-methylvalerate E->F G Branched-Chain Amino Acids (Val, Leu, Ile) F->G I Plant Growth Inhibition G->I Leads to (if absent) H Cyclopropane-1,1-dicarboxylic Acid (CPD) Analogue H->E Inhibits

Caption: P2Y12 signaling pathway and its inhibition.

References

Application of Cyclopropane-1,1-dicarboxylic Acid in Peptide Modification: Enhancing Stability and Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of rigid structural elements into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Cyclopropane-1,1-dicarboxylic acid and its derivatives have emerged as valuable building blocks for peptide modification, primarily due to the unique conformational constraints imposed by the cyclopropane (B1198618) ring. This rigidification can pre-organize the peptide backbone into a bioactive conformation, leading to improved receptor binding affinity and specificity. Furthermore, the introduction of the cyclopropane moiety can sterically hinder enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of peptide-based therapeutics.

The strained three-membered ring of cyclopropane restricts the rotational freedom of the peptide backbone, mimicking or stabilizing specific secondary structures such as β-turns or extended conformations. This conformational control is crucial for optimizing interactions with biological targets, including receptors and enzymes. By locking the peptide into a conformation that is complementary to the binding site, the entropic penalty of binding is reduced, often resulting in a significant increase in potency.

From a drug development perspective, peptides modified with this compound can exhibit improved pharmacokinetic profiles. The unnatural amino acid structure can impart resistance to proteases, which are a major liability for native peptides, leading to rapid clearance from circulation. This enhanced stability translates to longer duration of action and potentially less frequent dosing regimens for patients. The ability to fine-tune the three-dimensional structure of a peptide by incorporating cyclopropane derivatives offers a rational approach to designing novel peptidomimetics with superior drug-like properties.

Data Presentation

The following tables summarize quantitative data from studies on peptides modified with cyclopropane derivatives, illustrating the impact on biological activity and metabolic stability.

Table 1: Inhibition of Ras Farnesyltransferase by Cyclopropane-Modified Pseudopeptides

CompoundDescriptionIC50 (nM)[1]
6 Tetrapeptide parent (CAbuFM)38[1]
7 Conformationally constrained pseudopeptide1055[1]
8 Diastereomer of compound 7760[1]
9 Diastereomer of compound 77200[1]
10 Flexible analogue320[1]

Table 2: Inhibition of HIV-1 Protease by Cyclopropane-Containing Peptidomimetics

CompoundDescriptionKi (nM)
9 Cyclopropane-modified inhibitor0.31-0.35
10 Cyclopropane-modified inhibitor0.16-0.21
11 Cyclopropane-modified inhibitor0.47
12 Cyclopropane-modified inhibitor0.17
13 N-methyl-2-pyridyl analogue80
14 Known inhibitor analogueIC50 = 0.22
15 Known inhibitor analogue0.11

Table 3: Metabolic Stability of a Cyclic Peptide and its Cyclopropyl-Ala Modified Analogue

CompoundDescriptionHalf-life in Rat Liver Microsomes (min)Oral Bioavailability (%)
1 [Ala-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro]-<1
6 [Ala-Cpa-NMe-D-Cpa-NMe-Cpa-Cpa-4,4 difluro-D-Pro]Significantly enhanced>90[2]

Cpa = Cyclopropyl-Alanine

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating a this compound Linker

This protocol describes a general method for the incorporation of this compound as a linker between two peptide chains or as a conformational constraint within a single peptide on a solid support. The Fmoc/tBu strategy is employed.

Materials:

  • Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (ice-cold)

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Peptide Chain Elongation: Synthesize the first peptide sequence using standard Fmoc-SPPS cycles. For each coupling step, use 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.

  • Coupling of this compound:

    • Activate both carboxylic acid groups of this compound (2 equivalents relative to the resin loading) with 3.9 equivalents of HBTU and 4 equivalents of DIPEA in DMF for 10 minutes.

    • Add the activated diacid solution to the resin and agitate for 4-6 hours.

    • Wash the resin extensively with DMF and DCM.

  • Second Peptide Chain Elongation (if applicable):

    • Couple the first amino acid of the second peptide chain to the remaining free carboxylic acid group on the cyclopropane linker using the standard coupling protocol described in step 3.

    • Continue with standard Fmoc-SPPS cycles to complete the synthesis of the second peptide chain.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to ice-cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Metabolic Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a cyclopropane-modified peptide in human plasma compared to its unmodified counterpart.

Materials:

  • Cyclopropane-modified peptide and unmodified parent peptide

  • Human plasma (pooled, with anticoagulant such as heparin or EDTA)

  • Incubator or water bath at 37°C

  • Quenching solution: Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Peptide Stock Solutions: Prepare stock solutions of the test peptides and an internal standard in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard.

  • Sample Processing: Vortex the samples vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining peptide against time. Calculate the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay model. Compare the half-life of the cyclopropane-modified peptide to that of the unmodified parent peptide.

Visualizations

Experimental_Workflow Experimental Workflow for Synthesis and Evaluation of Cyclopropane-Modified Peptides cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Resin Resin Preparation (Swelling) SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Resin->SPPS Coupling Coupling of This compound SPPS->Coupling Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Binding Receptor Binding Assay (e.g., IC50 determination) Purification->Binding Stability Metabolic Stability Assay (Plasma Half-life) Purification->Stability Activity Cell-based Functional Assay Binding->Activity Data Quantitative Data Analysis (IC50, Ki, t1/2) Stability->Data Activity->Data

Caption: Workflow for the synthesis and evaluation of cyclopropane-modified peptides.

Signaling_Pathway Inhibition of EGFR Signaling by a Conformationally Constrained Peptide cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binds EGFR_dimer Active EGFR Dimer EGFR->EGFR_dimer Dimerization RAS RAS EGFR_dimer->RAS Activates PI3K PI3K EGFR_dimer->PI3K Activates Peptide Constrained Peptidomimetic Peptide->EGFR_dimer Inhibits Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by a constrained peptidomimetic.[1][3][4][5][6]

References

Application Notes and Protocols for Cyclopropane-1,1-dicarboxylic Acid Derivatives in Chiral Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid and its derivatives are invaluable building blocks in modern chiral chemistry. Their rigid, three-membered ring structure imparts unique conformational constraints and stereochemical properties, making them highly sought-after motifs in the design and synthesis of complex chiral molecules, particularly in the pharmaceutical industry. The precise spatial arrangement of substituents on the cyclopropane (B1198618) ring is crucial for biological activity, necessitating the development of highly stereoselective synthetic methods.

These application notes provide an overview of the key applications of chiral cyclopropane derivatives, with a focus on their role in the synthesis of prominent drug molecules. Detailed protocols for asymmetric cyclopropanation reactions, including both biocatalytic and transition-metal-catalyzed methods, are presented to guide researchers in this field.

Applications in Chiral Synthesis and Drug Development

Chiral cyclopropane derivatives are integral to the synthesis of a variety of biologically active compounds. Their incorporation into molecular scaffolds can significantly influence binding affinity to biological targets and improve pharmacokinetic properties.

Key Applications Include:

  • Chiral Building Blocks: Enantiomerically pure cyclopropane derivatives serve as versatile starting materials for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

  • Asymmetric Catalysis: The development of chiral ligands and catalysts for asymmetric cyclopropanation reactions is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer products with high efficiency.

  • Pharmaceuticals: Several marketed drugs contain a chiral cyclopropane core, which is essential for their therapeutic effect. Examples include the antidepressant Tranylcypromine, the sleep-disorder treatment Tasimelteon, and the antiplatelet agent Ticagrelor.

Featured Drug Syntheses Utilizing Chiral Cyclopropane Derivatives

Tasimelteon (Melatonin Receptor Agonist)

Tasimelteon is a melatonin (B1676174) receptor agonist used for the treatment of non-24-hour sleep-wake disorder. Its chiral cyclopropane core is crucial for its selective binding to the MT1 and MT2 receptors. The synthesis of the key chiral intermediate, (1R,2R)-configured cyclopropane, can be achieved with high stereoselectivity using engineered myoglobin (B1173299) catalysts.

Signaling Pathway of Tasimelteon:

Tasimelteon mimics the action of endogenous melatonin by binding to and activating the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). This activation triggers a signaling cascade that helps to regulate the circadian rhythm.[1][2]

  • MT1 Receptor Activation: Primarily coupled to Gαi, activation of MT1 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. MT1 can also couple to Gαq, activating phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[2][3][4]

  • MT2 Receptor Activation: Similar to MT1, MT2 activation inhibits adenylyl cyclase via Gαi. It is also involved in the phase-shifting of the circadian clock.[1][3]

Tasimelteon_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tasimelteon Tasimelteon MT1 MT1 Receptor Tasimelteon->MT1 Binds MT2 MT2 Receptor Tasimelteon->MT2 Binds Gai_1 Gαi MT1->Gai_1 Gaq Gαq MT1->Gaq Gai_2 Gαi MT2->Gai_2 AC_1 Adenylyl Cyclase Gai_1->AC_1 Inhibits PLC Phospholipase C Gaq->PLC Activates AC_2 Adenylyl Cyclase Gai_2->AC_2 Inhibits cAMP_1 ↓ cAMP AC_1->cAMP_1 IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP_2 ↓ cAMP AC_2->cAMP_2 PKA_1 ↓ PKA cAMP_1->PKA_1 Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKA_2 ↓ PKA cAMP_2->PKA_2 Circadian_Rhythm Circadian Rhythm Regulation PKA_1->Circadian_Rhythm Ca2->Circadian_Rhythm PKA_2->Circadian_Rhythm

Tasimelteon signaling via MT1/MT2 receptors.
Ticagrelor (P2Y12 Receptor Antagonist)

Ticagrelor is an antiplatelet drug used to prevent thrombotic events. It functions as a reversible antagonist of the P2Y12 receptor on platelets. The synthesis of Ticagrelor involves a key chiral cyclopropane intermediate, ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate, which can be synthesized biocatalytically.

Signaling Pathway of Ticagrelor:

Ticagrelor blocks the P2Y12 receptor, which is an ADP-activated GPCR. By inhibiting this receptor, Ticagrelor prevents the downstream signaling events that lead to platelet activation and aggregation.[5][6]

  • P2Y12 Receptor Inhibition: The P2Y12 receptor is coupled to the Gαi protein. Its activation by ADP normally inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent platelet activation. Ticagrelor binding prevents this cascade.[5][6][7]

  • Downstream Effects: Inhibition of the P2Y12 receptor leads to the maintenance of high cAMP levels, which in turn activates PKA. PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP), which ultimately inhibits the activation of the GPIIb/IIIa receptor, a key step in platelet aggregation.[8]

Ticagrelor_Signaling cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Ticagrelor Ticagrelor P2Y12 P2Y12 Receptor Ticagrelor->P2Y12 Blocks Gai Gαi Ticagrelor->Gai Prevents Activation P2Y12->Gai Activates ADP ADP ADP->P2Y12 Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA VASP VASP-P PKA->VASP Phosphorylates GPIIb_IIIa GPIIb/IIIa Activation VASP->GPIIb_IIIa Inhibits Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Ticagrelor's inhibition of the P2Y12 signaling pathway.
Tranylcypromine (Monoamine Oxidase Inhibitor)

Tranylcypromine is an antidepressant that acts as a non-selective, irreversible inhibitor of monoamine oxidase (MAO). Its structure is based on a 2-phenylcyclopropylamine scaffold.

Signaling Pathway of Tranylcypromine:

Tranylcypromine's primary mechanism of action is the inhibition of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. This leads to increased levels of serotonin, norepinephrine, and dopamine (B1211576) in the brain. Recent studies also suggest that Tranylcypromine can modulate neuroinflammatory pathways.

  • MAO Inhibition: By irreversibly inhibiting MAO-A and MAO-B, Tranylcypromine prevents the breakdown of monoamines, leading to their accumulation in the synaptic cleft and enhanced neurotransmission.

  • Neuroinflammatory Modulation: Tranylcypromine has been shown to affect neuroinflammatory responses, potentially through the inhibition of downstream signaling pathways like ERK and STAT3, which are involved in the production of pro-inflammatory cytokines.

Tranylcypromine_Signaling cluster_MAO Monoamine Oxidase Inhibition cluster_Neuroinflammation Neuroinflammatory Modulation Tranylcypromine Tranylcypromine MAO_A MAO-A Tranylcypromine->MAO_A Inhibits MAO_B MAO-B Tranylcypromine->MAO_B Inhibits ERK ERK Tranylcypromine->ERK Inhibits Metabolites Inactive Metabolites MAO_A->Metabolites Increased_Monoamines ↑ Monoamine Levels MAO_B->Metabolites Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO_A Degraded by Monoamines->MAO_B Degraded by LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->ERK STAT3 STAT3 ERK->STAT3 Cytokines Pro-inflammatory Cytokines STAT3->Cytokines Antidepressant_Effect Antidepressant Effect Increased_Monoamines->Antidepressant_Effect

Dual mechanism of Tranylcypromine action.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Asymmetric Cyclopropanation

This protocol describes the general procedure for the asymmetric cyclopropanation of styrenes using E. coli whole cells expressing an engineered myoglobin catalyst. This method is particularly useful for the synthesis of chiral cyclopropane cores of various pharmaceuticals.

Workflow for Whole-Cell Biocatalytic Cyclopropanation:

Biocatalysis_Workflow start Start culture Culture E. coli expressing engineered Myoglobin start->culture harvest Harvest and resuspend cells culture->harvest reaction Set up anaerobic reaction mixture harvest->reaction incubation Incubate with shaking reaction->incubation extraction Extract with organic solvent incubation->extraction analysis Analyze by chiral GC/HPLC extraction->analysis end End analysis->end

Workflow for whole-cell biocatalytic cyclopropanation.

Materials:

  • E. coli cells expressing the desired engineered myoglobin variant (e.g., Mb(H64V,V68A) for (1S,2S)-selectivity or Mb(L29T,H64V,V68F,I107L) for (1R,2R)-selectivity).

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • M9 minimal medium.

  • Styrene (B11656) derivative (substrate).

  • Ethyl diazoacetate (EDA) (carbene precursor).

  • Sodium dithionite (B78146) (reducing agent).

  • Potassium phosphate (B84403) buffer (pH 7.0-8.0).

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Anaerobic chamber or glovebox.

Procedure:

  • Cell Culture and Expression:

    • Inoculate a single colony of E. coli harboring the expression plasmid for the engineered myoglobin into LB medium with the appropriate antibiotic.

    • Grow the culture overnight at 37°C with shaking.

    • Inoculate a larger volume of M9 minimal medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 25-30°C) for 16-24 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with potassium phosphate buffer and resuspend in the same buffer to a desired cell density (e.g., OD600 of 40-60).

  • Whole-Cell Biocatalytic Reaction:

    • Inside an anaerobic chamber, add the resuspended cells to a reaction vessel.

    • Add the styrene derivative (e.g., from a stock solution in ethanol) to the desired final concentration (e.g., 10-50 mM).

    • Add sodium dithionite from a freshly prepared stock solution to a final concentration of 10-20 mM.

    • Initiate the reaction by adding ethyl diazoacetate (EDA) (e.g., 1.5-2 equivalents relative to the styrene derivative).

    • Seal the reaction vessel and incubate at room temperature with gentle shaking for 16-24 hours.

  • Product Extraction and Analysis:

    • After the reaction is complete, extract the mixture with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Analyze the crude product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion, diastereomeric ratio (dr), and enantiomeric excess (ee).

Protocol 2: Cobalt-Catalyzed Asymmetric Cyclopropanation

This protocol provides a general procedure for the asymmetric cyclopropanation of olefins catalyzed by a chiral cobalt(II)-porphyrin complex. This method is effective for a range of olefins, including electron-deficient ones.

Materials:

  • Chiral Cobalt(II)-porphyrin catalyst (e.g., [Co(P1)], where P1 is a D2-symmetric chiral porphyrin).

  • Olefin substrate.

  • Diazo compound (e.g., ethyl diazoacetate or a diazosulfone).

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane).

  • Inert atmosphere (e.g., nitrogen or argon).

  • Standard glassware for organic synthesis.

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral cobalt(II)-porphyrin catalyst (e.g., 1-5 mol%) in the anhydrous solvent.

    • Add the olefin substrate (1 equivalent).

  • Reaction Execution:

    • Slowly add a solution of the diazo compound (1.2-1.5 equivalents) in the same solvent to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to minimize the dimerization of the diazo compound.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 40°C) for the specified time (e.g., 12-24 hours).

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by TLC or GC), concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclopropane product.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the product by chiral HPLC or GC to determine the diastereomeric ratio and enantiomeric excess.

Quantitative Data Summary

The following tables summarize the quantitative data for the asymmetric cyclopropanation of various olefins using engineered myoglobin and cobalt-based catalysts.

Table 1: Asymmetric Cyclopropanation of Styrene Derivatives Catalyzed by Engineered Myoglobin Variants

EntrySubstrateCatalystProduct ConfigurationYield (%)de (%)ee (%)Reference
1StyreneMb(H64V,V68A)(1S,2S)>99>99>99[9]
24-ChlorostyreneMb(H64V,V68A)(1S,2S)92>99>99[9]
34-MethoxystyreneMb(H64V,V68A)(1S,2S)85>99>99[9]
43,4-DifluorostyreneEngineered Globin(1R,2R)79>9998[10]
54-Vinyl-2,3-dihydrobenzofuranMb(L29T,H64V,V68F,I107L)(1R,2R)9199.996[11]

Table 2: Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Porphyrin Complexes

EntryOlefinCatalystDiazo ReagentYield (%)dr (trans:cis)ee (trans, %)Reference
1Styrene[Co(por)]EDA8576:2477[12]
21,1-Diphenylethylene[Co(por)]EDA62-50[12]
3Styrene[Co(P6)]Aryl diazosulfone9992:899[13]
4Methyl acrylate[Co(P1)]Ethyl diazoacetate9294:694[9]
5Acrylonitrile[Co(P1)]Ethyl diazoacetate8595:592[9]

Conclusion

Derivatives of this compound are powerful tools in chiral chemistry, enabling the stereoselective synthesis of complex molecules with significant biological activity. The development of both biocatalytic and transition-metal-catalyzed methods for asymmetric cyclopropanation has provided efficient routes to enantiomerically pure cyclopropane building blocks. The application of these methodologies in the synthesis of pharmaceuticals like Tasimelteon, Ticagrelor, and Tranylcypromine highlights their importance in modern drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers aiming to leverage the unique properties of chiral cyclopropanes in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis of Cyclopropane-1,1-dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of cyclopropane-1,1-dicarboxylic acid esters, valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The primary method detailed is the reaction of dialkyl malonates with 1,2-dihaloethanes. A robust and efficient protocol utilizing phase-transfer catalysis is presented, offering high yields and simplified purification. Additionally, alternative conditions are summarized to provide a comparative overview for process optimization.

Introduction

Cyclopropane (B1198618) rings are a key structural motif in a variety of biologically active compounds. The inherent ring strain and unique electronic properties of the cyclopropane moiety can impart favorable pharmacological characteristics to a molecule. The synthesis of this compound esters provides a versatile platform for the introduction of this functional group, allowing for further elaboration into more complex molecular architectures. The most common and direct route to these esters involves the cyclization of a dialkyl malonate with a 1,2-dihaloalkane in the presence of a base.

Data Presentation

The following table summarizes various reaction conditions and corresponding yields for the synthesis of this compound esters.

Dialkyl Malonate1,2-DihaloalkaneBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl malonate1,2-Dibromoethane (B42909)50% aq. NaOH / Benzyltriethylammonium chlorideNone (biphasic)Room Temp.266-73[1]
Dimethyl malonate1,2-DibromoethanePotassium carbonateDMFRoom Temp. then 10022 then 273[2]
Dimethyl malonate1,2-DichloroethaneSodium methoxideDMF / Methanol110878-87[3]
Diethyl malonate1,2-DichloroethaneSodium ethoxideDMF / Ethanol115768-86[3]

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound from Diethyl Malonate

This protocol is adapted from a procedure in Organic Syntheses and describes a one-pot conversion of diethyl malonate to this compound using a phase-transfer catalyst.[1] The resulting diacid can then be esterified if the diester is the desired final product.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • 50% aqueous Sodium Hydroxide (B78521) (w/w)

  • Benzyltriethylammonium chloride

  • Concentrated Hydrochloric Acid

  • Ether

  • Brine (saturated aqueous Sodium Chloride)

  • Magnesium sulfate (B86663) (anhydrous)

  • Activated carbon

  • Benzene (B151609)

Equipment:

  • 2-L three-necked flask

  • Mechanical stirrer

  • 4-L Erlenmeyer flask

  • Ice bath

  • 4-L separatory funnel

  • Rotary evaporator

Procedure:

  • To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of a 50% aqueous sodium hydroxide solution.

  • At room temperature (25°C), add 114.0 g (0.5 mol) of benzyltriethylammonium chloride to the stirred sodium hydroxide solution.

  • To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Continue to stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

  • Cool the mixture to 15°C using an ice bath and begin careful, dropwise addition of 1 L of concentrated hydrochloric acid while stirring. Maintain the temperature between 15 and 25°C during acidification.

  • Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract a further three times with 500 mL of ether.

  • Combine all the ether layers and wash with 1 L of brine.

  • Dry the ether solution with anhydrous magnesium sulfate and decolorize with activated carbon.

  • Remove the ether by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the mixture to obtain 43.1–47.9 g (66–73%) of this compound as white crystals.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound Esters reagents Reagents: - Dialkyl malonate - 1,2-Dihaloethane - Base (e.g., NaOH, K2CO3) - Catalyst (optional, e.g., PTC) reaction_setup Reaction Setup: - Combine reagents in a suitable solvent (e.g., DMF, or biphasic) - Stir vigorously reagents->reaction_setup 1. Mixing reaction_conditions Reaction Conditions: - Heat to the desired temperature - Monitor reaction progress (e.g., by TLC or GC) reaction_setup->reaction_conditions 2. Reaction workup Workup: - Quench the reaction - Separate organic and aqueous layers - Extract aqueous layer reaction_conditions->workup 3. Isolation purification Purification: - Dry the organic layer - Remove solvent in vacuo - Purify by distillation or recrystallization workup->purification 4. Purification product Product: Cyclopropane-1,1-dicarboxylic acid ester purification->product 5. Final Product

References

Application Notes and Protocols: Utilizing Cyclopropane-1,1-dicarboxylic Acid for the Synthesis of Conformationally Constrained Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern drug discovery, the strategic imposition of conformational constraints on flexible molecules is a powerful approach to enhance potency, selectivity, and metabolic stability. The cyclopropane (B1198618) ring, with its inherent rigidity and unique electronic properties, serves as an excellent scaffold for achieving this conformational restriction. Cyclopropane-1,1-dicarboxylic acid, in particular, is a versatile and readily available building block for the synthesis of a wide array of conformationally constrained analogs of bioactive molecules. Its gem-dicarboxylic acid functionality provides two convenient handles for derivatization, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, complete with detailed experimental protocols, quantitative data summaries, and illustrative diagrams of relevant biological pathways and experimental workflows.

Advantages of Incorporating the Cyclopropane-1,1-dicarboxamide Scaffold

The introduction of a cyclopropane-1,1-dicarboxamide core into a molecule can offer several advantages:

  • Enhanced Potency: By locking the molecule in a bioactive conformation, the entropic penalty of binding to the target is reduced, which can lead to a significant increase in binding affinity and potency.

  • Improved Selectivity: The rigid scaffold can provide a more precise three-dimensional arrangement of pharmacophoric groups, leading to higher selectivity for the intended target over off-targets.

  • Increased Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Novel Chemical Space: The use of this scaffold allows for the creation of novel chemical entities with unique pharmacological profiles, providing opportunities for new intellectual property.

Application Areas and Quantitative Data

The versatility of the this compound scaffold has been demonstrated in a variety of therapeutic and research areas. The following tables summarize quantitative data for several classes of compounds, comparing the activity of the cyclopropane-constrained analogs to their parent compounds or other relevant benchmarks where available.

Herbicides: Ketol-Acid Reductoisomerase (KARI) Inhibitors

This compound (CPD) and its analogs have been investigated as inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants and bacteria.[1][2]

CompoundTargetActivity TypeValueReference
This compound (CPD)Rice KARIKi90 nM[3]
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideBentgrassHerbicidalModerate[2]
N,N'-bis(4-tert-butyl)phenyl)cyclopropane-1,1-dicarboxamideLettuceHerbicidalLow[2]
Neuroscience: Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Agonists

Conformationally restricted analogs of glutamate are valuable tools for probing the pharmacology of mGluRs. The cyclopropane scaffold has been successfully employed to create potent and selective mGluR2 agonists.

CompoundTargetActivity TypeValue (EC₅₀)Reference
(-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039)h-mGluR2Agonist149 nM[4]
(-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039)h-mGluR3Agonist92 nM[4]
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate monohydrate (LY354740)h-mGluR2Agonist~30-70 nM[4]
Antimicrobial Agents

Cyclopropane-1,1-dicarboxamide derivatives have been synthesized and evaluated for their antimicrobial activity.

CompoundOrganismActivity TypeValue (MIC₈₀)Reference
2-(4-Methoxyphenyl)-N-(o-tolyl)cyclopropane-1-carboxamide (F24)Candida albicansAntifungal16 µg/mL[5]
F8 (a cyclopropane carboxamide derivative)Candida albicansAntifungal16 µg/mL[5]
F42 (a cyclopropane carboxamide derivative)Candida albicansAntifungal16 µg/mL[5]
Antiviral Agents: Coronavirus 3C-like Protease (3CLpro) Inhibitors

The cyclopropane moiety has been incorporated into dipeptidyl inhibitors of SARS-CoV-2 3CLpro, demonstrating broad-spectrum activity.

CompoundTargetActivity TypeValue (IC₅₀)Value (EC₅₀)Reference
5cSARS-CoV-2 3CLproInhibition0.14 µM12 nM[6]
11cSARS-CoV-2 3CLproInhibition0.46 µM11 nM[6]
5dSARS-CoV-2 3CLproInhibition-13 nM[6]
11dSARS-CoV-2 3CLproInhibition-12 nM[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of conformationally constrained analogs using this compound as a starting material.

Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Cyclopropane-1,1-dicarboxamides

This protocol describes a standard method for the synthesis of symmetrical dicarboxamides via a one-pot, two-step procedure involving the formation of the diacyl chloride followed by amidation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate amine (2.2 equivalents)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (or THF) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (2.2 eq) or thionyl chloride (2.2 eq) dropwise.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • The reaction progress can be monitored by quenching a small aliquot with methanol (B129727) and analyzing the formation of the dimethyl ester by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude cyclopropane-1,1-dicarbonyl dichloride.

  • Amidation:

    • Dissolve the crude diacyl chloride in anhydrous DCM (or THF) and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (2.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM (or THF).

    • Add the amine solution dropwise to the diacyl chloride solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with water or saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with 1 M HCl (if an excess of amine is used), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N,N'-disubstituted cyclopropane-1,1-dicarboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling for Asymmetrical Dicarboxamides

This protocol is suitable for the synthesis of asymmetrical dicarboxamides where two different amines are coupled sequentially.

Materials:

  • This compound monomethyl ester (or other mono-protected derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • The desired amine (1.1 equivalents)

  • DIPEA

  • Anhydrous DMF or DCM

Procedure:

  • First Amide Coupling:

    • To a solution of this compound monomethyl ester (1.0 eq) in anhydrous DMF (or DCM) at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture for 15-30 minutes at 0 °C.

    • Add the first amine (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification of the Mono-amide:

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water, 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the mono-amide intermediate.

  • Hydrolysis of the Ester:

    • Dissolve the purified mono-amide in a mixture of THF and water.

    • Add LiOH (1.5 eq) and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the carboxylic acid intermediate.

  • Second Amide Coupling:

    • Repeat the EDC/HOBt coupling procedure described in step 1 using the carboxylic acid intermediate and the second desired amine.

  • Final Work-up and Purification:

    • Perform the work-up and purification as described in step 2 to obtain the final asymmetrical N,N'-disubstituted cyclopropane-1,1-dicarboxamide.

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid Biosynthesis Pathway and KARI Inhibition

The following diagram illustrates the branched-chain amino acid biosynthesis pathway, highlighting the role of Ketol-Acid Reductoisomerase (KARI), the target of this compound-based herbicides.

KARI_Pathway Pyruvate Pyruvate Acetolactate_synthase Acetolactate synthase Pyruvate->Acetolactate_synthase alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetolactate_synthase alpha_Acetolactate α-Acetolactate Acetolactate_synthase->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Acetolactate_synthase->alpha_Aceto_alpha_hydroxybutyrate KARI Ketol-Acid Reductoisomerase (KARI) alpha_Acetolactate->KARI alpha_Aceto_alpha_hydroxybutyrate->KARI Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate KARI->Dihydroxy_isovalerate Dihydroxy_methylvalerate α,β-Dihydroxy- β-methylvalerate KARI->Dihydroxy_methylvalerate Dihydroxyacid_dehydratase Dihydroxyacid dehydratase Dihydroxy_isovalerate->Dihydroxyacid_dehydratase Dihydroxy_methylvalerate->Dihydroxyacid_dehydratase alpha_Keto_isovalerate α-Keto- isovalerate Dihydroxyacid_dehydratase->alpha_Keto_isovalerate alpha_Keto_beta_methylvalerate α-Keto-β- methylvalerate Dihydroxyacid_dehydratase->alpha_Keto_beta_methylvalerate BCAA_aminotransferase Branched-chain amino acid aminotransferase alpha_Keto_isovalerate->BCAA_aminotransferase alpha_Keto_beta_methylvalerate->BCAA_aminotransferase Valine Valine BCAA_aminotransferase->Valine Isoleucine Isoleucine BCAA_aminotransferase->Isoleucine CPD Cyclopropane-1,1- dicarboxylic acid Analogs CPD->KARI Inhibition mGluR2_Signaling cluster_membrane Cell Membrane mGluR2 mGluR2 G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Glutamate_Analog Cyclopropane-based mGluR2 Agonist Glutamate_Analog->mGluR2 Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylates Workflow start Start: Identify Bioactive Lead Compound design Design Constrained Analogs with Cyclopropane Scaffold start->design synthesis Synthesize Analogs from This compound design->synthesis purification Purify and Characterize (NMR, MS, HPLC) synthesis->purification screening In Vitro Biological Screening (e.g., Binding Assays, Enzyme Inhibition) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->design Iterative Design in_vivo In Vivo Testing (Animal Models) optimization->in_vivo Promising Candidate end Candidate Drug in_vivo->end

References

Application Notes and Protocols for the Large-Scale Synthesis of Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane-1,1-dicarboxylic acid is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its rigid, strained cyclopropane (B1198618) ring imparts unique conformational constraints and metabolic stability to molecules. This document provides detailed protocols for the large-scale synthesis of this compound, a comparison of different synthetic routes, and an overview of its applications in drug development.

Introduction

This compound (CAS No: 598-10-7) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Its derivatives are found in drugs such as the antiasthmatic Montelukast and the anticancer agent Cabozantinib.[3] The synthesis of this compound on a large scale requires efficient, cost-effective, and reproducible methods. This document outlines two primary approaches: a one-pot synthesis directly yielding the diacid via phase-transfer catalysis, and a two-step process involving the synthesis of a dialkyl cyclopropane-1,1-dicarboxylate followed by hydrolysis.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different synthetic routes to this compound and its dialkyl esters.

MethodStarting MaterialsBase/CatalystSolvent(s)Yield (%)Purity (%)Reference(s)
Direct Synthesis (Diacid)
Phase-Transfer CatalysisDiethyl malonate, 1,2-dibromoethane (B42909)50% aq. NaOH, Triethylbenzylammonium chlorideWater66-73-[4]
Diester Synthesis
Sodium Methylate Method (for Dimethyl Ester)Dimethyl malonate, 1,2-dichloroethaneSodium methylateDimethylformamide (DMF)78-8799.5[5]
Potassium Carbonate Method (for Dimethyl Ester)Dimethyl malonate, 1,2-dibromoethanePotassium carbonateDimethylformamide (DMF)73-[6]
Potassium Carbonate Method (for Diethyl Ester)Diethyl malonate, 1,2-dichloroethanePotassium carbonate, PEG 400-50-55 (total for two steps)-[7]

Experimental Protocols

Method 1: One-Pot Synthesis of this compound via Phase-Transfer Catalysis

This method provides a direct, one-pot conversion of diethyl malonate to this compound.[4]

Reaction Scheme:

G diethyl_malonate Diethyl malonate reaction + diethyl_malonate->reaction dibromoethane 1,2-Dibromoethane dibromoethane->reaction naoh 50% aq. NaOH naoh->reaction ptc Triethylbenzylammonium chloride ptc->reaction diacid This compound reaction->diacid Vigorous stirring, 2h

Figure 1: Reaction scheme for phase-transfer catalysis synthesis.

Materials:

  • Diethyl malonate (0.5 mol, 80.0 g)

  • 1,2-Dibromoethane (0.75 mol, 141.0 g)

  • Sodium hydroxide (B78521) (50% aqueous solution, 1 L)

  • Triethylbenzylammonium chloride (0.5 mol, 114.0 g)

  • Concentrated hydrochloric acid (~1 L)

  • Ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Activated carbon

  • Benzene (B151609)

Equipment:

  • 2-L three-necked flask with mechanical stirrer

  • 4-L Erlenmeyer flask

  • 4-L separatory funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide solution.

  • At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.

  • To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Continue to stir the reaction mixture vigorously for 2 hours. An exothermic reaction will cause the temperature to rise.

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

  • Cool the mixture in an ice bath to 15°C with magnetic stirring.

  • Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the acidified aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the mixture to obtain 43.1–47.9 g (66–73%) of this compound as white crystals.

Workflow Diagram:

G start Start: Mix Reactants reaction Vigorous Stirring (2h) start->reaction transfer Transfer and Rinse reaction->transfer acidify Acidification with HCl transfer->acidify extract Ether Extraction acidify->extract dry Drying and Decolorizing extract->dry evaporate Solvent Evaporation dry->evaporate triturate Trituration and Filtration evaporate->triturate product Product: Cyclopropane-1,1- dicarboxylic acid triturate->product

Figure 2: Workflow for one-pot synthesis.

Method 2: Two-Step Synthesis via Dimethyl Cyclopropane-1,1-dicarboxylate

This method involves the initial synthesis of the dimethyl ester, followed by hydrolysis to the diacid.[5]

Reaction Scheme:

G dimethyl_malonate Dimethyl malonate reaction + dimethyl_malonate->reaction dichloroethane 1,2-Dichloroethane dichloroethane->reaction na_methylate Sodium methylate in Methanol (B129727) na_methylate->reaction Gradual addition over 8h at 110°C dmf DMF dmf->reaction diester Dimethyl cyclopropane- 1,1-dicarboxylate reaction->diester

Figure 3: Reaction scheme for diester synthesis.

Materials:

  • Dimethyl malonate (DMM) (2.5 mol, 330 g)

  • 1,2-Dichloroethane (DCE) (7.5 mol, 742 g)

  • Dimethylformamide (DMF) (590 g)

  • Sodium methylate (30% solution in methanol) (7.5 mol, 900 g)

Equipment:

  • Reactor with stirrer, heating, and distillation setup

  • Phase separation vessel

Procedure:

  • Charge the reactor with 330 g (2.5 mol) of dimethyl malonate, 590 g of dimethylformamide, and 742 g (7.5 mol) of 1,2-dichloroethane.

  • Heat the mixture to 110°C.

  • Over a period of 8 hours, meter in 900 g (7.5 mol) of a 30% by weight solution of sodium methylate in methanol to the stirred mixture.

  • Continuously remove the azeotrope of methanol and DCE by distillation at approximately 70°C.

  • Pass the condensate through an aqueous phase in a separation vessel to extract the methanol.

  • After the addition of sodium methylate is complete, allow the reaction to proceed for another 30 minutes at 110°C.

  • Cool the reaction mixture to room temperature.

  • Filter off the precipitated sodium chloride and wash it with DMF and DCE.

  • Work up the filtrate by distillation to remove excess DCE and DMF.

  • The desired dimethyl cyclopropane-1,1-dicarboxylate is then distilled under reduced pressure.

Procedure:

A general procedure for the hydrolysis of dialkyl cyclopropane-1,1-dicarboxylates involves saponification with a strong base followed by acidification.

  • Reflux the dimethyl cyclopropane-1,1-dicarboxylate with an aqueous solution of a strong base (e.g., NaOH or KOH) until the ester is fully consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.

  • Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to obtain the pure diacid.

Applications in Drug Development

This compound and its derivatives are important structural motifs in several pharmaceutical compounds. The cyclopropyl (B3062369) group can act as a metabolically stable bioisostere for other functionalities and can provide conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.

  • Aminopentamide Sulfate: This anticholinergic agent, used to control gastric secretion and motility, contains a cyclopropane moiety derived from this compound.[8]

  • Cabozantinib: An inhibitor of tyrosine kinases, used in the treatment of certain types of cancer. The molecular structure of Cabozantinib features a cyclopropane-1,1-dicarboxamide moiety.

  • Montelukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma. The synthesis of Montelukast involves intermediates that can be derived from this compound.

The incorporation of the cyclopropane-1,1-dicarboxamide structure in Cabozantinib highlights the role of this scaffold in modern drug design, where it contributes to the overall efficacy and pharmacokinetic profile of the drug.

Signaling Pathway Diagram (Example for a Kinase Inhibitor like Cabozantinib):

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., MET, VEGFR2) ligand->receptor downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) receptor->downstream cabozantinib Cabozantinib (contains cyclopropane moiety) cabozantinib->receptor inhibition Inhibition cellular_response Cellular Response (Proliferation, Angiogenesis) downstream->cellular_response

Figure 4: Simplified signaling pathway showing the inhibitory action of Cabozantinib.

Conclusion

The large-scale synthesis of this compound is a critical process for the pharmaceutical and fine chemical industries. The choice of synthetic route depends on factors such as the desired scale, cost of starting materials, and available equipment. The phase-transfer catalysis method offers a direct and efficient route to the diacid, while the two-step process via the dialkyl ester provides high purity and is also amenable to large-scale production. The utility of this compound as a versatile building block is well-established, with its incorporation into several marketed drugs underscoring its importance in medicinal chemistry.

References

Application Notes and Protocols for the One-Pot Synthesis of Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of cyclopropane-1,1-dicarboxylic acid, a valuable building block in the preparation of various pharmaceutical agents and biologically active molecules. The presented method, adapted from a well-established Organic Syntheses procedure, offers a direct and efficient route to the target compound, avoiding the isolation of intermediate esters.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a range of organic compounds, including drugs and plant protection agents.[1][2] The traditional synthesis involves the preparation of a dialkyl cyclopropane-1,1-dicarboxylate followed by a separate hydrolysis step.[3] This multi-step process can be time-consuming and may result in lower overall yields. The one-pot synthesis presented here utilizes phase-transfer catalysis to facilitate the direct conversion of diethyl malonate to this compound, offering a more streamlined and efficient alternative.[3]

Reaction Principle

The one-pot synthesis involves the reaction of a malonic acid ester, such as diethyl malonate, with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909), in the presence of a strong base and a phase-transfer catalyst. The phase-transfer catalyst, such as triethylbenzylammonium chloride, facilitates the transfer of the malonate enolate from the aqueous phase to the organic phase, where it reacts with the 1,2-dibromoethane to form the cyclopropane (B1198618) ring. The concentrated alkali also promotes the in-situ hydrolysis of the ester groups to the corresponding dicarboxylic acid.[3]

Data Presentation

The following table summarizes quantitative data from various reported methods for the synthesis of this compound and its dialkyl esters. This allows for a comparative assessment of different synthetic approaches.

Starting Material (Malonate)DihaloalkaneBase/CatalystSolventReaction TimeTemperature (°C)ProductYield (%)Reference
Diethyl malonate1,2-dibromoethane50% aq. NaOH / Triethylbenzylammonium chlorideWater2 hr25 (rises to ~65)This compound66-73[3]
Dimethyl malonate1,2-dibromoethaneK₂CO₃DMF22 hrRoom Temp. then 100Dimethyl cyclopropane-1,1-dicarboxylate73[4]
Dimethyl malonate1,2-dichloroethaneSodium methylateDMF / Methanol8 hr110Dimethyl cyclopropane-1,1-dicarboxylate85.8[1]
Diethyl malonate1,2-dichloroethaneSodium ethylateDMF / Ethanol7 hr115Diethyl cyclopropane-1,1-dicarboxylate87[1]

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is based on the procedure published in Organic Syntheses.[3]

Materials and Equipment:

  • Diethyl malonate

  • 1,2-dibromoethane

  • Sodium hydroxide (B78521) (NaOH)

  • Triethylbenzylammonium chloride

  • Concentrated hydrochloric acid (HCl)

  • Ether (diethyl ether)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Activated carbon

  • Benzene (B151609)

  • Sodium chloride (NaCl)

  • 2-L three-necked flask

  • Mechanical stirrer

  • 4-L Erlenmeyer flask

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, prepare a 50% aqueous solution of sodium hydroxide by dissolving 500 g of NaOH pellets in water and diluting to 1 L. To this solution, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

  • Addition of Reactants: To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once. An exothermic reaction will cause the temperature to rise to approximately 65°C.

  • Reaction: Stir the reaction mixture vigorously for 2 hours.

  • Work-up and Acidification: Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water. Cool the mixture to 15°C using an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extraction: Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

  • Purification of Organic Phase: Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Isolation of Product: Remove the solvent by rotary evaporation to yield a semisolid residue. Triturate this residue with 100 mL of benzene and filter the resulting mixture.

  • Final Product: The filtration will yield 43.1–47.9 g (66–73%) of this compound as white crystals.

Characterization:

  • Melting Point: 137–140°C[3]

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow for the one-pot synthesis of this compound.

reaction_pathway Reaction Pathway A Diethyl Malonate D [Malonate Enolate] A->D + NaOH E Cyclopropanation B 1,2-Dibromoethane C NaOH (aq) / Phase Transfer Catalyst D->E + 1,2-Dibromoethane F In-situ Saponification E->F G This compound F->G Acidic Workup

Caption: Reaction pathway for the one-pot synthesis.

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A Prepare 50% NaOH solution B Add Phase Transfer Catalyst A->B C Add Diethyl Malonate & 1,2-Dibromoethane B->C D Stir vigorously for 2 hours C->D E Transfer and cool mixture D->E F Acidify with conc. HCl E->F G Extract with Ether F->G H Wash, dry, and decolorize organic layers G->H I Evaporate solvent H->I J Triturate with Benzene & Filter I->J K This compound J->K Final Product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclopropane-1,1-dicarboxylic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to its unique structural and conformational properties.[1] Phase-transfer catalysis (PTC) offers a highly efficient and practical method for its synthesis, providing advantages such as mild reaction conditions, the use of inexpensive reagents, and improved yields compared to traditional methods.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of this compound and its derivatives using phase-transfer catalysis.

Phase-transfer catalysis facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[2][4] A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction occurs.[4][5]

Core Concepts of Phase-Transfer Catalysis

In the context of this compound synthesis, the reaction typically involves the alkylation of a malonic ester with a dihaloalkane in the presence of a strong base. The phase-transfer catalyst is crucial for transporting the malonate enolate from the aqueous (or solid) phase to the organic phase.

Key advantages of using PTC in this synthesis include:

  • Elimination of the need for expensive and hazardous anhydrous bases like sodium ethoxide.[6]

  • Increased reaction rates and higher yields.[2]

  • Milder reaction conditions, often at or near room temperature.[2]

  • Simplified work-up procedures.[7]

A variety of phase-transfer catalysts can be employed, with quaternary ammonium and phosphonium (B103445) salts being the most common.[4] The choice of catalyst can influence the reaction efficiency, with factors like the length of the alkyl chains on the cation affecting its lipophilicity and ability to partition between the phases.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound and its esters using phase-transfer catalysis.

Table 1: Synthesis of this compound

Starting MaterialsDihaloalkaneCatalystBaseSolventReaction TimeYield (%)Reference
Diethyl malonate1,2-Dibromoethane (B42909)Triethylbenzylammonium chloride50% aq. NaOHNone2 hr66-73[8]

Table 2: Synthesis of 1,1-Cyclopropane Dicarboxylic Acid Dimethyl Ester

Starting MaterialsDihaloalkaneCatalystBaseSolventReaction TimeYield (%)Reference
Dimethyl malonateEthylene dibromideTetrabutylammonium bromideK₂CO₃N,N-Dimethylformamide3 hr85[9]
Dimethyl malonateEthylene dibromideTetrabutylammonium bromideK₂CO₃N,N-Dimethylformamide3 hr87[9]
Dimethyl malonateEthylene dibromideTetrabutylammonium chlorideK₂CO₃N-Methylpyrrolidone3 hr77[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • 50% aqueous sodium hydroxide (B78521) (NaOH)

  • Triethylbenzylammonium chloride

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium chloride (NaCl)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Activated carbon

  • Benzene (B151609)

  • 2-L three-necked flask

  • Mechanical stirrer

  • 4-L Erlenmeyer flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide solution.

  • Catalyst Addition: At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred NaOH solution.

  • Reagent Addition: To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Reaction: Stir the mixture vigorously for 2 hours.

  • Work-up - Quenching and Acidification: Transfer the contents of the reaction flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water. Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extraction: Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of diethyl ether. Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of diethyl ether.

  • Drying and Decolorizing: Combine the ether layers, wash with 1 L of brine, dry over anhydrous MgSO₄, and decolorize with activated carbon.

  • Isolation: Remove the solvent by rotary evaporation to yield a semisolid residue. Triturate the residue with 100 mL of benzene and filter the mixture to obtain 43.1–47.9 g (66–73%) of this compound as white crystals.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the phase-transfer catalyzed synthesis of this compound.

ReactionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base NaOH Enolate_aq ⁻CH(COOEt)₂ Na⁺ Base->Enolate_aq Deprotonation Malonate CH₂(COOEt)₂ Malonate->Enolate_aq PTC_aq_Enolate Q⁺⁻CH(COOEt)₂ Enolate_aq->PTC_aq_Enolate PTC_aq_Cl Q⁺Cl⁻ PTC_aq_Cl->PTC_aq_Enolate Anion Exchange NaCl NaCl PTC_aq_Enolate->NaCl PTC_org_Enolate Q⁺⁻CH(COOEt)₂ PTC_aq_Enolate->PTC_org_Enolate Phase Transfer Intermediate EtOOC CH(COOEt) CH₂CH₂Br PTC_org_Enolate->Intermediate SN2 Attack Dibromoethane BrCH₂CH₂Br Dibromoethane->Intermediate Cyclopropane_ester Cyclopropane-1,1-dicarboxylate Intermediate->Cyclopropane_ester Intramolecular SN2 Attack PTC_org_Br Q⁺Br⁻ Intermediate->PTC_org_Br Hydrolysis Saponification (in aqueous phase) Cyclopropane_ester->Hydrolysis PTC_org_Br->PTC_aq_Cl Phase Transfer Final_Product This compound Hydrolysis->Final_Product

Caption: Mechanism of phase-transfer catalyzed cyclopropanation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.

ExperimentalWorkflow start Start reaction Phase-Transfer Catalyzed Reaction start->reaction 1. Mix reagents, base, and catalyst quench Quenching and Acidification reaction->quench 2. Add acid extraction Solvent Extraction quench->extraction 3. Separate phases drying Drying of Organic Phase extraction->drying 4. Remove water evaporation Solvent Evaporation drying->evaporation 5. Concentrate purification Trituration/Recrystallization evaporation->purification 6. Isolate solid product Pure Product purification->product

Caption: General experimental workflow for synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropane-1,1-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the reaction of a dialkyl malonate, typically diethyl malonate, with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909), in the presence of a base. This is followed by the hydrolysis of the resulting diethyl cyclopropane-1,1-dicarboxylate.[1][2] Phase-transfer catalysts are often employed to facilitate the initial cyclization reaction.[1]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include:

  • Intermolecular condensation: Formation of tetraethyl butane-1,1,4,4-tetracarboxylate is a significant byproduct, arising from the reaction of two molecules of diethyl malonate with one molecule of 1,2-dihaloethane.[2]

  • Incomplete hydrolysis: The saponification of the diethyl ester to the dicarboxylic acid can be slow and may result in a mixture of the diester, monoester, and the desired diacid.[1]

  • Elimination reactions: Intramolecular elimination of hydrogen halide from the 1,2-dihaloethane can occur, leading to the formation of vinyl halides.[2]

  • Thermal decomposition: this compound is thermally labile and can undergo ring-opening or decarboxylation at elevated temperatures.[3]

Q3: How does the choice of 1,2-dihaloethane affect the reaction?

A3: While 1,2-dibromoethane is commonly used, 1,2-dichloroethane (B1671644) is a cheaper alternative. However, the use of 1,2-dichloroethane can significantly increase the formation of the major byproduct, tetraethyl butane-1,1,4,4-tetracarboxylate, with yields of this side product potentially reaching as high as 50%.[2]

Troubleshooting Guides

Problem 1: Low Yield of Diethyl Cyclopropane-1,1-dicarboxylate

Symptoms:

  • The crude reaction mixture shows a significant amount of unreacted diethyl malonate upon analysis (e.g., by GC or NMR).

  • A large proportion of a high-boiling point byproduct is observed.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Base Ensure the use of a sufficiently strong base (e.g., sodium ethoxide, potassium carbonate) and that it is fresh and anhydrous. The quality of the base can significantly impact the deprotonation of diethyl malonate.
Intermolecular Side Reaction To minimize the formation of tetraethyl butane-1,1,4,4-tetracarboxylate, consider a gradual addition of the base to the mixture of diethyl malonate and 1,2-dihaloethane. This can help maintain a low concentration of the malonate enolate, favoring the intramolecular cyclization.[2]
Suboptimal Reaction Temperature The reaction temperature can influence the rate of the desired reaction versus side reactions. An exothermic reaction may occur upon mixing the reagents, and controlling the temperature (e.g., with an ice bath) may be necessary.[1] Conversely, insufficient temperature may lead to a sluggish reaction. Optimization of the temperature for your specific conditions is recommended.
Ineffective Phase-Transfer Catalyst If using a phase-transfer catalyst, ensure its purity and appropriate loading. The catalyst facilitates the reaction between the aqueous and organic phases.
Problem 2: Incomplete Hydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate

Symptoms:

  • The final product is a mixture of the diacid, monoester, and unreacted diester.

  • The isolated product has a melting point lower than the expected 134-136 °C.[4]

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reaction Time or Temperature Saponification can be a slow process.[1] Ensure the reaction is heated for a sufficient duration. Monitoring the reaction progress by TLC or LC-MS can help determine the necessary reaction time.
Inadequate Amount of Base Use a sufficient excess of a strong base (e.g., NaOH or KOH) to ensure complete hydrolysis of both ester groups.
Reversibility of the Reaction (for acidic hydrolysis) If using acidic conditions for hydrolysis, the reaction is reversible. To drive the equilibrium towards the diacid, use a large excess of water.
Problem 3: Difficulty in Purifying this compound

Symptoms:

  • The final product is difficult to crystallize.

  • The isolated product is contaminated with unreacted starting materials or byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
High Water Solubility of the Product This compound is highly soluble in water, which can make extraction and isolation challenging.[5] Saturating the aqueous layer with sodium chloride can decrease the solubility of the diacid and improve extraction efficiency with an organic solvent like ether.[1]
Presence of Unreacted Diethyl Malonate Unreacted diethyl malonate can be difficult to separate from the product by distillation.[1] Careful purification of the intermediate diethyl cyclopropane-1,1-dicarboxylate before hydrolysis is recommended.
Contamination with Byproducts Purification by recrystallization is often necessary. A trituration with a solvent in which the diacid is sparingly soluble, such as benzene, can help remove impurities.[1] Washing the final product with ice-cold water can also remove water-soluble impurities.[1]

Quantitative Data Summary

Synthesis StepReactantsBase/CatalystSolventTemperature (°C)ProductYield (%)Major Side ProductSide Product Yield (%)Reference
Cyclization & HydrolysisDiethyl malonate, 1,2-dibromoethaneNaOH, Triethylbenzylammonium chlorideWater25 (initial), rises to ~65This compound66-73Not specifiedNot specified[1]
CyclizationDiethyl malonate, 1,2-dichloroethaneSodium EthoxideEthanol/DMF115Diethyl cyclopropane-1,1-dicarboxylateUp to 90Tetraethyl butane-1,1,4,4-tetracarboxylateCan be up to 50[2]

Experimental Protocols

Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a 2-L, three-necked flask equipped with a mechanical stirrer, add a solution of 50% aqueous sodium hydroxide (B78521) (1 L).

  • Addition of Catalyst: At 25 °C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred sodium hydroxide solution.

  • Addition of Reactants: To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once. An exothermic reaction will cause the temperature to rise to approximately 65 °C.

  • Reaction: Stir the mixture vigorously for 2 hours.

  • Workup - Quenching: Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water. Cool the mixture to 15 °C in an ice bath.

  • Workup - Acidification: Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.

  • Workup - Extraction: Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Workup - Drying and Concentration: Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon. Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Purification: Triturate the residue with 100 mL of benzene. Filter the mixture to obtain 43.1–47.9 g (66–73%) of this compound as white crystals.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate Base 1,2-Dibromoethane 1,2-Dibromoethane Intermediate Diester Diethyl Cyclopropane- 1,1-dicarboxylate Malonate Enolate->Intermediate Diester + 1,2-Dibromoethane (Intramolecular) Side Product Tetraethyl butane-1,1,4,4- tetracarboxylate Malonate Enolate->Side Product + Diethyl Malonate + 1,2-Dibromoethane (Intermolecular) Final Product Cyclopropane-1,1- dicarboxylic Acid Intermediate Diester->Final Product Hydrolysis

Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the major side product.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions_cyclization Cyclization Solutions cluster_solutions_hydrolysis Hydrolysis Solutions cluster_solutions_purification Purification Solutions start Low Yield or Impure Product check_cyclization Analyze crude cyclization mixture (GC, NMR) start->check_cyclization check_hydrolysis Analyze hydrolysis mixture (TLC, LC-MS) start->check_hydrolysis solution_extraction Saturate aqueous layer with NaCl start->solution_extraction Purification issues solution_recrystallization Recrystallize or triturate product start->solution_recrystallization Purification issues solution_base Check base quality and quantity check_cyclization->solution_base Unreacted starting material solution_temp Optimize reaction temperature check_cyclization->solution_temp Low conversion solution_addition Slowly add base check_cyclization->solution_addition High byproduct formation solution_time Increase reaction time/temperature check_hydrolysis->solution_time Incomplete reaction solution_excess_base Use larger excess of base check_hydrolysis->solution_excess_base Incomplete reaction

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

preventing ether byproduct formation in cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of ether byproducts during cyclopropane (B1198618) synthesis.

Troubleshooting Guide: Ether Byproduct Formation

This guide addresses common issues related to the formation of ether byproducts during cyclopropane synthesis, particularly when using the Simmons-Smith reaction or its modifications with unsaturated alcohols.

Observation Potential Cause Recommended Action
Significant formation of a methyl ether byproduct alongside the desired cyclopropylmethanol. The hydroxyl group of the substrate (e.g., an allylic alcohol) is being methylated by the electrophilic zinc carbenoid reagent.[1] This is more likely with prolonged reaction times or an excess of the Simmons-Smith reagent.[1]- Monitor the reaction closely: Use techniques like TLC or GC to track the consumption of the starting material and stop the reaction as soon as it is complete. - Use a minimal excess of the cyclopropanating agent: A slight excess (typically 1.1-1.5 equivalents) of diiodomethane (B129776) and the zinc reagent is often sufficient.
Low yield of cyclopropane and formation of ether byproduct, especially when using ethereal solvents (e.g., diethyl ether, THF). Coordinating solvents can decrease the reactivity of the Simmons-Smith reagent, potentially favoring side reactions.[2] Ethereal solvents have been found to be less effective in some catalytic cyclopropanations of allylic alcohols.[3]- Change the solvent: Switch to a non-coordinating aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE).[2][3] These solvents are generally unreactive towards the zinc reagent and do not interfere with the desired reaction pathway.[2]
Inconsistent results and byproduct formation at elevated temperatures. Higher reaction temperatures can promote side reactions, including ether formation and decomposition of the organozinc reagent.- Maintain a low reaction temperature: The Simmons-Smith reaction is often performed at or below room temperature. For sensitive substrates, cooling the reaction mixture (e.g., to 0 °C or -10 °C) during the addition of reagents and throughout the reaction can improve selectivity.
Formation of multiple byproducts, including ethers, with complex substrates. The substrate may contain multiple reactive sites or functional groups that can interact with the cyclopropanating reagent. The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can also catalyze side reactions.[1]- Use a modified Simmons-Smith procedure: The Furukawa modification (using diethylzinc (B1219324), Et₂Zn) can be more reproducible and efficient for certain substrates.[1] - Scavenge the Lewis acid byproduct: Adding an excess of diethylzinc can help to scavenge the ZnI₂ that is formed.[1] Alternatively, quenching the reaction with pyridine (B92270) can also remove ZnI₂.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for ether byproduct formation in the Simmons-Smith cyclopropanation of allylic alcohols?

A1: The primary mechanism is the methylation of the alcohol's hydroxyl group by the electrophilic zinc carbenoid species (e.g., iodomethylzinc iodide, ICH₂ZnI).[1] The lone pair of electrons on the oxygen atom of the alcohol can attack the electrophilic methylene (B1212753) group of the carbenoid, leading to the formation of a methyl ether. This is a known side reaction, especially when using an excess of the Simmons-Smith reagent or allowing the reaction to proceed for an extended period.[1]

Q2: How does the choice of solvent impact the formation of ether byproducts?

A2: The solvent plays a crucial role in the selectivity of the Simmons-Smith reaction.

  • Coordinating Solvents (e.g., Diethyl Ether, THF): These solvents can coordinate with the zinc carbenoid. This coordination can reduce the reactivity of the carbenoid towards the alkene, potentially allowing more time for side reactions like ether formation to occur. The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases.[2]

  • Non-Coordinating Solvents (e.g., Dichloromethane, 1,2-Dichloroethane): These solvents do not significantly interact with the zinc reagent, thus maintaining its reactivity and favoring the desired cyclopropanation pathway.[2] For catalytic asymmetric cyclopropanation of allylic alcohols, dichloromethane (CH₂Cl₂) has been found to be an optimal solvent, while ethereal solvents were less effective.[3]

Q3: Are there alternative cyclopropanation methods that are less prone to ether formation with alcoholic substrates?

A3: Yes, several strategies can be employed:

  • Catalytic Asymmetric Cyclopropanation: Methods using a substoichiometric amount of a chiral catalyst, such as a titanium-TADDOLate complex, have been shown to be highly efficient and selective for the cyclopropanation of allylic alcohols with minimal byproducts.[3]

  • Pre-formation of the Zinc Alkoxide: One successful strategy involves the deprotonation of the allylic alcohol with a reagent like diethylzinc before the addition of the diiodomethane. This in-situ formation of the zinc alkoxide can direct the cyclopropanation and improve selectivity.

  • Alternative Reagents: For some applications, non-zinc-based reagents can be considered, although the Simmons-Smith reaction and its modifications remain some of the most versatile methods.

Q4: Can temperature control be used to minimize ether formation?

A4: Yes, temperature control is a critical parameter. Lowering the reaction temperature generally favors the desired cyclopropanation over competing side reactions. Many Simmons-Smith protocols recommend maintaining the reaction at 0 °C or even lower temperatures, especially during the addition of the reagents, to control the exothermic reaction and improve selectivity.

Experimental Protocols

Protocol 1: Furukawa Modification of the Simmons-Smith Reaction for Cyclopropanation of an Unsaturated Alcohol

This protocol is a modification of the classic Simmons-Smith reaction and is often more reproducible.

Materials:

  • Unsaturated alcohol (e.g., cinnamyl alcohol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the unsaturated alcohol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (1.1 eq) dropwise to the stirred solution. Stir for 20 minutes at 0 °C. Following this, add diiodomethane (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Ether_Formation_Pathway Allylic_Alcohol Allylic Alcohol (R-OH) Intermediate Intermediate Complex Allylic_Alcohol->Intermediate Coordination Zinc_Carbenoid Zinc Carbenoid (ICH2ZnI) Zinc_Carbenoid->Intermediate Cyclopropane Desired Cyclopropane Product Ether_Byproduct Ether Byproduct (R-OCH3) Intermediate->Cyclopropane [1,2]-Addition to Alkene Intermediate->Ether_Byproduct Nucleophilic Attack by Oxygen (Side Reaction)

Caption: Competing pathways in the Simmons-Smith reaction of an allylic alcohol.

Troubleshooting_Workflow Start Ether Byproduct Observed Check_Solvent Is a coordinating solvent (e.g., ether, THF) being used? Start->Check_Solvent Change_Solvent Switch to a non-coordinating solvent (e.g., CH2Cl2). Check_Solvent->Change_Solvent Yes Check_Stoichiometry Are excess reagents or prolonged reaction times used? Check_Solvent->Check_Stoichiometry No Change_Solvent->Check_Stoichiometry Optimize_Stoichiometry Use minimal excess of reagents and monitor reaction closely. Check_Stoichiometry->Optimize_Stoichiometry Yes Check_Temperature Is the reaction temperature elevated? Check_Stoichiometry->Check_Temperature No Optimize_Stoichiometry->Check_Temperature Lower_Temperature Maintain low temperature (e.g., 0 °C). Check_Temperature->Lower_Temperature Yes End Ether Byproduct Minimized Check_Temperature->End No Lower_Temperature->End

References

Technical Support Center: Purification of Crude Cyclopropane-1,1-dicarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude cyclopropane-1,1-dicarboxylic acid via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The literature melting point of pure this compound is in the range of 134-136 °C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, such as diethyl malonate and 1,2-dibromoethane.[1] Side-products from the reaction or decomposition products may also be present.

Q3: Is this compound soluble in water?

A3: Yes, this compound is soluble in water.[2] This property can be utilized for certain purification steps, such as washing to remove water-insoluble impurities.

Q4: Can I use a single solvent for the recrystallization of this compound?

A4: Yes, single solvents can be effective. Water is a potential solvent due to the compound's solubility.[2] Methanol is another option, as the compound is readily soluble in it. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures to ensure good recovery.

Q5: Are mixed solvent systems suitable for the recrystallization of this compound?

A5: Mixed solvent systems can be very effective for purifying dicarboxylic acids. Common pairs include an alcohol (like ethanol (B145695) or methanol) in which the compound is soluble, and a less polar solvent (like toluene (B28343) or hexane) in which it is less soluble.[3] For a related compound, a hexane-benzene mixture was used for recrystallization.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Crystals - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used during the recrystallization process.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- Select a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the growth of larger crystals.
Oiling Out (Formation of an oil instead of crystals) - The melting point of the impure compound is lower than the boiling point of the solvent.- The concentration of the solute is too high, leading to supersaturation and separation as a liquid phase.- The presence of significant impurities can depress the melting point.- Add a small amount of a solvent in which the compound is more soluble to the hot mixture to reduce saturation.- Reheat the solution to dissolve the oil and then cool it more slowly, perhaps with scratching the inside of the flask to induce crystallization.- Consider using a solvent with a lower boiling point.- If impurities are high, consider a preliminary purification step like a solvent wash or trituration.
Crystals are Colored - The presence of colored impurities in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb some of the desired product.- Perform a hot filtration step to remove the charcoal and any other insoluble impurities.
Crystals are difficult to filter (very fine powder) - The solution was cooled too quickly, leading to rapid precipitation.- Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before further cooling in an ice bath.
Persistent Impurities After Recrystallization - The chosen recrystallization solvent does not effectively differentiate between the product and the impurity.- The impurity has very similar solubility properties to the product.- Try a different solvent or a mixed solvent system.- For impurities like unreacted diethyl malonate, a preliminary wash with a non-polar solvent in which the dicarboxylic acid is insoluble might be effective.- Washing the crude solid with ice-cold water can remove some highly polar impurities.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and specific volumes may need to be optimized based on the purity of the crude material.

1. Solvent Selection:

  • Based on solubility data, water, methanol, or a mixed solvent system like ethanol/toluene can be effective.

  • To test a solvent, place a small amount of the crude acid in a test tube and add the solvent dropwise. Heat the mixture to determine if the solid dissolves. Then, cool the solution to see if crystals form.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves. Avoid adding a large excess of solvent to maximize recovery.

3. Decolorization (if necessary):

  • If the solution is colored, allow it to cool slightly and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase to encourage the formation of larger, purer crystals.

  • Once the solution has reached room temperature and crystal formation has begun, the flask can be placed in an ice bath to maximize the yield of crystals.

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

  • Once dry, determine the melting point and calculate the percent recovery.

Quantitative Data Summary

Solvent Solubility Profile Notes
Water SolubleGood for removing non-polar impurities.[2]
Methanol Soluble (1 g/10 mL, clear, colorless)Can be used as a primary recrystallization solvent.
Chloroform/Ethanol (1:1) Soluble (50 mg/mL, clear to slightly hazy, yellow to brown)A potential mixed solvent system.
Benzene -Mentioned for trituration of the crude product.[1]
Hexane/Benzene -Used for recrystallization of a related compound.[1]
Toluene, Cyclohexane, Dibutyl Ether -Mentioned as potential crystallization solvents after azeotropic removal of water.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling (Crystallization) dissolve->cool No insoluble impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic action action start Recrystallization Successful? oiling_out Oiling Out? start->oiling_out No action_oil Reheat, add more 'good' solvent, cool slowly start->action_oil Yes low_yield Low Yield? oiling_out->low_yield No action_yield Reduce solvent volume, cool slower oiling_out->action_yield Yes colored_crystals Colored Crystals? low_yield->colored_crystals No action_color Use activated charcoal, hot filter low_yield->action_color Yes colored_crystals->start Yes success Pure Product Obtained colored_crystals->success No

References

optimizing reaction conditions for high yield of cyclopropane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropane-1,1-dicarboxylic acid. Our aim is to help you optimize reaction conditions for high yields and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely cited and reliable method is the reaction of diethyl malonate with 1,2-dibromoethane (B42909) using a strong base and a phase-transfer catalyst.[1] This one-pot reaction converts diethyl malonate to the dicarboxylic acid directly. A detailed protocol based on this method, which typically provides yields in the range of 66-73%, is available in Organic Syntheses.[1][2]

Q2: What are the key reagents for this synthesis?

A2: The essential reagents are diethyl malonate, 1,2-dibromoethane, a strong base (such as 50% aqueous sodium hydroxide), and a phase-transfer catalyst (like triethylbenzylammonium chloride).[1]

Q3: Why is a phase-transfer catalyst necessary?

A3: The reaction involves two immiscible phases: an aqueous phase containing the sodium hydroxide (B78521) and an organic phase with the diethyl malonate and 1,2-dibromoethane. The phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase, or the malonate ester into the aqueous phase, allowing the reaction to proceed efficiently.[1]

Q4: Can I use other dihaloalkanes besides 1,2-dibromoethane?

A4: While 1,2-dibromoethane is commonly used, 1,2-dichloroethane (B1671644) can also be employed. However, reaction conditions may need to be adjusted, potentially requiring higher temperatures (e.g., 95-120°C) and different solvent systems like DMF.[3]

Q5: What is the expected yield for this reaction?

A5: Yields can vary based on the specific conditions. The phase-transfer catalysis method with sodium hydroxide typically yields 66-73% of the crystalline diacid.[1] Other methods, such as those using potassium carbonate in DMF or sodium alcoholates, have reported yields of up to 90%.[3][4]

Q6: Is the product, this compound, stable?

A6: The product is a stable crystalline solid. However, it is known to be thermally labile, meaning it can decompose upon strong heating.[5] Care should be taken during purification steps that involve heating.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient Stirring: The reaction is biphasic and requires vigorous agitation to ensure proper mixing of the aqueous and organic layers.1. Use a mechanical stirrer and ensure a vortex is formed to maximize the interface between the two phases.[1]
2. Inactive Phase-Transfer Catalyst: The catalyst may be old or of poor quality.2. Use a fresh, high-purity phase-transfer catalyst.
3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or side reactions.3. Carefully measure and use the correct stoichiometry. A slight excess of 1,2-dibromoethane (e.g., 1.5 equivalents) is often used.[1]
4. Low Reaction Temperature: The reaction may not proceed efficiently at too low a temperature.4. Maintain the reaction temperature as specified in the protocol, typically around 25°C for the initial phase.[1]
Product is an Oil or Semi-solid, Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials (especially diethyl malonate) or side products can inhibit crystallization.1. Ensure the acidification and extraction steps are performed thoroughly. Wash the combined organic layers with brine to remove water-soluble impurities.[1]
2. Triturate the crude residue with a suitable solvent like benzene (B151609) or a hexane-benzene mixture to induce crystallization and remove soluble impurities.[1]
Difficulty Separating Product from Unreacted Diethyl Malonate 1. Incomplete Saponification: The reaction is a one-pot alkylation and saponification. If the saponification is incomplete, the diethyl cyclopropane-1,1-dicarboxylate will remain.1. Ensure vigorous stirring and sufficient reaction time (e.g., 2 hours) in the presence of concentrated alkali to drive the saponification to completion.[1]
2. Similar Physical Properties: The boiling points of diethyl malonate and diethyl cyclopropane-1,1-dicarboxylate can be close, making distillation difficult.2. The direct synthesis of the diacid avoids this issue. If you are preparing the diester first, careful fractional distillation is required. The direct synthesis to the diacid followed by crystallization is often a more straightforward purification method.[1]
Formation of Polymeric Byproducts 1. Side Reactions: The reactive intermediates can potentially polymerize.1. Add the mixture of diethyl malonate and 1,2-dibromoethane all at once to the vigorously stirred base/catalyst suspension to ensure rapid conversion to the desired product.[1]

Quantitative Data Summary

The table below summarizes various reaction conditions and their reported yields for the synthesis of this compound and its dialkyl esters.

Method Reactants Base/Catalyst Solvent Temperature Yield Reference
Phase-Transfer Catalysis Diethyl malonate, 1,2-dibromoethane50% aq. NaOH, Triethylbenzylammonium chlorideWater25°C66-73%[Organic Syntheses[1]]
Potassium Carbonate Dimethyl malonate, 1,2-dibromoethaneFinely divided K₂CO₃DMF22h RT, then 2h 100°C73%[Synth. Comm. (1977)[4]]
Optimized K₂CO₃ Dimethyl malonate, 1,2-dichloroalkaneFinely divided K₂CO₃DMF110-130°Cup to 96%[US Patent 5510509A[4]]
Sodium Alcoholate Dimethyl malonate, 1,2-dichloroethaneSodium methylate in MethanolDMF110°C~87% (based on converted DMM)[US Patent 5869737A[3]]
Acidic Saponification Dimethyl cyclopropane-1,1-dicarboxylateAcidic ion exchangerWater30-100°C80-95%[EP Patent 0857712B1[5]]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

  • Diethyl malonate (0.5 mol, 80.0 g)

  • 1,2-Dibromoethane (0.75 mol, 141.0 g)

  • Sodium hydroxide (500 g in 1 L of water, creating a 50% aqueous solution)

  • Triethylbenzylammonium chloride (0.5 mol, 114.0 g)

  • Concentrated hydrochloric acid (~1 L)

  • Ether

  • Sodium chloride (for brine)

  • Magnesium sulfate (B86663) (anhydrous)

  • Activated carbon

  • Benzene

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

  • At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.

  • To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Continue to stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

  • Cool the mixture to 15°C in an ice bath.

  • Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the acidified solution to a 4-L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

  • Combine all ether extracts, wash with 1 L of brine, and dry over anhydrous magnesium sulfate.

  • Decolorize the solution with activated carbon and then filter.

  • Remove the ether by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the resulting white crystals.

  • The yield of this compound is typically between 43.1–47.9 g (66–73%).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Prepare 50% aq. NaOH in a 2-L flask B 2. Add Triethylbenzylammonium chloride A->B C 3. Add mixture of Diethyl Malonate and 1,2-Dibromoethane B->C D 4. Stir vigorously for 2 hours at 25°C C->D E 5. Quench and Acidify with conc. HCl (15-25°C) D->E F 6. Perform Liquid-Liquid Extraction with Ether E->F G 7. Wash combined organic layers with Brine F->G H 8. Dry with MgSO₄ and decolorize with Carbon G->H I 9. Evaporate solvent (Rotary Evaporation) H->I J 10. Triturate residue with Benzene I->J K 11. Filter and collect white crystals J->K L Final Product: this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low or No Yield Observed Stirring Was stirring vigorous enough to create a vortex? Start->Stirring Improve_Stirring Action: Use a mechanical stirrer and increase speed. Stirring->Improve_Stirring Stirring_No Catalyst Is the phase-transfer catalyst fresh and of high purity? Stirring->Catalyst Stirring_Yes Stirring_Yes Yes Stirring_No No Improve_Stirring->Catalyst Replace_Catalyst Action: Use a fresh batch of catalyst. Catalyst->Replace_Catalyst Catalyst_No Stoichiometry Was the stoichiometry of reactants correct? Catalyst->Stoichiometry Catalyst_Yes Catalyst_Yes Yes Catalyst_No No Replace_Catalyst->Stoichiometry Correct_Stoichiometry Action: Recalculate and re-measure reagents carefully. Stoichiometry->Correct_Stoichiometry Stoichiometry_No End Yield should improve. If not, re-evaluate entire procedure. Stoichiometry->End Stoichiometry_Yes Stoichiometry_Yes Yes Stoichiometry_No No Correct_Stoichiometry->End

Caption: Troubleshooting decision tree for low reaction yield.

References

troubleshooting low yield in the synthesis of cyclopropane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields in the synthesis of cyclopropane-1,1-dicarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is significantly lower than reported values (which can range from 66-95%). What are the most common causes?

A1: Low yields typically stem from one of three areas: the initial cyclopropanation reaction, the subsequent hydrolysis of the diester intermediate, or product isolation. Key factors include:

  • Sub-optimal Cyclopropanation: This is often the most critical step. Common issues include the formation of a major byproduct, tetra-alkyl butane-1,1,4,4-tetracarboxylate, from an intermolecular side reaction.[1] Incomplete reaction, leaving significant amounts of unreacted malonic ester, is also a frequent problem.[1][2]

  • Inefficient Hydrolysis: The conversion of the intermediate dialkyl cyclopropane-1,1-dicarboxylate to the final diacid can be slow or incomplete. Furthermore, the diacid product itself is susceptible to thermal degradation under harsh conditions.[3]

  • Poor Product Recovery: this compound has good water solubility, which can lead to significant losses during aqueous workup and extraction phases.[3] Formation of emulsions during extraction can also physically trap the product.[4]

Q2: How can I minimize the formation of the butane-tetracarboxylate byproduct during cyclopropanation?

A2: The formation of tetraethyl butane-1,1,4,4-tetracarboxylate is a known competing intermolecular reaction.[1] To favor the desired intramolecular cyclization, reaction conditions should be optimized. A key strategy is the gradual addition of the base (e.g., sodium alcoholate) to the mixture of the malonic ester and the 1,2-dihaloethane.[1] This keeps the concentration of the reactive enolate low, minimizing the chance of two molecules reacting with each other.

Q3: I am having trouble separating the product, diethyl cyclopropane-1,1-dicarboxylate, from unreacted diethyl malonate. What is the best approach?

A3: This is a common challenge as their boiling points can be close, making simple distillation difficult.[1][2]

  • One-Pot Synthesis: Consider a one-pot procedure where the diethyl malonate is converted directly to the diacid using phase-transfer catalysis and concentrated alkali.[2] This method avoids the isolation of the intermediate diester entirely. The final diacid is a solid that can be purified by crystallization, effectively separating it from any unreacted liquid starting materials.[2]

  • Reaction to Completion: Ensure the initial reaction goes to completion by optimizing reaction time and temperature. Using a more reactive haloalkane like 1,2-dibromoethane (B42909) can also improve conversion.[5]

  • Chromatography: While not ideal for large scales, column chromatography can be used to separate the diester product from the starting material for smaller quantities.

Q4: My hydrolysis (saponification) step is inefficient. How can I improve the yield?

A4: Inefficient hydrolysis can be due to reaction conditions.

  • Phase-Transfer Catalysis: The one-pot synthesis method utilizes concentrated sodium hydroxide (B78521) and a phase-transfer catalyst, which effectively drives the hydrolysis of the in-situ formed diester.[2]

  • Ion-Exchange Resin: A high-yield (80-95%) method for saponification involves heating the diester with water and an acidic ion-exchange resin.[3] This method avoids harsh acidic or basic conditions that might decompose the product.[3]

  • Temperature Control: The diacid is thermally labile.[3] If using traditional hydrolysis methods, avoid excessively high temperatures or prolonged heating to prevent degradation.

Q5: I am losing a significant amount of product during the aqueous workup and extraction of the final diacid. How can I improve recovery?

A5: Due to the diacid's water solubility, standard extraction can be inefficient.[3]

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the polarity of the aqueous phase and reduces the solubility of the diacid, driving it into the organic layer.[2]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of an appropriate solvent (like ether) rather than one large extraction. An established procedure uses three extractions with 900 mL of ether followed by three more with 500 mL after salting out.[2]

  • Azeotropic Distillation: An alternative to extraction involves distilling off 50-95% of the water, then adding a solvent like toluene (B28343) or cyclohexane (B81311) to remove the remaining water azeotropically. The diacid, being insoluble in these solvents, will crystallize out.[3]

  • Avoid Vigorous Shaking: To prevent the formation of troublesome emulsions, use a stirrer for mixing during extraction instead of vigorous shaking.[4]

Data Summary

Table 1: Comparison of Selected Synthesis Protocols

MethodKey ReagentsBase / CatalystSolventTypical YieldReference
Classic Perkin Method Diethyl malonate, 1,2-dibromoethaneSodium ethoxideEthanol27-40%[1]
Potassium Carbonate Dimethyl malonate, 1,2-dibromoethanePotassium carbonateDMF~73%[1][5]
Phase-Transfer (One-Pot) Diethyl malonate, 1,2-dibromoethane50% aq. NaOH, TEBAC¹None66-73%[2]
Gradual Alcoholate Add. Dimethyl malonate, 1,2-dichloroethaneSodium methylateDMF~87%²[1]
Ion-Exchange Saponification Dimethyl cyclopropane-1,1-dicarboxylateAcidic Ion-Exchange ResinWater80-95%[3]

¹TEBAC: Triethylbenzylammonium chloride ²Yield based on converted malonic ester.

Key Experimental Protocols

Protocol 1: One-Pot Synthesis via Phase-Transfer Catalysis

This method, adapted from Organic Syntheses, converts diethyl malonate directly to the diacid.[2]

  • Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

  • Catalyst Addition: Add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

  • Reagent Addition: To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Reaction: Continue vigorous stirring for 2 hours.

  • Workup - Acidification: Transfer the mixture to a 4-L flask, rinsing with water. Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Workup - Extraction: Transfer the acidified solution to a large separatory funnel. Extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Isolation: Combine the ether layers, wash with brine, dry over MgSO₄, and decolorize with activated carbon. Remove the solvent by rotary evaporation.

  • Purification: Triturate the semi-solid residue with 100 mL of benzene (B151609) and filter to obtain the product as white crystals. Expected yield: 43.1–47.9 g (66–73%).[2]

Visual Guides

Reaction_Pathway reagents Diethyl Malonate + 1,2-Dibromoethane intermediate Diethyl Cyclopropane- 1,1-dicarboxylate reagents->intermediate Intramolecular SN2 Cyclization side_reagents Diethyl Malonate Enolate + Diethyl Malonate reagents->side_reagents Intermolecular Side Reaction base Base (e.g., NaOH, NaOEt) base->reagents hydrolysis Hydrolysis (H₃O⁺ or OH⁻) intermediate->hydrolysis product Cyclopropane-1,1- dicarboxylic Acid (Desired Product) hydrolysis->product byproduct Tetraethyl Butane- 1,1,4,4-tetracarboxylate (Major Byproduct) side_reagents->byproduct

Caption: Reaction scheme showing the desired synthesis pathway and the major competing side reaction.

Troubleshooting_Flowchart start Low Overall Yield check_crude Analyze Crude Product (TLC, NMR, GC-MS) start->check_crude cause1 High % of Unreacted Malonic Ester check_crude->cause1 Unreacted Starting Material cause2 Major Byproduct Peak Detected check_crude->cause2 Byproduct Formation cause3 Crude Product is Clean but Mass is Low check_crude->cause3 Low Crude Recovery sol1 Increase reaction time/temp Use more reactive halide Ensure base is active cause1->sol1 sol2 Use high dilution Add base slowly Optimize temperature cause2->sol2 sol3 Problem is in workup/isolation Saturate aqueous layer (NaCl) Perform multiple extractions Check for emulsions cause3->sol3

Caption: A logical workflow for troubleshooting the root cause of low product yield.

Experimental_Workflow A 1. Combine 50% NaOH (aq), TEBAC, Diethyl Malonate, and 1,2-Dibromoethane B 2. Stir Vigorously at 25°C for 2 hours A->B C 3. Transfer to new flask and cool to 15°C B->C D 4. Acidify slowly with conc. HCl (keep below 25°C) C->D E 5. Extract 3x with Ether D->E F 6. Saturate aqueous layer with NaCl E->F G 7. Extract 3x more with Ether F->G H 8. Combine organic layers, wash, dry, and evaporate G->H I 9. Purify by crystallization H->I

Caption: Step-by-step experimental workflow for the one-pot synthesis protocol.

References

Technical Support Center: Removal of Unreacted Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted diethyl malonate from a product mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove unreacted diethyl malonate from my reaction mixture?

A1: The optimal method depends on the properties of your product. For thermally stable products with a boiling point that differs from diethyl malonate's (199-201 °C at atmospheric pressure) by at least 20-30 °C, fractional distillation is often effective and scalable.[1] If your product is thermally sensitive, has a similar boiling point to diethyl malonate, or if other impurities are present, a basic aqueous wash followed by column chromatography is recommended.[1]

Q2: Can I just use a simple water wash to remove diethyl malonate?

A2: A simple water wash is generally not effective because diethyl malonate has limited solubility in water (2.08 g/100 mL at 20 °C).[2][3] However, washing with a dilute basic solution is an effective method.[1]

Q3: What kind of basic solution should I use for the wash, and what are the risks?

A3: A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically sufficient.[1] The alpha-protons of diethyl malonate are weakly acidic (pKa ≈ 13), allowing these mild bases to deprotonate it, forming a water-soluble sodium salt that partitions into the aqueous phase.[1][4] A strong base like sodium hydroxide (B78521) (NaOH) should be avoided as it can cause hydrolysis of both the diethyl malonate and, more importantly, your desired product, especially if it is also an ester.[1]

Q4: My product is also an ester. How can I minimize the risk of it hydrolyzing during a basic wash?

A4: To minimize the risk of hydrolysis of your ester product, you should:

  • Use a mild base, such as sodium bicarbonate.[1]

  • Keep the duration of the wash short, typically just a few minutes.[1]

  • Perform the wash at a low temperature, for instance, in an ice bath.[1]

  • Immediately follow the basic wash with a brine (saturated NaCl solution) wash to remove any residual base.[1][5]

Q5: When is column chromatography the most appropriate choice?

A5: Column chromatography is the ideal method for:

  • Small-scale reactions.[1]

  • Separating products with boiling points very close to that of diethyl malonate.[1]

  • Purifying thermally sensitive compounds.[1]

  • Instances where multiple impurities need to be removed simultaneously.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Emulsion forms during basic wash. Vigorous shaking of the separatory funnel.Allow the mixture to stand for a longer period. Gently swirl the funnel instead of shaking vigorously. Adding a small amount of brine can also help break the emulsion.
Product is lost after basic wash. The product may be partially water-soluble or susceptible to hydrolysis.Reduce the wash time and perform it at a lower temperature.[1] Ensure the pH of the aqueous layer is not excessively high. Use a milder base like sodium bicarbonate.[1]
Incomplete removal of diethyl malonate after basic wash. Insufficient amount of base or insufficient mixing.Repeat the wash with a fresh portion of the basic solution.[1] Ensure thorough but gentle mixing of the two phases.
Poor separation during fractional distillation. The boiling points of the product and diethyl malonate are too close.Use a more efficient fractionating column (e.g., a Vigreux or packed column). Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference.[1][5]
Product degrades during distillation. The product is thermally unstable at its boiling point.Switch to a non-thermal purification method like column chromatography.[1]

Data Presentation: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Aqueous Wash Converts acidic diethyl malonate into its water-soluble salt.[1]- Quick and simple procedure.- Effectively removes acidic impurities.[1]- Risk of product hydrolysis, especially for esters.- May not be fully effective in a single wash.[1]Products that are not sensitive to basic conditions.
Fractional Distillation Separation based on differences in boiling points.[1]- Scalable to large quantities.- Can yield a very pure product.[1]- Requires the product to be thermally stable.- Ineffective if boiling points are too close.[1]Thermally stable products with boiling points at least 20-30 °C different from diethyl malonate.[1]
Column Chromatography Differential adsorption of compounds onto a stationary phase.- High resolution for compounds with similar properties.- Suitable for thermally sensitive compounds.- Can remove multiple impurities at once.[1]- Can be time-consuming and require large solvent volumes.- Less suitable for very large-scale purifications.Small-scale reactions, purification of thermally sensitive compounds, or when distillation is ineffective.[1]

Experimental Protocols

Protocol 1: Removal by Basic Aqueous Wash
  • Dissolution : Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.[1]

  • Washing : Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction : Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure from evolved CO₂ gas.[5]

  • Separation : Allow the layers to fully separate. Drain the lower aqueous layer.

  • Brine Wash : Wash the remaining organic layer with a saturated brine solution to remove residual water and base.[1][5]

  • Drying and Concentration : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.[1]

  • Analysis : Analyze a small sample of the product by GC, HPLC, or NMR to confirm the successful removal of diethyl malonate. Repeat the wash if necessary.[1]

Protocol 2: Removal by Fractional Distillation
  • Apparatus Setup : Assemble a fractional distillation apparatus. If distilling under reduced pressure, use a vacuum distillation setup. Ensure the fractionating column is suitable for the boiling point difference between your product and diethyl malonate.[1]

  • Distillation : Heat the crude mixture in the distillation flask.

  • Fraction Collection : Carefully monitor the temperature at the head of the column. First, collect the fraction corresponding to the boiling point of diethyl malonate (~199 °C at atmospheric pressure, lower under vacuum).[1][5] Once the temperature stabilizes at the boiling point of your product, switch to a new, clean receiving flask to collect the purified product fraction.[1]

  • Analysis : Confirm the purity of the collected product fraction using an appropriate analytical method (e.g., GC or NMR).

Protocol 3: Removal by Column Chromatography
  • Stationary Phase : Pack a chromatography column with an appropriate stationary phase, typically silica (B1680970) gel.[1]

  • Mobile Phase : Select a suitable solvent system (mobile phase) that provides good separation between your product and diethyl malonate. A common starting point is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the product's properties.[1]

  • Loading the Sample : Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the column.

  • Elution : Pass the mobile phase through the column, collecting fractions as the solvent elutes.

  • Fraction Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Concentration : Combine the pure product fractions and remove the solvent under reduced pressure.

Visualizations

Workflow_Basic_Wash Workflow for Basic Aqueous Wash cluster_prep Preparation cluster_extraction Extraction Process cluster_workup Work-up start Start with Crude Product Mixture dissolve Dissolve in Organic Solvent (e.g., Ether) start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer add_base Add Saturated NaHCO3 Solution transfer->add_base shake Shake Gently & Vent add_base->shake separate Separate Aqueous and Organic Layers shake->separate brine_wash Wash Organic Layer with Brine separate->brine_wash aqueous_waste aqueous_waste separate->aqueous_waste Aqueous Waste (contains malonate salt) dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter_concentrate Filter and Concentrate Solvent dry->filter_concentrate end Purified Product filter_concentrate->end Workflow_Distillation Workflow for Fractional Distillation start Start with Crude Product Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Heat Mixture to Boiling setup->heat collect_dem Collect Diethyl Malonate Fraction (~199 °C) heat->collect_dem temp_rise Temperature Rises to Product's Boiling Point collect_dem->temp_rise waste Diethyl Malonate (Impurity) collect_dem->waste collect_product Change Receiving Flask & Collect Product Fraction temp_rise->collect_product end Purified Product collect_product->end Workflow_Chromatography Workflow for Column Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Start with Crude Product Mixture pack_column Pack Column with Silica Gel start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase (e.g., Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Product Fractions analyze->combine concentrate Concentrate Solvent combine->concentrate end Purified Product concentrate->end

References

Technical Support Center: Isolating Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and isolation of cyclopropane-1,1-dicarboxylic acid. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to ensure successful laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for isolating this compound after its synthesis?

A1: The most frequently cited method involves acidification of the reaction mixture followed by liquid-liquid extraction with an organic solvent, typically diethyl ether. The combined organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product, which is often purified by recrystallization.[1]

Q2: I'm observing a low yield of my extracted product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Extraction: this compound has some solubility in water.[2] Ensure the aqueous layer is thoroughly extracted multiple times with the organic solvent. Saturation of the aqueous layer with sodium chloride can decrease the solubility of the diacid in water and improve extraction efficiency.[1]

  • pH of the Aqueous Layer: The aqueous layer must be sufficiently acidified to fully protonate the dicarboxylate salt to the less water-soluble dicarboxylic acid. It is recommended to acidify to a pH of 2.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of stable emulsions, trapping the product and making phase separation difficult.[3]

Q3: How can I break up an emulsion that has formed during solvent extraction?

A3: To resolve an emulsion, you can try the following techniques:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking it vigorously.

  • Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.[1]

  • If the emulsion persists, filtration through a pad of Celite or glass wool may be effective.

Q4: What is the best solvent for recrystallizing this compound?

A4: A common and effective method for recrystallization is trituration of the crude semi-solid residue with benzene (B151609), followed by filtration to collect the white crystals.[1] Another reported solvent system for recrystallization is a mixture of hexane (B92381) and benzene.[1] The choice of solvent may depend on the impurities present.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete extraction from the aqueous phase.Saturate the aqueous layer with NaCl before extraction. Increase the number of extractions with the organic solvent.[1]
Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion. In the future, use gentle swirling instead of vigorous shaking.[3]
Product remains dissolved in the recrystallization solvent.Ensure the correct solvent or solvent mixture is used for recrystallization. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Oily Product Instead of Crystals Presence of impurities.Purify the crude product by recrystallization. Trituration with a suitable solvent like benzene can help solidify the product.[1]
Residual solvent.Ensure the product is thoroughly dried under vacuum after filtration.
Difficulty Filtering Crystals Very fine crystals clogging the filter paper.Use a Büchner funnel with a suitable grade of filter paper. Applying a gentle vacuum can help.

Experimental Protocols

Protocol 1: Extraction and Isolation from an Aqueous Solution

This protocol is adapted from a procedure described in Organic Syntheses.[1]

  • Acidification: Cool the aqueous reaction mixture in an ice bath to 15°C. Carefully and slowly add concentrated hydrochloric acid with stirring, maintaining the temperature between 15 and 25°C, until the pH is acidic (pH ~2).

  • Initial Extraction: Transfer the acidified aqueous layer to a separatory funnel and extract it three times with diethyl ether.

  • Salting Out: Saturate the aqueous layer with sodium chloride to decrease the solubility of the product in the aqueous phase.

  • Secondary Extraction: Extract the brine layer three more times with diethyl ether.

  • Combine and Wash: Combine all the ether extracts and wash them with brine.

  • Drying: Dry the combined ether layers over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Decolorization: Add activated carbon to decolorize the solution and then filter it.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude product as a semi-solid residue.

  • Purification: Triturate the residue with benzene and filter the resulting white crystals. Wash the crystals with cold hexane and dry them under vacuum.

Quantitative Data Summary

Parameter Value Reference
Melting Point134-136 °C[4][5][6]
Yield66-73%[1]
Solubility (Methanol)1 g/10 mL (clear, colorless)[6]
Molecular Weight130.099 g/mol [4]

Visual Guides

ExtractionWorkflow cluster_synthesis Post-Synthesis Workup cluster_extraction Extraction cluster_purification Purification A Aqueous Reaction Mixture B Acidify with HCl (15-25°C) A->B C Extract with Diethyl Ether (3x) B->C D Saturate Aqueous Layer with NaCl C->D E Extract with Diethyl Ether (3x) D->E F Combine Ether Extracts E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Decolorize with Activated Carbon H->I J Filter I->J K Evaporate Solvent J->K L Triturate with Benzene K->L M Filter Crystals L->M N Wash with Hexane M->N O Dry Under Vacuum N->O P Pure this compound O->P

Caption: Workflow for the extraction and purification of this compound.

TroubleshootingTree Start Low Yield Observed Q1 Was the aqueous layer saturated with NaCl? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Did an emulsion form during extraction? A1_Yes->Q2 S1 Saturate with NaCl and re-extract. A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S2 Break emulsion with brine; use gentle swirling in future. A2_Yes->S2 Q3 Was the product oily after solvent removal? A2_No->Q3 S2->Q3 A3_Yes Yes Q3->A3_Yes S3 Purify by recrystallization (e.g., trituration with benzene). A3_Yes->S3

References

challenges in the scale-up of cyclopropane-1,1-dicarboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of cyclopropane-1,1-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound at a laboratory and pilot scale?

A1: The most prevalent method involves the reaction of a malonic ester (such as diethyl malonate) with a 1,2-dihaloethane (commonly 1,2-dibromoethane (B42909) or 1,2-dichloroethane) in the presence of a base. Variations of this method include the use of different bases like sodium hydroxide (B78521) with a phase-transfer catalyst, or potassium carbonate.[1][2][3] Another approach is the hydrolysis of the corresponding diester.[1]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the specific synthetic route and reaction conditions. Phase-transfer catalyzed methods using diethyl malonate and 1,2-dibromoethane have reported yields in the range of 66-73%.[1] Processes utilizing alcoholates as condensation agents with 1,2-dichloro compounds claim to achieve yields of almost 90%.[2] Saponification of the corresponding diester can yield purities above 99% with yields between 80% and 95%.[4]

Q3: What are the major impurities I should be aware of during the synthesis?

A3: Common impurities include unreacted starting materials, particularly diethyl malonate, which can be challenging to separate from the product.[1] Side reactions can lead to the formation of by-products such as vinyl chloride through intramolecular elimination, especially when using strong bases like alcoholates.[2] Additionally, inorganic salts are a major by-product of many synthesis and saponification routes.[4]

Q4: What are the recommended purification methods for this compound?

A4: Purification is typically achieved through a combination of techniques. After acidification of the reaction mixture, the product is often extracted into an organic solvent like ether.[1] Due to the product's good water solubility, multiple extractions are often necessary.[4] The crude product obtained after solvent evaporation can be further purified by crystallization from a suitable solvent system, such as benzene (B151609).[1] Azeotropic distillation can also be employed to remove water.[4]

Q5: What are the key safety precautions to take when handling this compound and the reagents for its synthesis?

A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, face shield, gloves, and a suitable respirator, must be worn.[5] The synthesis should be carried out in a well-ventilated area.[6] Reagents such as 1,2-dibromoethane and concentrated acids and bases are also hazardous and require careful handling.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature (monitor for side reactions).- Ensure efficient stirring, especially in heterogeneous mixtures.- Use a phase-transfer catalyst to improve reaction rate.[1]
- Side reactions (e.g., elimination).- If using an alcoholate, add it gradually to the reaction mixture.[2]- Avoid excess base.[2]
- Inefficient extraction.- The product is water-soluble; perform multiple extractions with an appropriate solvent (e.g., ether).[1][4]- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.[1]
Product Contaminated with Starting Material (e.g., Diethyl Malonate) - Incomplete reaction.- See "Low Yield" solutions.- Optimize the stoichiometry of reactants.
- Difficult purification.- Separation by distillation can be challenging.[1]- Recrystallization from a suitable solvent may be necessary. Washing the crystals with a solvent in which the impurity is more soluble can also be effective.
Formation of a Tar-like or Polymeric By-product - High reaction temperature.- Carefully control the reaction temperature.
- Presence of impurities that initiate polymerization.- Use high-purity starting materials.
Difficulty Isolating the Product from the Aqueous Phase - High water solubility of the diacid.- Perform multiple extractions with a suitable organic solvent.[4]- Consider azeotropic distillation to remove water with an organic solvent like toluene (B28343) or cyclohexane.[4]
Large Volume of Salt Waste - Use of stoichiometric amounts of base (e.g., NaOH) followed by acid neutralization.- Consider a process using catalytic amounts of base or a recyclable base.- Explore alternative synthesis routes that minimize salt formation, such as those using an acidic ion exchanger for saponification.[4]

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis

This protocol is based on the procedure described in Organic Syntheses.[1]

Materials:

  • Diethyl malonate

  • 1,2-dibromoethane

  • 50% aqueous sodium hydroxide

  • Triethylbenzylammonium chloride (phase-transfer catalyst)

  • Concentrated hydrochloric acid

  • Ether

  • Benzene

  • Magnesium sulfate (B86663) (anhydrous)

  • Activated carbon

  • Sodium chloride

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • At 25°C, add triethylbenzylammonium chloride to the stirred solution.

  • To the vigorously stirred suspension, add a mixture of diethyl malonate and 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents of the flask to a larger Erlenmeyer flask, rinsing with water.

  • Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the aqueous layer to a separatory funnel and extract three times with ether.

  • Saturate the aqueous layer with sodium chloride and extract again three times with ether.

  • Combine the ether extracts, wash with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to obtain a semisolid residue.

  • Triturate the residue with benzene and filter the mixture to obtain the product as white crystals.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and its Esters

Method Reactants Base/Catalyst Yield Key Challenges Reference
Phase-Transfer CatalysisDiethyl malonate, 1,2-dibromoethaneNaOH, Triethylbenzylammonium chloride66-73%Large amount of salt waste, unreacted starting material.[1][4]
Alcoholate CondensationMalonic acid derivative, 1,2-dichloro compoundAlcoholate~90%Potential for intramolecular elimination side reactions.[2]
Potassium CarbonateDimethyl malonate, 1,2-dibromoethaneK₂CO₃73%Poor space-time yield for industrial scale.[3]
Saponification of DiesterDimethyl cyclopropane-1,1-dicarboxylateAcidic ion exchanger80-95%Thermally labile product, requires vacuum distillation.[4]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Diethyl Malonate + 1,2-Dibromoethane reaction_mixture Vigorous Stirring (2 hours) reactants->reaction_mixture base_catalyst 50% NaOH + Phase-Transfer Catalyst base_catalyst->reaction_mixture acidification Acidification with HCl (15-25°C) reaction_mixture->acidification extraction Ether Extraction (3x) acidification->extraction brine_wash Brine Wash extraction->brine_wash drying Drying (MgSO4) brine_wash->drying decolorization Decolorization (Activated Carbon) drying->decolorization evaporation Solvent Evaporation decolorization->evaporation crystallization Crystallization from Benzene evaporation->crystallization product Final Product: Cyclopropane-1,1- dicarboxylic Acid crystallization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes side_reactions Side Reactions? low_yield->side_reactions Yes extraction_issue Extraction Issue? low_yield->extraction_issue Yes increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes improve_stirring Improve Stirring incomplete_reaction->improve_stirring Yes gradual_addition Gradual Base Addition side_reactions->gradual_addition Yes multiple_extractions Perform Multiple Extractions extraction_issue->multiple_extractions Yes saturate_brine Saturate with NaCl extraction_issue->saturate_brine Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Cyclopropane-1,1-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized cyclopropane-1,1-dicarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Formation of byproducts.[1]- Increase reaction time or temperature cautiously, monitoring for decomposition. The reaction is typically vigorous.[2] - Ensure vigorous mechanical stirring, especially in heterogeneous mixtures.[2] - Slowly add the condensation agent (e.g., sodium methylate solution) to the reaction mixture to minimize side reactions.[1]
Product Contaminated with Unreacted Diethyl Malonate - Insufficient hydrolysis of the intermediate diester. - Difficult separation by distillation due to close boiling points.[1][2]- Ensure complete saponification of the diester by using a sufficient amount of base and allowing for adequate reaction time. - Avoid distillation for separating the diester from diethyl malonate; instead, convert the crude product to the diacid, which is more easily purified by crystallization.[2]
Presence of Tetraethyl butane-1,1,4,4-tetracarboxylate byproduct - Intermolecular reaction competing with the desired intramolecular cyclization.[1]- This byproduct is more significant when using 1,2-dichloroethane (B1671644) compared to 1,2-dibromoethane (B42909).[1] Consider using 1,2-dibromoethane. - Gradual addition of the base can help favor the intramolecular reaction pathway.[1]
Final Product is a Semi-solid or Oily Residue - Presence of impurities, including unreacted starting materials or byproducts. - Residual solvent.- Triturate the residue with a suitable solvent like benzene (B151609) to induce crystallization of the desired product.[2] - Perform recrystallization from an appropriate solvent system (e.g., hexane (B92381) and benzene).[2] - Ensure complete removal of extraction solvents using a rotary evaporator.
Difficulty in Isolating the Product from the Aqueous Layer - High water solubility of this compound.[3]- Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the diacid.[2] - Perform multiple extractions with a suitable organic solvent like ether.[2][3]
Crystallized Product is Contaminated - Co-precipitation of impurities.- Wash the filtered crystals with ice-cold water to remove water-soluble impurities.[2] - Recrystallize the crude product from a minimal amount of hot solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.[2] This approach allows for a one-pot conversion to the diacid, which can then be isolated by crystallization.[2]

Q2: What are the typical impurities I might encounter and how can I identify them?

A2: Common impurities include unreacted diethyl malonate and tetraethyl butane-1,1,4,4-tetracarboxylate.[1][2] These can be identified using techniques like NMR spectroscopy and chromatography (TLC, GC, or HPLC) by comparing with authentic standards. The presence of unreacted starting material is a known issue, especially in commercial lots of the diethyl ester.[2]

Q3: What is a suitable solvent system for recrystallization to improve purity?

A3: A mixture of hexane and benzene has been successfully used for the recrystallization of related compounds derived from the diacid, suggesting it could be effective for the diacid itself after initial purification.[2] For the diacid, crystallization is often achieved by trituration with benzene followed by filtration.[2] Another approach involves azeotropic distillation with solvents like toluene (B28343) or cyclohexane (B81311) to remove water, followed by crystallization from the organic solvent.[3]

Q4: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

A4: Yes, 1,2-dichloroethane can be used and is often a cheaper alternative. However, its use may lead to a higher yield of the tetraethyl butane-1,1,4,4-tetracarboxylate byproduct.[1] Process optimization, such as the gradual addition of the base, can help improve the yield of the desired cyclopropane (B1198618) derivative.[1]

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point for this compound is in the range of 134-140 °C.[2][4][5]

Source Reported Melting Point (°C)
Organic Syntheses[2]137-140
Sigma-Aldrich134-136 (lit.)
Chem-Impex[4]129-140
Chemsrc[5]134-136 (lit.)

Experimental Protocols

Key Experiment: One-Pot Synthesis and Purification of this compound

This protocol is adapted from a procedure in Organic Syntheses.[2]

Materials:

  • Diethyl malonate

  • 1,2-dibromoethane

  • 50% aqueous sodium hydroxide (B78521)

  • Triethylbenzylammonium chloride (phase-transfer catalyst)

  • Concentrated hydrochloric acid

  • Ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Activated carbon

  • Benzene

Procedure:

  • Reaction Setup: In a 2-L, three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

  • Catalyst Addition: At 25°C, add 114.0 g of triethylbenzylammonium chloride to the stirred sodium hydroxide solution.

  • Reactant Addition: To the vigorously stirred suspension, add a mixture of 80.0 g of diethyl malonate and 141.0 g of 1,2-dibromoethane all at once.

  • Reaction: Stir the mixture vigorously for 2 hours.

  • Work-up - Quenching and Acidification: Transfer the flask contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water. Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extraction: Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

  • Drying and Decolorizing: Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Isolation of Crude Product: Remove the ether by rotary evaporation to obtain a semisolid residue.

  • Purification by Trituration/Crystallization: Triturate the residue with 100 mL of benzene. Filter the resulting mixture to collect the white crystals of this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start: Diethyl Malonate + 1,2-Dibromoethane reagents Add to vigorously stirred 50% NaOH solution with phase-transfer catalyst start->reagents stir Stir vigorously for 2 hours reagents->stir quench Transfer to flask, rinse with water, cool stir->quench acidify Acidify with conc. HCl (15-25°C) quench->acidify extract Extract with Ether (multiple times) acidify->extract dry Combine organic layers, wash with brine, dry (MgSO4) extract->dry evaporate Rotary Evaporation dry->evaporate triturate Triturate residue with Benzene evaporate->triturate filter Filter triturate->filter product Pure Cyclopropane-1,1- dicarboxylic Acid Crystals filter->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Low Purity Product unreacted_sm Unreacted Diethyl Malonate? start->unreacted_sm byproduct Byproduct Formation? (e.g., Tetra-ester) start->byproduct unreacted_sm->byproduct No recrystallize Recrystallization/ Trituration unreacted_sm->recrystallize Yes byproduct->recrystallize Yes wash Wash with Cold Solvent recrystallize->wash chromatography Column Chromatography (if necessary) wash->chromatography

Caption: Logical workflow for troubleshooting low purity of synthesized this compound.

References

effect of base concentration on cyclopropanation of diethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides for researchers, scientists, and drug development professionals on the critical role of base concentration in the cyclopropanation of diethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the cyclopropanation of diethyl malonate?

A1: The base is essential for the reaction to proceed. Its primary role is to deprotonate the α-carbon of diethyl malonate.[1] The methylene (B1212753) group (-CH₂-) flanked by two carbonyl groups is unusually acidic (pKa ≈ 13), allowing a sufficiently strong base to remove a proton and form a resonance-stabilized enolate. This enolate is a potent nucleophile that subsequently attacks the alkylating agent (e.g., 1,2-dibromoethane) in a two-step sequence to form the cyclopropane (B1198618) ring.[1]

Q2: How many equivalents of base are required for the reaction?

A2: Stoichiometrically, two equivalents of base are required per equivalent of diethyl malonate. The reaction mechanism involves two separate deprotonation steps:

  • The first equivalent of base generates the initial enolate for the first nucleophilic substitution (alkylation).[1]

  • After the first alkylation, the intermediate product still possesses one acidic α-hydrogen, which must be removed by a second equivalent of base to facilitate the final intramolecular ring-closing reaction.[1]

Using approximately 2.0 equivalents of base is a common practice in experimental protocols.[2]

Q3: What are the consequences of using too little base (<2.0 equivalents)?

A3: Using an insufficient amount of base will lead to an incomplete reaction and low yields of the desired cyclopropane product. If less than two equivalents are used, the second deprotonation step required for the intramolecular cyclization will be inefficient. This can result in a reaction mixture containing unreacted starting material and the mono-alkylated intermediate, complicating purification.

Q4: What are the potential side reactions if the base concentration is too high?

A4: While ensuring complete deprotonation is crucial, an excessive concentration of a strong base can promote undesirable side reactions. These may include:

  • Claisen Condensation: Like many esters, diethyl malonate can undergo self-condensation in the presence of a strong base.

  • Ester Hydrolysis: If using a nucleophilic base like sodium hydroxide (B78521), particularly in the presence of water, hydrolysis of the ethyl ester groups can occur, forming sodium malonate and ethanol (B145695).

  • Reactions with Solvent: Strong bases can potentially react with the solvent or other components in the reaction mixture, leading to impurities.

Q5: Which bases are typically used for this reaction?

A5: The most common and effective base for this reaction is sodium ethoxide (NaOEt) in absolute ethanol.[3] This choice is advantageous because ethoxide is the same alkoxy group present in the diethyl malonate ester, which prevents transesterification—a side reaction where the ester groups are exchanged. Other strong bases, such as sodium hydroxide with a phase-transfer catalyst, can also be employed under specific conditions.[3]

Troubleshooting Guide: Low Product Yield

Low conversion or yield is a common issue in cyclopropanation reactions. The following guide provides a systematic approach to troubleshooting problems related to the base.

TroubleshootingWorkflow start Low or No Yield decision1 Check Base Stoichiometry (Used ~2.0 eq?) start->decision1 decision2 Assess Base Quality (Anhydrous? Fresh?) decision1->decision2 Yes cause1 Possible Cause: Incomplete Deprotonation decision1->cause1 No (<2.0 eq) decision3 Analyze Byproducts (Side Reactions Evident?) decision2->decision3 Yes cause2 Possible Cause: Inactive Base decision2->cause2 No cause3 Possible Cause: Competing Reactions decision3->cause3 Yes end_node Improved Yield decision3->end_node No solution1 Solution: Use 2.0-2.2 eq. of base. Ensure accurate measurement. cause1->solution1 solution2 Solution: Use freshly prepared NaOEt. Ensure absolute (anhydrous) ethanol. cause2->solution2 solution3 Solution: Avoid excess base. Control temperature. Consider slow addition of alkylating agent. cause3->solution3 solution1->end_node solution2->end_node solution3->end_node

Troubleshooting workflow for low-yield cyclopropanation.

Quantitative Data Summary

While precise yields are highly dependent on the specific substrate, alkylating agent, and reaction conditions, the following table summarizes the general effect of base concentration on the reaction outcome.

Base Equivalents (relative to Diethyl Malonate)Expected OutcomePrimary Species in MixturePotential Issues
< 2.0 Incomplete Reaction / Low YieldStarting Material, Mono-alkylated Intermediate, ProductDifficult purification, wasted reagents.
~ 2.0 Optimal for CyclopropanationDesired Cyclopropane ProductReaction is sensitive to moisture and reagent purity.
> 2.2 Potential for Decreased YieldProduct, Side ProductsIncreased risk of Claisen condensation or ester hydrolysis.

Experimental Protocol: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

This protocol describes a typical procedure for the cyclopropanation of diethyl malonate using 1,2-dibromoethane (B42909) and sodium ethoxide.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding 2.0 equivalents of clean sodium metal to an appropriate volume of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[2] Allow all the sodium to react completely.

  • Addition of Diethyl Malonate: Once the sodium ethoxide solution has cooled, add 1.0 equivalent of diethyl malonate dropwise with stirring.[3]

  • Addition of Alkylating Agent: Following the addition of diethyl malonate, add 1.0 equivalent of 1,2-dibromoethane dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-8 hours.[2][3] The reaction's progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by distillation under reduced pressure.[2] Add cold water to the residue to dissolve the sodium bromide byproduct.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.[2]

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield the pure diethyl cyclopropane-1,1-dicarboxylate.[2][3]

Reaction Mechanism Workflow

The following diagram illustrates the step-by-step mechanism for the base-catalyzed cyclopropanation of diethyl malonate.

ReactionMechanism cluster_step1 Step 1: First Deprotonation cluster_step2 Step 2: First SN2 Alkylation cluster_step3 Step 3: Second Deprotonation cluster_step4 Step 4: Intramolecular SN2 Cyclization Malonate Diethyl Malonate Base1 + EtO⁻ Enolate1 Enolate (Nucleophile) Malonate->Enolate1 (Base) Dibromo + Br-CH₂-CH₂-Br Intermediate Mono-alkylated Intermediate Enolate1->Intermediate SN2 Attack Base2 + EtO⁻ Enolate2 Intramolecular Enolate Intermediate->Enolate2 (Base) Product Diethyl Cyclopropane- 1,1-dicarboxylate Enolate2->Product Ring Closure

Mechanism for diethyl malonate cyclopropanation.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropane-1,1-dicarboxylic acid is a key building block in the synthesis of complex organic molecules and pharmacologically active compounds. Its rigid cyclopropane (B1198618) core imparts unique conformational constraints, making it a valuable moiety in drug design. Accurate and comprehensive characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a comparative overview of the principal analytical methods for the characterization of this compound, complete with experimental data and detailed protocols.

Spectroscopic and Chromatographic Techniques: A Comparative Overview

A variety of analytical techniques can be employed to characterize this compound. The choice of method depends on the specific information required, such as structural elucidation, purity assessment, or quantification. The following table summarizes the key analytical techniques and their applications.

Analytical TechniqueInformation ProvidedKey Performance Metrics
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity and stereochemistry.Chemical Shift (δ), Coupling Constants (J), Signal Multiplicity
Mass Spectrometry (MS) Molecular weight determination and structural information through fragmentation analysis.Mass-to-charge ratio (m/z), Fragmentation Pattern, Mass Accuracy
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation from impurities.Retention Time (Rt), Peak Purity, Limit of Detection (LOD), Limit of Quantification (LOQ)
X-ray Crystallography Definitive three-dimensional molecular structure in the solid state.Unit Cell Dimensions, Bond Lengths, Bond Angles, Torsion Angles
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Wavenumber (cm⁻¹) of characteristic absorptions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of this compound. While specific spectral data for the free diacid can be scarce in publicly available literature, data from its derivatives and general principles of cyclopropane NMR provide a strong basis for characterization.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of related cyclopropane structures, the following spectral characteristics are expected for this compound.

NucleusPredicted Chemical Shift (δ)Predicted MultiplicityPredicted Coupling Constant (J)Assignment
¹H~1.5 - 2.0 ppmSingletN/ACH₂ (cyclopropane ring)
¹HBroad singletSingletN/ACOOH
¹³C~20 - 30 ppm-N/AC(CH₂)₂
¹³C~30 - 40 ppm-N/AC (COOH)₂
¹³C~170 - 180 ppm-N/AC OOH

Note: The chemical shifts of the carboxylic acid protons are highly dependent on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or Methanol-d₄). The choice of solvent is critical for resolving the carboxylic acid proton signals.

2. ¹H NMR Acquisition:

  • Use a standard 400 MHz or higher field NMR spectrometer.

  • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

4. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq processing Fourier Transform, Phasing, Baseline Correction H1_acq->processing C13_acq->processing referencing Referencing processing->referencing interpretation Interpretation of Chemical Shifts & Couplings referencing->interpretation

NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

Expected Fragmentation Pattern

In mass spectrometry, this compound is expected to exhibit characteristic fragmentation pathways, including the loss of water and carboxyl groups. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for its analysis in positive ion mode.[1]

Ionm/z (Expected)Description
[M+H]⁺131.03Protonated molecular ion
[M+H-H₂O]⁺113.02Loss of a water molecule from the protonated molecule
[M+H-HCOOH]⁺85.03Loss of a formic acid molecule
[M+H-2COOH]⁺41.04Loss of both carboxylic acid groups
Experimental Protocol: LC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of 1-aminocyclopropane-1-carboxylic acid and this compound.[1]

1. Chromatographic Separation:

  • Column: A reversed-phase C18 column is suitable.

  • Mobile Phase: An ion-pairing reagent such as nonafluoropentanoic acid in a water/acetonitrile gradient can be effective for separation.[1]

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

2. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Use Selective Reaction Monitoring (SRM) for targeted analysis.

    • Parent Ion: Select the protonated molecule [M+H]⁺ at m/z 131.

    • Product Ion: Monitor for the fragment ion corresponding to the loss of water, [M+H-H₂O]⁺, at m/z 113.[1]

MS_Fragmentation M [M+H]⁺ m/z = 131 M_H2O [M+H-H₂O]⁺ m/z = 113 M->M_H2O - H₂O M_HCOOH [M+H-HCOOH]⁺ m/z = 85 M->M_HCOOH - HCOOH M_2COOH [M+H-2COOH]⁺ m/z = 41 M_HCOOH->M_2COOH - CO₂

Proposed MS Fragmentation Pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and quantifying this compound in various matrices. Due to its polar nature, reversed-phase chromatography with an acidic mobile phase is a common approach.

Comparative HPLC Methods
MethodStationary PhaseMobile PhaseDetectionKey Advantages
Ion-Pair Reversed-Phase C18Water/Acetonitrile with Nonafluoropentanoic acid[1]MSExcellent for simultaneous analysis with other polar compounds.[1]
Reversed-Phase C18 or similarWater/Acetonitrile with Phosphoric or Formic AcidUV (210 nm)Simple, robust, and widely available for routine purity analysis.
Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). A typical starting condition could be 95:5 (v/v) aqueous:organic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow start Sample Preparation (Dissolve & Filter) inject Injection into HPLC System start->inject separate Separation on Reversed-Phase Column inject->separate detect UV Detection (210 nm) separate->detect quantify Data Analysis (Peak Integration & Quantification) detect->quantify end Purity Assessment quantify->end

A Typical HPLC Workflow.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for this compound in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and reveals a triclinic crystal system with the space group Pī. The molecules are arranged in strings along the y-axis, held together by intermolecular hydrogen bonds. Notably, there is also a strong intramolecular hydrogen bond between the two carboxylic acid groups.

Key Crystallographic Data
ParameterValue
Crystal SystemTriclinic
Space Group
a12.045 Å
b13.822 Å
c5.286 Å
α137.53°
β92.22°
γ89.88°
Intramolecular O-O distance2.563 Å
Intermolecular O-O distance2.641 Å
Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • High-quality single crystals are essential. Recrystallization from a suitable solvent system is the primary method. A mixture of chloroform (B151607) and hexanes has been used for derivatives. For the diacid itself, slow evaporation from an aqueous solution or a mixture of a polar solvent (like ether) and a non-polar solvent (like hexane) could be attempted.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are refined using least-squares methods to obtain the final structural model.

XRay_Logic cluster_exp Experimental cluster_analysis Data Analysis cluster_result Result crystal Single Crystal Growth diffraction X-ray Diffraction crystal->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement structure 3D Molecular Structure (Bond Lengths, Angles) refinement->structure

Logical Flow of X-ray Crystallography.

This guide provides a foundational understanding of the key analytical methods for the characterization of this compound. For more in-depth information and specific applications, consulting the primary scientific literature is recommended.

References

Comparative Guide to the HPLC-MS/MS Analysis of Cyclopropane-1,1-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the analysis of cyclopropane-1,1-dicarboxylic acid (CDA). It is intended for researchers, scientists, and drug development professionals who require sensitive and specific quantification of this molecule. The guide also briefly discusses alternative analytical approaches and provides detailed experimental protocols and workflow visualizations.

HPLC-MS/MS Methodologies: A Quantitative Comparison

HPLC-MS/MS has emerged as the preferred method for the quantification of this compound in complex matrices due to its high selectivity and sensitivity.[1][2] Several methods have been developed, often for the simultaneous analysis of CDA and its structural analogue, 1-aminocyclopropane-1-carboxylic acid (ACC).[2][3] Below is a summary of the performance of two prominent HPLC-MS/MS methods reported in the literature.

ParameterMethod 1 (Phytochem Anal, 2003)Method 2 (J Chromatogr A, 2000)
Analyte(s) This compound (CDA) and 1-aminocyclopropane-1-carboxylic acid (ACC)This compound (CDA) and 1-aminocyclopropane-1-carboxylic acid (ACC)
Matrix Tomato nodal shoot segmentsApple tissue
Instrumentation HPLC-ESI-MS/MSLC-Ion Spray-MS/MS
Ionization Mode Electrospray Ionization (ESI)Ion Spray (a form of ESI) - Positive Ion Mode
Limit of Detection (LOD) 4 pmol150 pmol
Linearity Range Not explicitly stated1-5 mg/L
Key Chromatographic Feature Not explicitly statedIon-pair reversed-phase chromatography with nonafluoropentanoic acid

Comparison with Alternative Analytical Methods

While HPLC-MS/MS is a powerful technique, other methods can be considered for the analysis of dicarboxylic acids, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesSuitability for CDA
HPLC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.High selectivity and sensitivity, suitable for complex matrices, allows for simultaneous quantification of multiple analytes.High initial instrument cost, requires expertise for method development and maintenance.Excellent: Proven to be a robust and sensitive method for CDA quantification in biological matrices.[2][3][4]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Detection by various detectors (e.g., FID, MS).High resolution for volatile and semi-volatile compounds.Requires derivatization for non-volatile and polar compounds like dicarboxylic acids, which can be time-consuming and introduce variability. High temperatures can lead to degradation of some analytes.Moderate: Feasible with derivatization (e.g., silylation) to increase volatility. However, the derivatization step adds complexity compared to direct HPLC-MS/MS analysis.
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility.High separation efficiency, low sample and reagent consumption.Can have lower sensitivity compared to MS-based methods, and can be sensitive to matrix effects.Possible: CE has been used for the analysis of other dicarboxylic acids. Method development would be required to optimize the separation and detection of CDA.

Experimental Protocols

Representative HPLC-MS/MS Protocol for this compound

This protocol is a synthesized representation based on published methods.[1][2]

1. Sample Preparation (from Plant Tissue)

  • Homogenize the plant tissue in a suitable buffer.

  • Centrifuge the homogenate to pellet solid debris.

  • Collect the supernatant for analysis.

  • Further solid-phase extraction (SPE) cleanup may be necessary for complex matrices to remove interferences.

2. HPLC Conditions

  • HPLC System: Agilent 1290 system or equivalent.[1]

  • Column: Waters Poroshell 120 SB-C18 (2.7 µm, 2.1 mm × 150 mm) or similar reversed-phase column.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A suitable gradient to separate CDA from matrix components. For example, starting with a low percentage of Mobile Phase B and gradually increasing.

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 2-20 µL.[1][2]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Applied Biosystems 6500 Triple Quadrupole or equivalent.[1]

  • Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode. Positive ion mode has been reported.[2]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺): m/z 131.

  • Product Ion: A characteristic fragment ion, for example, the [M+H-H₂O]⁺ ion.[2]

  • Collision Energy: Optimized for the specific transition.

  • Other Parameters: Optimize ion source gas flows, temperature, and voltages for maximum signal intensity.

4. Quantification

  • Prepare a calibration curve using standards of known this compound concentrations in a matrix-matched solvent.

  • Quantify the analyte in samples by comparing its peak area to the calibration curve.

Visualizations

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization of Biological Matrix Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE HPLC HPLC Separation (Reversed-Phase) SPE->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Collision Cell - CID) MS1->MS2 MS3 Quadrupole 3 (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector Quantification Quantification (Calibration Curve) Detector->Quantification Analytical_Approaches cluster_primary Primary Method cluster_alternatives Alternative Methods HPLC_MS HPLC-MS/MS GC Gas Chromatography (GC) HPLC_MS->GC Alternative CE Capillary Electrophoresis (CE) HPLC_MS->CE Alternative Derivatization Derivatization Required GC->Derivatization

References

Quantitative Analysis of Cyclopropane-1,1-dicarboxylic Acid: A Comparative Guide to qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of cyclopropane-1,1-dicarboxylic acid, this guide provides a comprehensive comparison of two powerful analytical techniques: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols for both methodologies, presents a comparative analysis of their performance characteristics, and includes a workflow diagram to illustrate the analytical process.

Method Comparison

The choice between qNMR and HPLC for the assay of this compound depends on several factors, including the required analytical performance, sample throughput, and available instrumentation. While HPLC is a well-established and sensitive technique, qNMR offers the advantage of being a primary ratio method, often requiring no specific reference standard of the analyte itself.

Quantitative Data Summary

The following table summarizes the key performance metrics for the quantification of this compound by a proposed qNMR method and a literature-based HPLC-MS/MS method.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-MS/MS)
Principle Absolute quantification based on the direct proportionality between the integral of a specific NMR signal and the number of protons.[1]Separation based on partitioning between a stationary and mobile phase, followed by mass spectrometric detection.[2]
Reference Standard Requires a certified internal standard (e.g., maleic acid), but not necessarily of the analyte.[3]Typically requires a certified reference standard of this compound for calibration.
Accuracy High, as it is a primary ratio method.[4]High, dependent on the purity of the reference standard.
Precision (RSD) < 1%< 2%
**Linearity (R²) **> 0.999> 0.99
Limit of Detection (LOD) ~10 µM[5]4 pmol (on-column)[2]
Limit of Quantification (LOQ) Dependent on desired accuracy and experiment time.[5]Typically 3-5 times the LOD.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[1]Can involve more complex extraction and derivatization steps.
Analysis Time Short (minutes per sample).[1][3]Longer, including column equilibration and gradient elution.
Strengths Non-destructive, provides structural information, universal detector response for protons.[1]High sensitivity and selectivity, well-established technique.
Limitations Lower sensitivity compared to MS detection, potential for signal overlap.[6]Requires analyte-specific reference standards, potential for matrix effects.

Experimental Protocols

Detailed methodologies for both the proposed qNMR assay and a typical HPLC method are provided below.

Quantitative ¹H-NMR (qNMR) Protocol (Proposed)

This protocol is based on established principles for quantitative NMR analysis of organic acids.

1. Sample and Standard Preparation:

  • Analyte Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard Stock Solution: Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, NIST SRM 350b Benzoic Acid) and dissolve it in a known volume (e.g., 1.0 mL) of the same deuterated solvent. The internal standard should have signals that do not overlap with the analyte signals.[7]

  • qNMR Sample Preparation: Accurately transfer known volumes of the analyte and internal standard stock solutions into an NMR tube. For example, mix 200 µL of the analyte solution with 200 µL of the internal standard solution.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Pulse Sequence: A standard 1D proton pulse sequence with a 90° pulse angle should be used.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard protons) is crucial for accurate quantification. A typical starting point is 30-60 seconds.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[7]

  • Other Parameters: Standard acquisition parameters for spectral width, acquisition time, and temperature (e.g., 298 K) should be used.

3. Data Processing and Quantification:

  • Fourier Transform and Phasing: Apply an exponential window function with a line broadening factor of 0.1 - 0.3 Hz before Fourier transformation.[7] Manually phase the spectrum carefully.

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved, non-exchangeable proton signals of both the analyte and the internal standard. For this compound, the singlet from the two equivalent methylene (B1212753) protons of the cyclopropane (B1198618) ring is the ideal signal for quantification.

  • Calculation: The concentration of the analyte is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (C_IS)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • analyte = this compound

    • IS = Internal Standard

HPLC-MS/MS Protocol (Based on Literature)

This protocol is adapted from a published method for the analysis of this compound.[2]

1. Sample Preparation:

  • Plant or biological samples are homogenized.

  • A suitable extraction procedure (e.g., solid-phase extraction) may be required to remove interfering matrix components.

  • The final extract is dissolved in the initial mobile phase.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid modifier like formic acid for better peak shape and MS ionization, is common.

  • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducible retention times.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for dicarboxylic acids.

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

4. Calibration and Quantification:

  • A calibration curve is constructed by injecting a series of standard solutions of this compound of known concentrations.

  • The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Experimental Workflow

The following diagram illustrates the logical workflow for comparing the qNMR and HPLC methods for the assay of this compound.

Assay_Comparison_Workflow start Start: this compound Sample qnmr_prep qNMR Sample Preparation: - Weigh sample and internal standard - Dissolve in deuterated solvent start->qnmr_prep qNMR Path hplc_prep HPLC Sample Preparation: - Extraction (if necessary) - Dissolve in mobile phase start->hplc_prep HPLC Path qnmr_analysis qNMR Analysis: - Acquire 1H NMR spectrum - Process data (phasing, baseline correction) qnmr_prep->qnmr_analysis hplc_analysis HPLC-MS/MS Analysis: - Inject sample - Chromatographic separation - Mass spectrometric detection hplc_prep->hplc_analysis qnmr_quant Quantification: - Integrate characteristic signals - Calculate concentration relative to internal standard qnmr_analysis->qnmr_quant hplc_quant Quantification: - Integrate peak area - Determine concentration from calibration curve hplc_analysis->hplc_quant comparison Method Comparison: - Accuracy, Precision - Linearity, LOD/LOQ - Throughput, Cost qnmr_quant->comparison hplc_quant->comparison end End: Select Optimal Method comparison->end

Caption: Workflow for comparing qNMR and HPLC methods.

This guide provides a framework for selecting the most appropriate analytical method for the quantification of this compound based on specific research or development needs. Both qNMR and HPLC offer robust and reliable results, with the choice ultimately depending on the desired balance between sensitivity, speed, and the nature of the analytical challenge.

References

comparing cyclopropane-1,1-dicarboxylic acid and cyclobutane-1,1-dicarboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of Cyclopropane-1,1-dicarboxylic Acid and Cyclobutane-1,1-dicarboxylic Acid for Researchers

Introduction

This compound and cyclobutane-1,1-dicarboxylic acid are geminal dicarboxylic acids incorporated into small, strained carbocyclic rings. Their chemistry is largely dictated by the inherent ring strain of the cyclopropane (B1198618) and cyclobutane (B1203170) moieties. The cyclopropane ring, with internal bond angles of approximately 60°, possesses significantly higher ring strain than the cyclobutane ring, which has bond angles closer to 90°. This fundamental difference in strain energy leads to distinct reactivity profiles, particularly in thermal decomposition and ring-opening reactions, making them valuable but disparate building blocks in organic synthesis and drug development.[1][2][3] This guide provides a comparative analysis of their reactivity, supported by experimental data and protocols.

Comparative Synthesis Overview

Both dicarboxylic acids are commonly synthesized from a dialkyl malonate. The key difference lies in the alkylating agent used to form the respective ring systems.

  • This compound: Typically prepared via the reaction of a dialkyl malonate with a 1,2-dihaloethane (e.g., 1,2-dibromoethane). A one-pot reaction using phase-transfer catalysis can directly yield the diacid by simultaneous saponification of the intermediate diester.[4][5]

  • Cyclobutane-1,1-dicarboxylic Acid: Prepared by condensing a dialkyl malonate with a 1,3-dihalopropane (e.g., 1,3-dibromopropane), followed by hydrolysis of the resulting diethyl 1,1-cyclobutanedicarboxylate.[6][7]

The synthesis of the cyclopropane derivative can be complicated by the recovery of unreacted diethyl malonate, though phase-transfer catalysis methods have improved efficiency.[4]

Reactivity Comparison

The primary differences in reactivity emerge from the variance in ring strain. Cyclopropane, being more strained, is more susceptible to reactions that relieve this strain, namely ring-opening.[1]

Thermal Decarboxylation

The thermal decomposition of these two compounds represents their most significant divergence in reactivity.

  • Cyclobutane-1,1-dicarboxylic Acid: Undergoes a clean, first-order thermal decarboxylation to yield cyclobutanecarboxylic acid and carbon dioxide when heated.[8][9][10] This reaction is a standard method for preparing the corresponding monocarboxylic acid.[6]

  • This compound: In contrast, thermal decomposition does not lead to efficient decarboxylation. Instead, the primary reaction is an isomerization to form 2-carboxybutyrolactone.[10] This rearrangement is proposed to occur via a ring-opening mechanism. Attempted thermal decarboxylation to cyclopropanecarboxylic acid is often plagued by low yields and competing side reactions due to the high ring strain.[11]

Caption: Competing thermal decomposition pathways for this compound.

G cluster_0 Cyclobutane-1,1-dicarboxylic Acid cluster_1 Thermal Decomposition Pathway cluster_2 Products A Cyclobutane-1,1- dicarboxylic Acid B Decarboxylation A->B Heat (160-170°C) C Cyclobutanecarboxylic Acid + CO2 B->C

Caption: Predominant thermal decarboxylation pathway for cyclobutane-1,1-dicarboxylic acid.

Ring-Opening Reactions

The high strain energy of the cyclopropane ring makes its derivatives significantly more prone to ring-opening reactions compared to their cyclobutane counterparts.

  • This compound Derivatives: The electron-withdrawing carboxylate groups polarize the cyclopropane ring, making it susceptible to nucleophilic or electrophilic attack that results in ring cleavage. These "donor-acceptor" cyclopropanes readily undergo ring-opening with a variety of reagents, including halochalcogenation reactions.[12][13] For example, reaction with chalcogenyl halides in the presence of a Lewis acid leads to 1,3-functionalized ring-opened products.[12]

  • Cyclobutane-1,1-dicarboxylic Acid Derivatives: While donor-acceptor cyclobutanes can undergo ring-opening and cycloaddition reactions, they are generally less reactive than their cyclopropane analogs.[14] Ring-opening of the cyclobutane ring typically requires more forcing conditions or specific activation, such as in photochemical or transition-metal-catalyzed reactions.[15]

Quantitative Data Summary

PropertyThis compoundCyclobutane-1,1-dicarboxylic AcidReference
Molecular Formula C₅H₆O₄C₆H₈O₄[16][17]
Molecular Weight 130.10 g/mol 144.13 g/mol [16][17]
Melting Point 137–140 °C156–158 °C[4][6]
Primary Thermal Rxn Isomerization to 2-carboxybutyrolactoneDecarboxylation[10]
Decarboxylation Temp. High temp, often with side reactions~160-170 °C[8][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.[4]

G A Mix Diethyl Malonate & 1,2-Dibromoethane (B42909) B Add to vigorously stirred 50% NaOH with phase-transfer catalyst A->B C Stir vigorously for 2 hours B->C D Cool mixture to 15°C C->D E Acidify carefully with conc. HCl (15-25°C) D->E F Extract aqueous layer 3x with ether E->F G Combine ether layers, wash with brine, dry F->G H Remove solvent by rotary evaporation G->H I Triturate residue with benzene (B151609) and filter H->I J Obtain white crystals of This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • To a 1-L solution of aqueous 50% sodium hydroxide (B78521), add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C with vigorous mechanical stirring.

  • To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents to a 4-L Erlenmeyer flask, rinsing with water. Cool the mixture to 15°C in an ice bath.

  • Carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Pour the aqueous layer into a separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the mixture to obtain 43.1–47.9 g (66–73%) of white crystals.

Protocol 2: Synthesis and Decarboxylation of Cyclobutane-1,1-dicarboxylic Acid

This protocol is adapted from Organic Syntheses.[6]

Methodology (Synthesis):

  • In a 3-L three-necked flask, combine 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.

  • With stirring, add a solution of 46 g (2 gram atoms) of sodium in 800 mL of absolute ethanol (B145695), maintaining the reaction temperature at 60–65°C.

  • After the addition is complete, heat the mixture on a steam bath until a sample is neutral to phenolphthalein (B1677637) (approx. 2 hours).

  • Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.

  • Steam distill the mixture to separate the diethyl 1,1-cyclobutanedicarboxylate from by-products.

  • Hydrolyze the collected ester by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.

  • Remove most of the ethanol by distillation and evaporate the mixture to dryness on a steam bath.

  • Dissolve the residue in 500 mL of water, acidify with 250 mL of concentrated hydrochloric acid, and extract with four 250-mL portions of ether.

  • Dry the combined ether extracts and remove the ether by distillation.

  • Crystallize the residual mass from hot ethyl acetate (B1210297) to yield 30–34 g of pure 1,1-cyclobutanedicarboxylic acid.

Methodology (Decarboxylation):

  • Place the 1,1-cyclobutanedicarboxylic acid in a distillation flask.

  • Heat the flask in an oil bath to 160–170°C. Carbon dioxide will evolve.

  • After the evolution of gas ceases, increase the bath temperature to 210–220°C.

  • Collect the cyclobutanecarboxylic acid, which distills at 191–194°C. The yield is 85–90%.

Conclusion

The reactivities of this compound and cyclobutane-1,1-dicarboxylic acid are fundamentally governed by their respective ring strains. Cyclobutane-1,1-dicarboxylic acid behaves as a typical gem-dicarboxylic acid, undergoing clean thermal decarboxylation. In contrast, the higher ring strain of this compound favors a thermal isomerization pathway via ring-opening over simple decarboxylation. This makes its derivatives more potent substrates for ring-opening functionalization reactions. For researchers and drug development professionals, understanding these distinct reactivity profiles is crucial for selecting the appropriate building block and reaction conditions to achieve desired synthetic outcomes.

References

A Comparative Guide to the Conformational Analysis of Cyclopropane-1,1-Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of cyclopropane-1,1-dicarboxylic acid derivatives is a critical aspect of their chemical behavior and biological activity. The rigid cyclopropane (B1198618) ring, combined with the rotational freedom of the two carboxyl groups, gives rise to a set of unique and interconverting conformations. Understanding the preferred spatial arrangements of these molecules is paramount for rational drug design and the prediction of their physicochemical properties. This guide provides a comparative overview of the key experimental and computational techniques employed in the conformational analysis of these valuable synthetic building blocks.

Conformational Preferences: A Summary of Key Findings

The primary determinant of the conformational preferences in this compound and its derivatives is the orientation of the two carboxyl groups relative to the cyclopropane ring. Due to the inherent strain in the three-membered ring, the molecule is essentially planar.[1][2][3] The major conformational isomers arise from the rotation around the C1-C(O)OH bonds.

While extensive comparative data for a wide range of this compound derivatives is not abundant in the literature, the fundamental principles can be illustrated by considering the parent diacid. The primary conformations are dictated by the relative orientation of the carbonyl groups, which can be described as syn or anti with respect to each other.

Table 1: Calculated Conformational Energies of this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (O=C-C1-C=O)
syn (eclipsed C=O)0.0~0°
anti (staggered C=O)1.2~180°
Gauche0.8~60°

Note: The data in this table is representative and intended for illustrative purposes, as specific experimental or computational studies providing this exact comparison for the parent diacid were not found in the initial search. The relative energies are hypothetical, based on general principles of steric and electronic effects.

Experimental Methodologies for Conformational Analysis

The determination of the conformational preferences of this compound derivatives relies on a combination of spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4] For cyclopropane derivatives, proton (¹H) and carbon-¹³C NMR are particularly informative.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Analysis: The chemical shifts of the cyclopropyl (B3062369) protons and the vicinal coupling constants (³JHH) between them provide valuable conformational information. The Karplus equation can be used to relate the observed coupling constants to the dihedral angles between the protons, thus defining the ring conformation. For the dicarboxylic acid derivatives, the chemical shifts of the carboxyl protons can indicate the presence of intramolecular hydrogen bonding.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[5][6] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static picture of the molecule's preferred conformation in the crystalline form. The crystal and molecular structure of this compound itself has been reported.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters against the experimental data.[6]

Computational Modeling

Computational methods, such as ab initio molecular dynamics and density functional theory (DFT), are invaluable for exploring the conformational landscape and predicting the relative stabilities of different conformers.[8][9] These methods can also be used to simulate spectroscopic parameters, which can then be compared with experimental data.

Experimental Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build the 3D structure of the this compound derivative using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the rotatable bonds (primarily the C1-COOH bonds).

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Analysis: Compare the calculated energies of the optimized conformers to determine their relative stabilities. The calculated vibrational frequencies can be used to confirm that the structures are true minima on the potential energy surface.

Visualizing Conformational Analysis Workflows

The following diagrams illustrate the logical flow of a typical conformational analysis study.

conformational_analysis_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration & Conclusion synthesis Synthesis of Derivative purification Purification & Characterization synthesis->purification nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray conf_search Conformational Search purification->conf_search comparison Compare Experimental & Computational Data nmr->comparison xray->comparison dft DFT Optimization & Energy Calculation conf_search->dft dft->comparison conclusion Determine Dominant Conformations comparison->conclusion

Caption: Workflow for conformational analysis.

conformations Syn Syn Conformer Gauche Gauche Conformer Syn->Gauche Rotation Anti Anti Conformer Anti->Gauche Rotation Gauche->Syn Rotation Gauche->Anti Rotation

Caption: Interconversion of major conformers.

References

A Comparative Guide to Catalysts for the Cyclopropanation of Malonic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of cyclopropane (B1198618) rings, particularly those bearing geminal ester functionalities derived from malonic esters, is a cornerstone of modern organic synthesis. These motifs are prevalent in a wide array of biologically active molecules and serve as versatile synthetic intermediates. The catalytic cyclopropanation of olefins with diazo compounds derived from malonic esters offers an efficient and atom-economical route to these valuable structures. This guide provides an objective comparison of the performance of common catalysts—rhodium, copper, and iron-based systems—for this transformation, supported by experimental data and detailed methodologies.

Performance Comparison of Catalysts

The efficacy of a catalyst in the cyclopropanation of malonic esters is typically evaluated based on its ability to provide high yields, and for asymmetric variants, high diastereoselectivity and enantioselectivity. The choice of metal, ligand, and reaction conditions plays a pivotal role in the outcome of the reaction.

Dirhodium(II) carboxylates are among the most powerful and widely used catalysts for the cyclopropanation of olefins with diazo compounds.[1] For the cyclopropanation involving malonic ester-derived carbenes, chiral dirhodium(II) catalysts have been developed to achieve high levels of enantioselectivity.

Catalyst SystemOlefinDiazo CompoundYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
[Rh₂(S-nttl)₄]Styrene (B11656)Dimethyl Diazomalonate--40[2]
[Rh₂{(S)-bnaz}₄]4-TrifluoromethylstyreneDimethyl Diazomalonate--50[2]
[Rh₂(OAc)₄] / Chiral LigandStyrenePhenyliodonium (B1259483) Ylide of Dimethyl Malonate75-92[2]
[Rh₂(OAc)₄] / Chiral LigandPent-1-enePhenyliodonium Ylide of Dimethyl Malonate68-87[2]

Table 1: Performance of Rhodium Catalysts in the Cyclopropanation with Malonic Ester Derivatives. Note: Data for phenyliodonium ylide involves in situ generation of the carbene precursor.

Copper complexes, particularly those bearing chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands, have emerged as a cost-effective and efficient alternative to rhodium catalysts.[3][4] They have been successfully applied in the enantioselective cyclopropanation of various olefins with diazomalonates.[3][4]

Catalyst SystemOlefinDiazo CompoundYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Cu(CH₃CN)₄PF₆ / L2 (E)-1,2-diphenyletheneDimethyl Diazomalonate89>99:190[3]
Cu(CH₃CN)₄PF₆ / L3 (E)-1,2-diphenyletheneDimethyl Diazomalonate95>99:192[3]
Cu(CH₃CN)₄PF₆ / L4 (E)-1,2-diphenyletheneDimethyl Diazomalonate92>99:194[3]
Cu(CH₃CN)₄PF₆ / L4 IndeneDimethyl Diazomalonate91>99:195[3]

Table 2: Performance of Copper Catalysts in the Enantioselective Cyclopropanation of Internal Olefins with Dimethyl Diazomalonate. [3] Note: L2 , L3 , and L4 represent different chiral bis(oxazoline) ligands.

Iron, being an earth-abundant and biocompatible metal, presents an attractive alternative for catalysis. Iron porphyrin complexes and simple iron salts have been shown to catalyze cyclopropanation reactions. While data specifically for the cyclopropanation of malonic esters is limited, results from reactions with other diazoacetates provide a good indication of their potential.

Catalyst SystemOlefinDiazo CompoundYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Fe(D₄-TpAP)StyreneEthyl Diazoacetate9921:1 (trans:cis)45 (trans), 21 (cis)[5]
Fe[HPhH(dach)₂]StyreneEthyl Diazoacetate877.4:1 (trans:cis)42 (trans), 42 (cis)[5]
(+)-D₄-(por)FeClStyreneDiazoacetonitrile9893:798[6]
FeCl₂p-MethoxystyreneGlycine Ethyl Ester·HCl / NaNO₂8510:1 (trans:cis)-[7]

Table 3: Performance of Iron Catalysts in Cyclopropanation Reactions. Note: The diazo compounds used are not derived from malonic esters but are included for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for each class of catalyst.

This procedure is adapted from the Rh(II)-catalyzed cyclopropanation of styrene with the phenyliodonium ylide of dimethyl malonate.[2]

  • Catalyst Preparation: A chiral N-protected amino acid ligand is exchanged with the acetate (B1210297) ligands of dirhodium(II) tetraacetate in refluxing chlorobenzene. The resulting chiral dirhodium(II) catalyst is purified by chromatography.

  • Reaction Setup: To a stirred suspension of the chiral dirhodium(II) catalyst (0.01 mmol, 2 mol%), iodosylbenzene (0.28 mmol, 1.4 equiv), and magnesium oxide (0.5 mmol, 1 equiv) in dichloromethane (B109758) (2 mL) is added the olefin (e.g., styrene, 5.0 mmol, 10 equiv) at room temperature.

  • Addition of Malonate: Dimethyl malonate (0.5 mmol, 1 equiv) is added, and the mixture is stirred vigorously.

  • Workup and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is filtered through a pad of silica (B1680970) gel. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopropane-1,1-dicarboxylate.

This procedure is based on the copper-catalyzed enantioselective cyclopropanation of internal olefins with dimethyl diazomalonate.[3]

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an argon atmosphere, Cu(CH₃CN)₄PF₆ (0.02 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.024 mmol, 6 mol%) are dissolved in anhydrous toluene (B28343) (1.0 mL). The mixture is stirred at room temperature for 1 hour.

  • Reaction Setup: The internal olefin (e.g., (E)-1,2-diphenylethene, 0.4 mmol, 1 equiv) is added to the catalyst solution.

  • Addition of Diazo Compound: A solution of dimethyl diazomalonate (0.8 mmol, 2 equiv) in anhydrous toluene (1.0 mL) is added dropwise to the reaction mixture at 50 °C over a period of 4 hours using a syringe pump.

  • Workup and Purification: After the addition is complete, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the optically active cyclopropane-1,1-dicarboxylate.

This protocol is a general representation for iron-catalyzed cyclopropanation, for instance, with ethyl diazoacetate.[5]

  • Reaction Setup: In a round-bottom flask, the iron catalyst (e.g., Fe(D₄-TpAP), 0.1-0.4 mol%) and the olefin (e.g., styrene, 2 mmol) are dissolved in the chosen solvent (e.g., toluene, 3 mL). An internal standard such as n-dodecane can be added for GC analysis.

  • Addition of Diazo Compound: A solution of the diazo compound (e.g., ethyl diazoacetate, 0.2 mmol) in the same solvent (10 mL) is added dropwise to the stirred reaction mixture over a period of 30 minutes to 6 hours.

  • Analysis and Purification: Upon completion of the addition, an aliquot is taken for analysis by GC to determine yield and diastereoselectivity. The reaction mixture is then concentrated, and the product is purified by column chromatography.

Visualizing the Process

Diagrams can aid in understanding the experimental workflow and the underlying catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cat_prep Prepare Catalyst Solution (e.g., in situ formation) react_setup Add Olefin to Catalyst Solution cat_prep->react_setup diazo_add Slowly Add Diazo Malonate (via syringe pump) react_setup->diazo_add react_stir Stir at Defined Temperature diazo_add->react_stir quench Quench Reaction (if necessary) react_stir->quench extract Solvent Evaporation quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, GC, HPLC) purify->analyze

General Experimental Workflow for Catalytic Cyclopropanation.

Catalytic_Cycle catalyst [M]Ln carbene [M]=CR'₂ catalyst->carbene + R'₂C=N₂ diazo R'₂C=N₂ n2 N₂ carbene->catalyst + Olefin - Cyclopropane olefin Olefin cyclopropane Cyclopropane

Simplified Catalytic Cycle for Metal-Catalyzed Cyclopropanation.

References

Purity Determination of Cyclopropane-1,1-dicarboxylic Acid: A Comparative Guide to Titration and High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical entities like cyclopropane-1,1-dicarboxylic acid is a cornerstone of quality control and reliable research. This guide provides a comprehensive comparison between the classical method of acid-base titration and the modern instrumental technique of High-Performance Liquid Chromatography (HPLC) for assessing the purity of this compound.

This compound, a key building block in the synthesis of various pharmaceuticals and complex organic molecules, requires precise purity assessment to ensure the integrity of subsequent reactions and the quality of the final product. While titration offers a straightforward and cost-effective measure of total acidity, HPLC provides a more detailed impurity profile. The choice between these methods depends on the specific requirements of the analysis, including the need for specificity, sensitivity, and the context of the research or manufacturing stage.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination is a critical decision. Below is a summary of the key performance characteristics of titration and HPLC for the analysis of this compound.

FeatureTitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization of the two carboxylic acid groups with a standardized base.Separation of the main component from impurities based on differential partitioning between a stationary and mobile phase, followed by detection.
Specificity Low. Measures total acidity and cannot distinguish between the target acid and other acidic impurities.High. Can separate and individually quantify the main compound and various impurities.
Sensitivity Lower. Requires a relatively larger sample size for accurate measurement.High. Capable of detecting and quantifying trace-level impurities.[1]
Precision High (typically <0.5% RSD for replicate measurements).High (typically <1-2% RSD for replicate measurements).
Accuracy High, provided there are no interfering acidic or basic impurities.High, dependent on the purity of the reference standard.
Analysis Time Relatively fast per sample.Longer per sample due to chromatographic run times, but amenable to automation for high throughput.
Equipment Cost Low. Requires basic laboratory glassware and a burette or an autotitrator.High. Requires a dedicated HPLC system with pumps, a column, and a detector.
Solvent Consumption Low.High. Requires a continuous flow of high-purity solvents.
Typical Application Routine quality control, assay of bulk material where the impurity profile is known and non-acidic.Impurity profiling, stability studies, method validation, and analysis of complex mixtures.

Experimental Protocols

Method 1: Purity Determination by Potentiometric Titration

This method determines the purity of this compound by measuring the amount of a standardized strong base required to neutralize its two carboxylic acid groups. A potentiometric endpoint determination is recommended for greater accuracy and to observe the two equivalence points if they are sufficiently separated.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, freshly boiled and cooled (to remove dissolved CO2)

  • Analytical balance

  • Volumetric flasks

  • Burette (50 mL, Class A) or automatic titrator

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL beaker.

  • Add approximately 100 mL of deionized water and stir until the sample is completely dissolved.

  • Titration Setup: Calibrate the pH meter using standard buffer solutions. Place the beaker on the magnetic stirrer, immerse the pH electrode and the tip of the burette into the solution.

  • Titration: Begin stirring the solution at a moderate speed. Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL) to accurately determine the equivalence point(s).

  • Endpoint Determination: Continue the titration past the equivalence point(s) until the pH plateaus. The equivalence point is the point of the steepest inflection in the titration curve (or the peak of the first derivative plot). Since this is a dicarboxylic acid, two inflection points may be observed. The purity calculation should be based on the volume of titrant required to reach the second equivalence point, which corresponds to the complete neutralization of both carboxylic acid groups.

  • Calculation:

    • Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × Volume of NaOH at the second equivalence point (in L)

    • Determine the moles of this compound: Moles Acid = Moles NaOH / 2 (since it is a diprotic acid)

    • Calculate the mass of the acid: Mass Acid = Moles Acid × Molar Mass of this compound (130.10 g/mol )

    • Calculate the purity: Purity (%) = (Mass of determined Acid / Initial Mass of Sample) × 100

Method 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from its potential impurities, allowing for a more specific and sensitive purity assessment. A reversed-phase HPLC method with UV detection is commonly employed for carboxylic acids.

Materials and Reagents:

  • This compound sample and reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to suppress the ionization of the carboxylic acid groups. The exact ratio should be optimized for the best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions for calibration.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent as the standard to achieve a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with an acetonitrile/acidified water mixture.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector Wavelength: Around 210 nm.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) × 100. For a more accurate assay, use an external standard calibration curve.

Diagrams

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh Accurately weigh sample dissolve Dissolve in deionized water weigh->dissolve setup Set up titrator and calibrate pH meter dissolve->setup titrate Titrate with standardized NaOH setup->titrate record Record pH vs. titrant volume titrate->record plot Plot titration curve record->plot endpoint Determine equivalence point(s) plot->endpoint calculate Calculate purity endpoint->calculate result result calculate->result Purity Result

Caption: Experimental workflow for purity determination by titration.

Method_Comparison cluster_titration Titration cluster_hplc HPLC start Purity Analysis of This compound titration_node Measures total acidity start->titration_node hplc_node Separates and quantifies individual components start->hplc_node titration_pros Pros: - Low cost - Fast - High precision titration_cons Cons: - Low specificity - Not suitable for impurity profiling hplc_pros Pros: - High specificity - High sensitivity - Suitable for impurity profiling hplc_cons Cons: - High equipment cost - Higher solvent consumption - Longer analysis time per sample

References

A Spectroscopic Comparison of Cyclopropane-1,1-dicarboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cyclopropane-1,1-dicarboxylic acid and its corresponding dimethyl, diethyl, and di-tert-butyl esters. The unique structural features of the cyclopropane (B1198618) ring impart specific spectroscopic characteristics that are valuable for identification and characterization in research and development. This document summarizes key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in easily comparable tables and provides generalized experimental protocols for these analytical techniques.

Chemical Structures

structs cluster_acid This compound cluster_dimethyl Dimethyl Ester cluster_diethyl Diethyl Ester cluster_ditertbutyl Di-tert-butyl Ester acid C(C1(C(=O)O)C(=O)O)C1 dimethyl C(C1(C(=O)OC)C(=O)OC)C1 diethyl C(C1(C(=O)OCC)C(=O)OCC)C1 ditertbutyl C(C1(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C1

Caption: Chemical structures of the compared compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its esters.

Infrared (IR) Spectroscopy
CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound~1700~1250~3000 (broad)~3080
Dimethyl cyclopropane-1,1-dicarboxylate~1735~1200, ~1150-~3010
Diethyl cyclopropane-1,1-dicarboxylate~1730~1200, ~1150-~2980
Di-tert-butyl cyclopropane-1,1-dicarboxylateData not availableData not available-Data not available
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)
CompoundCyclopropyl Protons (CH₂)Ester Alkyl Protons
This compound~1.6 (s)-
Dimethyl cyclopropane-1,1-dicarboxylate~1.5 (s)~3.7 (s, 6H)
Diethyl cyclopropane-1,1-dicarboxylate~1.4 (s, 4H)~4.2 (q, 4H), ~1.3 (t, 6H)
Di-tert-butyl cyclopropane-1,1-dicarboxylate~1.3 (s, 4H)~1.5 (s, 18H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)
CompoundC=OQuaternary CCyclopropyl CH₂Ester Alkyl C
This compound~175~30~19-
Dimethyl cyclopropane-1,1-dicarboxylate~171~30~18~52
Diethyl cyclopropane-1,1-dicarboxylate~170~30~18~61, ~14
Di-tert-butyl cyclopropane-1,1-dicarboxylate~169~31~18~81, ~28
Mass Spectrometry (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
This compound130113 ([M-OH]⁺), 85 ([M-COOH]⁺), 69
Dimethyl cyclopropane-1,1-dicarboxylate158127 ([M-OCH₃]⁺), 99 ([M-COOCH₃]⁺), 59
Diethyl cyclopropane-1,1-dicarboxylate186141 ([M-OC₂H₅]⁺), 113 ([M-COOC₂H₅]⁺), 29
Di-tert-butyl cyclopropane-1,1-dicarboxylateData not availableData not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard one-pulse sequence.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field strength.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-10 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solids (e.g., this compound): Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquids (Esters): A thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr). For ATR, a drop of the liquid is placed directly on the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS) for Esters: The volatile ester samples are injected into a gas chromatograph for separation before entering the mass spectrometer. A capillary column (e.g., HP-5ms) is typically used.

    • Direct Infusion for the Dicarboxylic Acid: The less volatile dicarboxylic acid can be introduced directly into the mass spectrometer via a direct insertion probe or by electrospray ionization (ESI) from a solution.

  • Ionization:

    • Electron Ionization (EI): Typically used in GC-MS, with a standard electron energy of 70 eV.

    • Electrospray Ionization (ESI): Suitable for the dicarboxylic acid, often in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to determine the molecular weight and elucidate the structure of the compound.

assessing the stability of cyclopropane-1,1-dicarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Stability of Cyclopropane-1,1-dicarboxylic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the stability of a molecule is paramount for its successful application. This compound, a valuable building block in pharmaceutical and chemical synthesis, possesses a unique strained ring system that influences its reactivity and stability.[1][2] This guide provides a comparative assessment of its stability under various conditions, outlines detailed experimental protocols for its evaluation, and compares its expected stability profile with that of acyclic analogues.

Inherent Stability and Degradation Pathways

The stability of this compound is largely dictated by two key structural features: the strained cyclopropane (B1198618) ring and the geminal dicarboxylic acid groups.

  • Thermal Decomposition : The most well-documented instability of this compound is its propensity to undergo thermal decarboxylation at elevated temperatures.[3] This reaction typically occurs at temperatures above its melting point (134-136°C) and results in the formation of cyclopropanecarboxylic acid.[4][5] However, this process is often inefficient and can be accompanied by side reactions.[3]

  • Ring Strain and Nucleophilic Attack : The three-membered ring of this compound possesses significant angle strain. This inherent strain makes the ring susceptible to cleavage by nucleophiles, a reactivity that can be exploited in synthesis but also represents a potential degradation pathway under certain conditions.

Comparative Stability Profile

Direct quantitative stability data for this compound across a range of pH and temperature conditions is not extensively available in public literature. However, a qualitative comparison with acyclic dicarboxylic acids can be inferred from their structural differences.

FeatureThis compoundAcyclic Dicarboxylic Acids (e.g., Malonic Acid, Succinic Acid)
Primary Degradation Pathway Thermal decarboxylation, Ring-openingDecarboxylation (especially for malonic acid upon heating), Dehydration to form cyclic anhydrides (for succinic acid)
Thermal Stability Prone to decarboxylation at high temperatures (>134°C).[3][4]Malonic acid decarboxylates around 135°C. Succinic acid is more stable, melting at 185-187°C and forming an anhydride (B1165640) upon further heating.
Chemical Stability The strained ring is a site of potential reactivity towards nucleophiles.Generally more stable to ring-opening reactions as there is no inherent ring strain.
Conformational Flexibility Rigid structure.High conformational flexibility.

Interestingly, studies on related compounds have shown that the cyclopropyl (B3062369) group can enhance the hydrolytic stability of adjacent ester functionalities compared to non-cyclic analogues.[6][7] This suggests that while the ring itself has inherent strain, it may confer some degree of stability to nearby functional groups under specific (e.g., hydrolytic) conditions.

Quantitative Stability Assessment: Experimental Data

Due to the lack of specific published kinetic data, the following table presents a hypothetical summary of results from a forced degradation study on this compound. This illustrates how such data would be presented.

ConditionStress AgentTime (hours)Assay of this compound (%)Major Degradants
Hydrolytic 0.1 M HCl24>99%Not Applicable
0.1 M NaOH2498.5%Minor impurities
Purified Water24>99%Not Applicable
Oxidative 3% H₂O₂2497.2%Oxidative adducts, Ring-opened products
Photolytic ICH Q1B light exposure24>99%Not Applicable
Thermal (Solid State) 140°C885.1%Cyclopropanecarboxylic acid
Thermal (Solution) 80°C in Water2499.2%Minor impurities

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

General Solution Preparation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water. This stock solution is then used for the individual stress studies.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]

  • Acid Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Base Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Maintain the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration with the mobile phase.

  • Oxidative Degradation :

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Thermal Degradation (in Solution) :

    • Dilute the stock solution with a 50:50 mixture of acetonitrile and water.

    • Heat the solution in a controlled temperature bath at 80°C for 24 hours.

    • Cool to room temperature and analyze.

  • Photostability :

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be stored in the dark under the same temperature conditions.

    • Prepare solutions of the exposed solid and the exposed solution for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically employed.

  • HPLC System : A standard HPLC system with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by the UV spectrum of this compound (e.g., 210 nm).

  • Injection Volume : 10 µL.

Visualized Pathways and Workflows

Thermal Decomposition Pathway

G CPDA This compound Heat Heat (>134°C) CPDA->Heat CPCA Cyclopropanecarboxylic Acid Heat->CPCA CO2 Carbon Dioxide (CO2) Heat->CO2 SideProducts Side Products (e.g., ring-opened compounds) Heat->SideProducts G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C Solution) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation: - Assay of Parent Compound - Identification of Degradants - Mass Balance HPLC->Data

References

Unraveling the Dynamics: A Comparative Guide to the Kinetic Analysis of Cyclopropane-1,1-dicarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of cyclopropane-1,1-dicarboxylic acid is crucial for its application in pharmaceutical synthesis and the development of novel chemical entities. This guide provides a comparative analysis of the thermal reactions of this compound, presenting key kinetic data, detailed experimental protocols, and mechanistic insights to support further research and application. The unique strained ring structure of this compound dictates its reactivity, making its kinetic analysis a subject of significant interest.[1]

Comparison of Thermal Decomposition Reactions

The thermal decomposition of this compound has been a primary focus of kinetic studies. Unlike its analogue, cyclobutane-1,1-dicarboxylic acid, which undergoes decarboxylation to yield cyclobutanecarboxylic acid and carbon dioxide, this compound follows a different reaction pathway.[2] Instead of simple decarboxylation, it isomerizes to form 2-carboxybutyrolactone.[2] This isomerization is a key feature of its thermal behavior.

In the solid state, when heated in a potassium bromide (KBr) matrix, this compound undergoes a first-order isomerization reaction.[2] This contrasts with the decarboxylation observed for other cycloalkanedicarboxylic acids, highlighting the influence of the three-membered ring's strain on the reaction mechanism.

Quantitative Kinetic Data

The following table summarizes the key quantitative data from kinetic studies of the thermal isomerization of this compound in a solid KBr matrix.

ParameterValueConditionsReference
Reaction OrderFirst-orderSolid KBr matrix, 150-185 °C[2]
Apparent Rate Constant (k)See Arrhenius Equation150-185 °C[2]
Arrhenius Equationk(s⁻¹) = 10¹².¹±⁰.⁷ exp[(-32.6 ± 1.4 kcal/mol)/RT]150-185 °C[2]
Activation Energy (Ea)32.6 ± 1.4 kcal/mol150-185 °C[2]
Pre-exponential Factor (A)10¹².¹±⁰.⁷ s⁻¹150-185 °C[2]

Experimental Protocols

A detailed methodology for the kinetic analysis of the thermal decomposition of this compound in a solid KBr matrix is provided below. This method, adapted from the work of Handzo and Humphrey, utilizes infrared spectroscopy to monitor the reaction progress.[2]

Kinetic Study using Infrared Spectroscopy in KBr Pellets

Objective: To determine the rate constant and activation parameters for the thermal isomerization of this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopic grade

  • Diethyl ether

  • Apparatus for pressing KBr pellets

  • Infrared spectrophotometer

  • Constant temperature oven or heating block

Procedure:

  • Sample Preparation:

    • A known quantity of this compound is intimately mixed with spectroscopic grade KBr.

    • The mixture is then pressed into a transparent pellet using a standard KBr pellet press. The concentration of the acid in the KBr matrix should be such that the infrared absorption bands of interest are on scale.

  • Heating and Data Acquisition:

    • The KBr pellet is placed in a constant temperature oven or a specially designed heating block that allows for in-situ infrared analysis.

    • The reaction is carried out at a series of constant temperatures (e.g., between 150 °C and 185 °C).[2]

    • The infrared spectrum of the pellet is recorded at regular time intervals.

  • Data Analysis:

    • The change in the intensity of a characteristic infrared absorption band of the reactant (this compound) or the product (2-carboxybutyrolactone) is monitored as a function of time. The carbonyl stretching frequency is often a suitable choice.[2]

    • The concentration of the reactant at any given time is assumed to be proportional to the absorbance of its characteristic peak.

    • A plot of the natural logarithm of the absorbance (or a function of absorbance for other reaction orders) versus time is constructed to determine the order of the reaction and the apparent rate constant (k) at each temperature. For a first-order reaction, this plot will be linear.

  • Determination of Activation Parameters:

    • The Arrhenius equation, k = A exp(-Ea/RT), is used to determine the activation energy (Ea) and the pre-exponential factor (A).

    • A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) yields a straight line with a slope of -Ea/R and a y-intercept of ln(A), where R is the gas constant.

Mechanistic Insights and Visualizations

The proposed mechanism for the thermal isomerization of this compound in a KBr matrix involves a nucleophilic attack by the bromide ion. The following diagrams illustrate the proposed reaction pathway and a general workflow for the kinetic analysis.

G Proposed Mechanism of Isomerization reactant This compound intermediate Intermediate Carbanion reactant->intermediate Nucleophilic attack by Br- and ring opening product 2-Carboxybutyrolactone intermediate->product Rapid ring closure Br Br- (from KBr matrix)

Caption: Proposed mechanism for the isomerization of this compound.

G Kinetic Analysis Workflow cluster_0 Experimental Phase cluster_1 Data Analysis cluster_2 Parameter Calculation a Prepare KBr pellet with sample b Heat pellet at constant temperature a->b c Record IR spectra over time b->c d Monitor absorbance of characteristic peak c->d e Plot ln(Absorbance) vs. time d->e f Determine rate constant (k) e->f g Repeat at different temperatures f->g h Plot ln(k) vs. 1/T (Arrhenius plot) g->h i Calculate Ea and A h->i

Caption: Workflow for the kinetic analysis of solid-state reactions via IR spectroscopy.

The proposed mechanism suggests that the bromide ions from the KBr matrix play a crucial role in facilitating the ring opening of the cyclopropane (B1198618) ring, leading to the formation of an intermediate carbanion.[2] This intermediate then undergoes rapid ring closure to form the more stable five-membered lactone ring of 2-carboxybutyrolactone.[2] This mechanism is consistent with the observed first-order kinetics. It is important to note that in aqueous solutions, the isomerization is suggested to proceed through a different mechanism involving nucleophilic attack by water on the protonated acid.[2]

This guide provides a foundational understanding of the kinetic analysis of this compound reactions, equipping researchers with the necessary data and protocols to further explore the utility of this versatile chemical intermediate.

References

Safety Operating Guide

Proper Disposal of Cyclopropane-1,1-dicarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat cyclopropane-1,1-dicarboxylic acid as a corrosive hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets and general laboratory safety protocols.

Hazard Profile and Safety Summary

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[1] Due to its hazardous nature, proper personal protective equipment (PPE) must be worn at all times when handling this chemical.

PropertyDataSource
Physical State Solid, Powder[1][3]
Melting Point 134-136 °C[1]
Hazard Class Skin Corrosion 1B[2]
Signal Word Danger[2][3]
Hazard Statements H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.[1][4]
Experimental Protocol: Waste Handling and Disposal

The primary and most recommended disposal method for this compound is to treat it as hazardous chemical waste. This involves collection by a licensed professional waste disposal service.[5]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[6]

  • Eye Protection: Safety goggles and a face shield.[6][7]

  • Body Protection: A lab coat and closed-toe shoes.[6]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound and any grossly contaminated materials (e.g., weighing paper, paper towels from a spill) in a designated, properly labeled hazardous waste container.[1] The container should be made of a material compatible with corrosive solids and kept securely sealed.[1]

  • Solutions: If the acid is in a solution, it should be collected in a designated, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive").

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste.[1]

  • Ensure the storage area is away from incompatible materials such as bases, oxidizing agents, and metals.[8][9]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical in the regular trash or down the drain unless explicitly approved by EHS and local regulations.[2]

Alternative Disposal Considerations (Expert Consultation Required)

While professional disposal is the standard, some safety data sheets and general protocols mention alternative methods. These should only be considered after a thorough risk assessment and in strict accordance with institutional and regulatory approval.

  • Incineration: One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][5] This must be performed by a licensed facility.

  • Neutralization: For very small quantities of acidic waste, neutralization is a common laboratory practice.[6][10] However, given the limited toxicological data for this specific compound, this is not recommended without expert consultation. If approved, the general procedure involves:

    • Dilution: Slowly add the small quantity of acid to a large volume of cold water (e.g., a 1:10 ratio).[6] Always add acid to water.

    • Neutralization: Slowly add a weak base like sodium bicarbonate or sodium carbonate solution while stirring until the pH is between 6.0 and 8.0.[6]

    • Disposal: If the resulting neutralized solution contains no other hazardous materials, it may be permissible to flush it down the drain with at least 20 parts of water.[6] This is highly dependent on local wastewater regulations.[6]

Spill Cleanup Procedure
  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including a respirator if dust is generated.[11]

  • Remove all ignition sources.[1]

  • Use dry cleanup procedures to avoid generating dust.[1][11]

  • Carefully sweep or scoop the spilled solid into a suitable, labeled container for hazardous waste disposal.[1][8]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Wash hands thoroughly after cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have Cyclopropane-1,1-dicarboxylic acid for disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess solid Solid Waste (Unused reagent, contaminated solids) assess->solid Solid solution Aqueous Solution assess->solution Liquid collect_solid Step 3: Collect in a labeled, compatible hazardous waste container solid->collect_solid collect_liquid Step 3: Collect in a labeled, compatible liquid hazardous waste container solution->collect_liquid store Step 4: Store securely in designated hazardous waste area collect_solid->store collect_liquid->store contact_ehs Step 5: Contact EHS for professional disposal store->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling Cyclopropane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Cyclopropane-1,1-dicarboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Key quantitative data is summarized below for easy reference.

PropertyValueSource
CAS Number598-10-7[2]
Molecular FormulaC5H6O4[1]
Molecular Weight130.1 g/mol [1]
Melting Point134-140 °C (lit.)[1][3]
SolubilitySoluble in methanol (B129727) (1 g/10 mL)[4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive solid that is acidic and harmful if swallowed.[2] It can cause severe skin burns and eye damage and may be corrosive to metals.[2][5] Therefore, stringent adherence to PPE protocols is mandatory.

HazardGHS ClassificationRequired PPE
Skin Corrosion/IrritationSkin Corr. 1BChemical-resistant gloves (Nitrile or Butyl rubber recommended), Lab coat, Chemical-resistant apron (when handling >10 mL)
Serious Eye Damage/Eye IrritationEye Dam. 1Splash-proof chemical safety goggles and a face shield
Corrosive to MetalsMet. Corr. 1N/A (Store in appropriate containers)
Acute Toxicity (Oral)Acute Tox. 4N/A (Avoid ingestion)
Respiratory IrritationSTOT SE 3Use in a well-ventilated area or with a NIOSH/MSHA approved respirator, especially if dust is generated

Note: Always inspect PPE for integrity before use and discard if damaged.[6] Contaminated clothing should be removed immediately and laundered separately before reuse.[7]

Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound A Preparation & Pre-Handling B Don Appropriate PPE A->B Ensure all PPE is available and in good condition H Emergency Preparedness A->H Locate safety shower, eyewash station, and spill kit C Work in a Ventilated Area B->C Verify fume hood or local exhaust ventilation is operational D Weighing and Transfer C->D Use a chemical fume hood E Dissolution (if required) D->E Always add acid to solvent slowly. Never the reverse. F Post-Handling & Decontamination D->F E->F G Waste Disposal F->G Segregate waste streams properly

Caption: Procedural workflow for safely handling this compound.

Step-by-Step Handling Procedures

a. Preparation and Pre-Handling:

  • Before starting any work, ensure you are familiar with the hazards by reviewing the Safety Data Sheet (SDS).[7]

  • Verify that a safety shower and eyewash station are readily accessible and unobstructed.[8]

  • Ensure a spill kit with appropriate neutralizing agents (such as soda ash or sodium bicarbonate) is available.[6]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]

b. Weighing and Transfer:

  • Wear all required PPE as specified in the table above.[7]

  • When handling the solid, use dry, clean tools and avoid generating dust.[2]

  • If transferring the powder, do so carefully to minimize airborne particles.

  • For transferring solutions, use appropriate equipment like pipettes or funnels.[11]

c. Dissolution:

  • When dissolving the acid, always add the solid to the solvent slowly and in small portions.

  • If diluting an acidic solution, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.[6]

d. Post-Handling and Decontamination:

  • After handling, wash your hands thoroughly with soap and water.[2]

  • Decontaminate all work surfaces and equipment used.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered before reuse.[7]

Spill and Emergency Procedures

The logical relationship for responding to different types of exposure is detailed below.

Emergency Response Protocol Spill Spill or Exposure Occurs Skin_Contact Skin Contact Spill->Skin_Contact Eye_Contact Eye Contact Spill->Eye_Contact Inhalation Inhalation Spill->Inhalation Ingestion Ingestion Spill->Ingestion Action_Skin Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. Skin_Contact->Action_Skin Action_Eye Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting upper and lower eyelids. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingestion

Caption: Logical flow for emergency response to exposure incidents.

a. Spill Response:

  • For small spills, clear the area and wear appropriate PPE.

  • Contain the spill with sand, earth, or vermiculite.[2]

  • Carefully scoop the material into a labeled container for disposal.

  • Neutralize the residue with a suitable agent like soda ash or sodium bicarbonate.[2]

  • For large spills, evacuate the area and alert emergency services.[8]

b. First Aid Measures:

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][10]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7][10]

Storage and Disposal

a. Storage:

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep containers tightly sealed and store in the original container or a corrosive-resistant container.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[9][10]

  • Do not use aluminum or galvanized containers.[2]

b. Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.[7]

  • Treatment may involve neutralizing the substance with soda ash or a similar agent before disposal in a licensed facility.[2]

  • Decontaminate empty containers before disposal.[2] Do not discharge into drains or the environment.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 2
Cyclopropane-1,1-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.